Product packaging for LY83583(Cat. No.:CAS No. 91300-60-6)

LY83583

Katalognummer: B1675718
CAS-Nummer: 91300-60-6
Molekulargewicht: 250.25 g/mol
InChI-Schlüssel: GXIJYWUWLNHKNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

6-anilino-5,8-quinolinedione is a quinolone that is quinoline-5,8-dione in which the hydrogen at position 6 is replaced by an anilino group. It has a role as an antineoplastic agent and an EC 4.6.1.2 (guanylate cyclase) inhibitor. It is a quinolone, an aminoquinoline, an aromatic amine and a member of p-quinones.
structure given in first source;  SRS-A & guanylate cyclase antagonist

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10N2O2 B1675718 LY83583 CAS No. 91300-60-6

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6-anilinoquinoline-5,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2/c18-13-9-12(17-10-5-2-1-3-6-10)15(19)11-7-4-8-16-14(11)13/h1-9,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIJYWUWLNHKNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=O)C3=C(C2=O)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60238488
Record name 6-Anilino-5,8-quinolinedione
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Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91300-60-6
Record name 6-(Phenylamino)-5,8-quinolinedione
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Record name 6-(Phenylamino)-5,8-quinolinedione
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Foundational & Exploratory

The Core Mechanism of LY83583 in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY83583 is a well-characterized inhibitor of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. By impeding the synthesis of cyclic guanosine monophosphate (cGMP), this compound triggers a cascade of events within cancer cells, culminating in cell cycle arrest and, under specific genetic contexts, apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the anticancer effects of this compound, supported by experimental data and detailed protocols. The primary mechanism involves the p53-independent induction of the cyclin-dependent kinase (CDK) inhibitor p21, leading to cell cycle arrest. Furthermore, in cancer cells with a dysfunctional retinoblastoma (Rb) pathway, this compound can shift the cellular response from cytostasis to apoptosis. This dual activity underscores its potential as a therapeutic agent and a valuable tool for cancer research.

Core Mechanism of Action

This compound exerts its primary anticancer effects by targeting the soluble guanylate cyclase (sGC)/cyclic guanosine monophosphate (cGMP) signaling pathway.

Inhibition of Soluble Guanylate Cyclase and Reduction of cGMP

This compound acts as a potent inhibitor of sGC, the primary receptor for nitric oxide (NO). This inhibition leads to a significant dose-dependent reduction in intracellular cGMP levels.[1] In studies on guinea-pig lung fragments, this compound was shown to lower basal cGMP levels by up to 72% at a concentration of 5 x 10-5 M.[1] This depletion of the crucial second messenger cGMP is the initiating event in the downstream signaling cascade that mediates the antiproliferative effects of this compound.

p53-Independent Induction of p21

A pivotal consequence of cGMP reduction by this compound in cancer cells is the transcriptional induction of the cyclin-dependent kinase (CDK) inhibitor p21WAF1/CIP1.[2][3] This induction is notably independent of the tumor suppressor protein p53, a common activator of p21 in response to DNA damage.[2][3] This p53-independent mechanism is significant as many cancers harbor p53 mutations, rendering them resistant to therapies that rely on a functional p53 pathway. The induction of p21 mRNA and protein has been observed in various cancer cell lines, including colorectal carcinoma (HCT116, DLD1), breast cancer (MCF7), and melanoma (A-375), following treatment with this compound.[4]

Cell Cycle Arrest

The upregulation of p21 leads to the inhibition of cyclin-CDK complexes, primarily Cyclin E-CDK2 and Cyclin D-CDK4/6, which are essential for the G1 to S phase transition of the cell cycle. By inhibiting these complexes, p21 effectively enforces a G1 cell cycle arrest, thereby halting cancer cell proliferation.[2] This cytostatic effect is a direct consequence of the this compound-mediated sGC/cGMP/p21 signaling axis.

Switch to Apoptosis in Rb-Deficient Cancer Cells

A critical finding in the study of this compound's mechanism is the conversion of its effect from cell cycle arrest to apoptosis in cells with an inactivated retinoblastoma (Rb) tumor suppressor pathway.[3] The Rb protein is a key substrate of cyclin-CDK complexes and a critical regulator of the G1/S checkpoint. In cells with functional Rb, p21-mediated inhibition of CDKs leads to hypophosphorylated, active Rb, which binds to E2F transcription factors and represses the expression of genes required for S phase entry, resulting in cell cycle arrest.[5][6] However, in cancer cells lacking functional Rb, the p21-induced cell cycle arrest is bypassed. Instead, these cells undergo programmed cell death (apoptosis) upon treatment with this compound.[3] This suggests that in the absence of the Rb-mediated checkpoint, the cellular stress induced by this compound is channeled towards an apoptotic pathway.

Data Presentation

Growth Inhibition of Cancer Cell Lines by this compound
Cell LineCancer TypeConcentration for Complete Growth Inhibition (µM)
HCT116Colorectal Carcinoma~1.5
DLD1Colorectal Carcinoma~1.5
MCF7Breast Cancer~1.5
A-375Melanoma~1.5
Quantitative Effects on p21 Induction and cGMP Levels

Quantitative data on the fold-induction of p21 and the percentage reduction in cGMP levels in cancer cells treated with this compound are not consistently reported in a tabular format in the literature. However, qualitative and semi-quantitative data from published studies are summarized below.

ParameterCell LineThis compound ConcentrationObserved Effect
p21 Protein Induction HCT1161.5 µMSignificant increase observed over 24 hours (qualitative from Western Blot)[4]
p21 mRNA Induction HDFs1.5 µMLevels similar to adriamycin-induced levels at 6 hours (semi-quantitative from Northern Blot)[2]
cGMP Level Reduction Guinea-pig lung50 µMMaximum of 72% reduction[1]

Experimental Protocols

Cell Proliferation Assay (MTS Assay)

This protocol is used to determine the effect of this compound on the proliferation of cancer cells.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, or until a color change is apparent.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blot for p21 Protein Expression

This protocol is used to detect the induction of p21 protein in cancer cells treated with this compound.

Materials:

  • 6-well cell culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (e.g., 12% acrylamide)

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against p21

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound at the desired concentration and for the desired time points. Include a vehicle control.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the protein samples by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p21 (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

cGMP Immunoassay

This protocol is used to measure the intracellular concentration of cGMP in cancer cells treated with this compound.

Materials:

  • Cell culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • 0.1 M HCl

  • cGMP enzyme immunoassay (EIA) kit

  • Microplate reader

Procedure:

  • Seed cells in culture plates and grow to near confluency.

  • Treat the cells with this compound at various concentrations for the desired time.

  • Aspirate the culture medium and lyse the cells by adding 0.1 M HCl.

  • Incubate for 10 minutes at room temperature.

  • Centrifuge the samples to pellet the cell debris.

  • Collect the supernatant containing the cGMP.

  • Perform the cGMP EIA according to the manufacturer's instructions. This typically involves a competitive binding assay where cGMP in the sample competes with a labeled cGMP for binding to a limited number of antibody binding sites.

  • Measure the absorbance using a microplate reader.

  • Calculate the cGMP concentration in the samples based on a standard curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is used to quantify apoptosis in Rb-deficient cancer cells treated with this compound.[7][8][9][10][11]

Materials:

  • Rb-deficient cancer cell line

  • Complete culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed Rb-deficient cells and treat with this compound for the desired time.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 106 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Signaling Pathway of this compound in Cancer Cells

LY83583_Mechanism cluster_0 This compound Action cluster_1 Intracellular Signaling cluster_2 Cellular Outcomes cluster_3 Rb-deficient context This compound This compound sGC Soluble Guanylate Cyclase (sGC) This compound->sGC Inhibits cGMP cGMP sGC->cGMP Reduces Synthesis p21 p21 (CDKN1A) Upregulation cGMP->p21 Leads to (p53-independent) CDK_Cyclin CDK-Cyclin Complexes (e.g., CDK2/Cyclin E) p21->CDK_Cyclin Inhibits Rb Rb Phosphorylation (Inactive) CellCycleArrest G1 Cell Cycle Arrest p21->CellCycleArrest Induces CDK_Cyclin->Rb Phosphorylates Rb_active Rb (Active) CDK_Cyclin->Rb_active Prevents Inactivation of E2F E2F Release Rb->E2F Releases Rb_active->E2F Sequesters E2F->CellCycleArrest Promotes S-phase entry (blocked) Apoptosis Apoptosis Rb_deficient Rb Inactivation Rb_deficient->Apoptosis Switches outcome to

Caption: Signaling pathway of this compound in cancer cells.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Phenotypic Assays cluster_2 Mechanistic Assays cluster_3 Data Analysis & Interpretation start Seed Cancer Cells treat Treat with this compound (Dose-response & Time-course) start->treat prolif Cell Proliferation Assay (MTS) treat->prolif apop Apoptosis Assay (Annexin V/PI) treat->apop wb Western Blot (p21, Rb, etc.) treat->wb cgmp_assay cGMP Immunoassay treat->cgmp_assay analysis Determine IC50 Quantify Protein & cGMP levels Correlate with Phenotype prolif->analysis apop->analysis wb->analysis cgmp_assay->analysis Rb_Status_Outcome cluster_0 Rb Status cluster_1 Cellular Outcome This compound This compound Treatment Rb_WT Rb Wild-Type This compound->Rb_WT Rb_Deficient Rb Deficient This compound->Rb_Deficient Arrest Cell Cycle Arrest Rb_WT->Arrest Leads to Apoptosis Apoptosis Rb_Deficient->Apoptosis Leads to

References

The Function of LY83583 in Signaling Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY83583, chemically known as 6-anilino-5,8-quinolinedione, is a well-characterized pharmacological tool primarily utilized for its potent inhibitory effects on soluble guanylate cyclase (sGC). This action leads to a significant reduction in intracellular cyclic guanosine monophosphate (cGMP) levels, thereby modulating a variety of signaling pathways. This technical guide provides a comprehensive overview of the function of this compound in cellular signaling, with a focus on its mechanism of action, downstream effects, and its application in research. This document includes quantitative data on its inhibitory activities, detailed experimental protocols for its study, and visual diagrams of the pertinent signaling pathways and experimental workflows.

Introduction

This compound serves as a crucial inhibitor in the study of cGMP-mediated signaling cascades. By targeting soluble guanylate cyclase, the primary receptor for nitric oxide (NO), this compound allows for the elucidation of the roles of the NO/cGMP pathway in numerous physiological and pathophysiological processes. These include, but are not limited to, smooth muscle relaxation, platelet aggregation, neurotransmission, and cell proliferation. Understanding the precise function of this compound is paramount for researchers investigating these phenomena and for professionals in the field of drug development targeting components of this pathway.

Mechanism of Action

The principal mechanism of action of this compound is the inhibition of soluble guanylate cyclase (sGC), a heterodimeric enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[1][2] This inhibition effectively lowers the intracellular concentration of the second messenger cGMP.[3] While initially the exact mechanism was unknown, it is now understood that this compound likely acts through the generation of superoxide anions, which can affect the heme group of sGC, rendering it less responsive to NO stimulation.[4]

Core Signaling Pathway Affected: The NO/cGMP Pathway

The nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway is a critical regulatory system in many cell types. This compound directly interferes with this pathway by inhibiting sGC.

Pathway Description

Under normal physiological conditions, nitric oxide (NO) produced by NO synthases (NOS) diffuses into target cells and binds to the heme moiety of soluble guanylate cyclase (sGC). This binding activates sGC, which then converts GTP to cGMP. Elevated cGMP levels lead to the activation of cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream target proteins, leading to a cellular response. This compound blocks the activation of sGC, thereby preventing the synthesis of cGMP and inhibiting all subsequent downstream events.

NO_cGMP_Pathway cluster_extracellular Extracellular Space cluster_intracellular Target Cell (e.g., Smooth Muscle Cell) NO_source Nitric Oxide (NO) Source (e.g., Endothelial Cells) NO NO NO_source->NO sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Activates sGC_active sGC (Active) This compound This compound This compound->sGC_inactive Inhibits cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->sGC_active PKG_inactive Protein Kinase G (PKG) (Inactive) cGMP->PKG_inactive Activates PKG_active PKG (Active) Substrates Downstream Substrates PKG_active->Substrates Phosphorylates Response Cellular Response (e.g., Relaxation) Substrates->Response

Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound.

Quantitative Data on this compound Activity

The inhibitory effects of this compound have been quantified in various experimental systems. The following tables summarize key data points.

Table 1: Inhibition of Soluble Guanylate Cyclase (sGC)
ParameterValueCell/Tissue TypeReference
IC₅₀~10-60 nMHuman platelets and rat vascular smooth muscle[5]
Table 2: Effects on cGMP Levels
ConcentrationEffectCell/Tissue TypeReference
10 µMReduced basal cGMP levelsRat aorta[6]
10 µMPrevented acetylcholine- and sodium nitroprusside-induced elevations of cGMPRat aorta[6]
Table 3: Effects on Vascular Smooth Muscle Relaxation
AgonistThis compound ConcentrationEffectTissueReference
Acetylcholine, A231870.3-10 µMReduced maximal responseRat aorta[6]
ATP0.3-1 µMMarkedly increased EC₅₀Rat aorta[6]
Sodium Nitroprusside0.3-10 µMNonparallel rightward shift of the dose-response curveRat aorta[6]
Table 4: Effects on Platelet Aggregation
AgonistThis compound EffectCell TypeReference
ThrombinAntagonized the inhibitory effect of sodium nitroprusside and EDRFWashed human platelets[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

Soluble Guanylate Cyclase (sGC) Activity Assay

This protocol is adapted from methods used to measure sGC activity in purified enzyme preparations or cell lysates.[7]

Objective: To quantify the enzymatic activity of sGC in the presence and absence of this compound.

Materials:

  • Purified sGC or cell/tissue lysate

  • This compound

  • sGC activator (e.g., Sodium Nitroprusside, SNP)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 4 mM MgCl₂, 0.5 mM GTP, 1 mM cGMP, 15 mM phosphocreatine, 50 U/mL creatine phosphokinase)

  • [α-³²P]GTP (radiolabeled substrate)

  • Trichloroacetic acid (TCA)

  • Dowex and Alumina columns for chromatography

  • Scintillation counter

Procedure:

  • Prepare reaction mixtures containing the reaction buffer and the desired concentrations of this compound and sGC activator.

  • Pre-incubate the mixtures for a specified time (e.g., 10 minutes) at 37°C.

  • Initiate the reaction by adding the sGC-containing sample and [α-³²P]GTP.

  • Incubate for a defined period (e.g., 10-20 minutes) at 37°C.

  • Stop the reaction by adding cold TCA.

  • Separate the product, [³²P]cGMP, from the unreacted [α-³²P]GTP using sequential Dowex and Alumina column chromatography.

  • Quantify the amount of [³²P]cGMP using a scintillation counter.

  • Calculate sGC activity as pmol of cGMP formed per minute per mg of protein.

sGC_Activity_Assay_Workflow Start Prepare Reaction Mixtures Pre_incubation Pre-incubate at 37°C Start->Pre_incubation Reaction_initiation Initiate Reaction (add sGC and [α-³²P]GTP) Pre_incubation->Reaction_initiation Incubation Incubate at 37°C Reaction_initiation->Incubation Reaction_stop Stop Reaction (add TCA) Incubation->Reaction_stop Separation Separate [³²P]cGMP (Column Chromatography) Reaction_stop->Separation Quantification Quantify [³²P]cGMP (Scintillation Counting) Separation->Quantification Analysis Calculate sGC Activity Quantification->Analysis

Caption: Workflow for the soluble guanylate cyclase (sGC) activity assay.
cGMP Radioimmunoassay (RIA)

This protocol describes a competitive immunoassay for the quantitative determination of cGMP in cell or tissue samples.[8]

Objective: To measure the intracellular concentration of cGMP following treatment with this compound.

Materials:

  • Cell or tissue samples

  • This compound

  • Stimulating agent (e.g., SNP)

  • 0.1 M HCl for sample extraction

  • cGMP standard

  • Anti-cGMP antibody

  • ¹²⁵I-labeled cGMP (tracer)

  • Precipitating reagent (e.g., second antibody)

  • Gamma counter

Procedure:

  • Culture and treat cells with this compound and/or a stimulating agent for the desired time.

  • Lyse the cells and inactivate phosphodiesterases with 0.1 M HCl.

  • Centrifuge the lysate to pellet cellular debris.

  • In assay tubes, combine the sample supernatant or cGMP standard, a fixed amount of anti-cGMP antibody, and a fixed amount of ¹²⁵I-labeled cGMP.

  • Incubate to allow for competitive binding between the sample/standard cGMP and the tracer cGMP for the antibody.

  • Add a precipitating reagent to separate the antibody-bound cGMP from free cGMP.

  • Centrifuge and decant the supernatant.

  • Measure the radioactivity of the pellet using a gamma counter.

  • Construct a standard curve and determine the cGMP concentration in the samples.

cGMP_RIA_Workflow Start Cell/Tissue Treatment (with this compound) Lysis Sample Lysis and Extraction (0.1 M HCl) Start->Lysis Assay_setup Set up RIA Tubes (Sample/Standard, Antibody, Tracer) Lysis->Assay_setup Incubation Competitive Binding Incubation Assay_setup->Incubation Separation Separate Bound and Free cGMP (Precipitation) Incubation->Separation Measurement Measure Radioactivity (Gamma Counter) Separation->Measurement Analysis Calculate cGMP Concentration Measurement->Analysis

Caption: Workflow for the cGMP Radioimmunoassay (RIA).
Western Blot for Phosphorylated VASP

Vasodilator-stimulated phosphoprotein (VASP) is a key substrate of PKG. Measuring its phosphorylation state is an indicator of PKG activity.[9]

Objective: To assess the effect of this compound on the phosphorylation of VASP as a downstream marker of sGC-cGMP-PKG signaling.

Materials:

  • Cell or tissue samples

  • This compound

  • Stimulating agent (e.g., SNP)

  • Lysis buffer with phosphatase and protease inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-VASP and anti-total-VASP)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Treat cells with this compound and/or a stimulating agent.

  • Lyse cells in buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.

  • Determine protein concentration of the lysates.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against phosphorylated VASP.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total VASP for normalization.

  • Quantify band intensities to determine the relative phosphorylation level.

Western_Blot_Workflow Start Cell Treatment and Lysis SDS_PAGE SDS-PAGE Start->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-VASP) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Stripping Stripping and Re-probing (Total VASP) Detection->Stripping Analysis Quantification and Analysis Stripping->Analysis

Caption: Workflow for Western blot analysis of VASP phosphorylation.

Downstream Cellular Effects of this compound

By inhibiting the sGC/cGMP/PKG pathway, this compound influences a range of cellular functions.

Vascular Smooth Muscle Tone

In vascular smooth muscle, the NO/cGMP pathway is a primary driver of relaxation.[2][10] this compound, by blocking cGMP production, inhibits this relaxation, leading to a contractile state.[6] This makes it a valuable tool for studying the mechanisms of vasodilation and for investigating pathological conditions characterized by impaired vascular relaxation.

Platelet Aggregation

The NO/cGMP pathway plays an inhibitory role in platelet activation and aggregation.[11] this compound antagonizes the anti-aggregatory effects of NO donors, thereby promoting platelet aggregation.[4] This has implications for research into thrombosis and hemostasis.

Cell Proliferation

The cGMP signaling pathway has been implicated in the regulation of cell proliferation. In some cancer cell lines, inhibition of this pathway by this compound has been shown to suppress cell growth.

Conclusion

This compound is an indispensable pharmacological agent for the study of cGMP-mediated signaling pathways. Its well-defined mechanism of action as a soluble guanylate cyclase inhibitor allows for the precise dissection of the roles of the NO/cGMP cascade in a multitude of biological processes. The data and protocols presented in this guide are intended to provide researchers and drug development professionals with a thorough understanding of this compound's function and to facilitate its effective use in their experimental endeavors. The continued application of this tool will undoubtedly contribute to further advancements in our understanding of cellular signaling in both health and disease.

References

The Role of LY83583 in the cGMP Signaling Pathway: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic guanosine monophosphate (cGMP) is a critical second messenger molecule involved in a myriad of physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission. The intracellular concentration of cGMP is tightly regulated by its synthesis via guanylate cyclases and its degradation by phosphodiesterases (PDEs). Soluble guanylate cyclase (sGC) is a key enzyme in this pathway, acting as the primary receptor for nitric oxide (NO), a potent vasodilator. The modulation of the cGMP signaling pathway, therefore, presents a significant therapeutic target for various cardiovascular and other diseases.

This technical guide provides a comprehensive overview of LY83583, a well-characterized inhibitor of soluble guanylate cyclase. We will delve into its mechanism of action, its effects on the cGMP signaling cascade, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of cGMP signaling.

This compound: A Potent Inhibitor of Soluble Guanylate Cyclase

This compound (6-anilino-5,8-quinolinedione) is a cell-permeable compound widely used as a pharmacological tool to investigate the roles of the cGMP signaling pathway. It functions as a potent and competitive inhibitor of soluble guanylate cyclase (sGC), thereby reducing the intracellular levels of cGMP.

Mechanism of Action

This compound exerts its inhibitory effect on sGC, preventing the conversion of guanosine triphosphate (GTP) to cGMP.[1][2] While the precise binding site on sGC is not definitively established in the provided search results, it is characterized as a competitive inhibitor, suggesting it may compete with the substrate GTP at the catalytic site of the enzyme. This inhibition leads to a significant reduction in both basal and NO-stimulated cGMP production. It is important to note that this compound's effects are specific to the sGC pathway; it does not significantly affect the activity of particulate guanylate cyclase (pGC), which is activated by natriuretic peptides.

The cGMP Signaling Pathway and the Role of this compound

The cGMP signaling pathway is a crucial regulatory system in many cell types. The central components of this pathway and the inhibitory action of this compound are depicted in the following diagram.

cGMP_Signaling_Pathway cluster_upstream Upstream Activation cluster_sGC Soluble Guanylate Cyclase (sGC) cluster_downstream Downstream Effectors NO Nitric Oxide (NO) sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDEs Phosphodiesterases (PDEs) cGMP->PDEs Regulates CNG Cyclic Nucleotide-Gated Ion Channels cGMP->CNG Activates This compound This compound This compound->sGC Inhibits Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects PDEs->cGMP Degrades CNG->Physiological_Effects

Figure 1: The cGMP signaling pathway and the inhibitory action of this compound.

As illustrated, nitric oxide (NO) diffuses into the cell and activates sGC. The activated sGC then catalyzes the conversion of GTP to cGMP. cGMP, in turn, activates downstream effectors, including Protein Kinase G (PKG), cGMP-regulated phosphodiesterases (PDEs), and cyclic nucleotide-gated (CNG) ion channels, leading to various physiological responses. This compound directly inhibits sGC, thus blocking the entire downstream signaling cascade.

Quantitative Data on this compound's Efficacy

The inhibitory potency of this compound on sGC and cGMP production has been quantified in various studies. The following tables summarize key quantitative data.

ParameterValueSource
IC₅₀ for sGC Inhibition 2 µM[Vendor Data]
Tissue/Cell TypeConcentration of this compoundEffect on cGMP LevelsSource
Guinea-pig lung fragments5 x 10⁻⁵ MMaximum 72% reduction[3]
Rat aortic tissue10⁻⁵ M~65% decrease in intracellular cGMP[Vendor Data]
Rat kidney tissue10⁻⁵ M~50% decrease in intracellular cGMP[Vendor Data]
Rat aortic vascular smooth muscle cells10 µMReduced basal and prevented acetylcholine/sodium nitroprusside-induced elevation[4]

Experimental Protocols

To facilitate research utilizing this compound, this section provides detailed methodologies for key experiments.

Measurement of Intracellular cGMP Levels using ELISA

This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of cGMP in cell lysates or tissue homogenates.

Materials:

  • cGMP ELISA Kit (commercially available from various suppliers)

  • Lysis Buffer (typically provided in the kit or can be 0.1 M HCl)

  • Cultured cells or tissue samples

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Sample Preparation:

    • Cultured Cells:

      • Treat cells with desired concentrations of this compound and/or stimulants (e.g., an NO donor) for the specified time.

      • Aspirate the culture medium.

      • Add an appropriate volume of Lysis Buffer (e.g., 1 mL of 0.1 M HCl per 35 cm² of surface area).[5]

      • Incubate at room temperature for 20 minutes.[5]

      • Scrape the cells and homogenize the suspension by pipetting.

      • Centrifuge at >1000 x g for 10 minutes to pellet cellular debris.[5][6]

      • Collect the supernatant for the assay.

    • Tissue Samples:

      • Homogenize the tissue in 5-10 volumes of ice-cold Lysis Buffer.

      • Centrifuge the homogenate at >1000 x g for 10-15 minutes at 4°C.

      • Collect the supernatant for the assay.

  • ELISA Protocol (example based on a competitive assay):

    • Prepare cGMP standards and samples according to the kit instructions. This typically involves serial dilutions of a known cGMP standard.

    • Add 50 µL of standard or sample to the wells of the antibody-coated microplate.[6][7]

    • Add 50 µL of a cGMP-horseradish peroxidase (HRP) conjugate to each well.

    • Add 50 µL of a specific anti-cGMP antibody to each well.

    • Incubate the plate for 1-2 hours at room temperature with gentle shaking.[6][7]

    • Wash the wells multiple times with the provided wash buffer to remove unbound reagents.

    • Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.

    • Stop the reaction by adding 50 µL of stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the known concentrations of the cGMP standards.

    • Determine the concentration of cGMP in the samples by interpolating their absorbance values on the standard curve. The concentration of cGMP will be inversely proportional to the absorbance.

ELISA_Workflow start Start sample_prep Sample Preparation (Cell Lysis / Tissue Homogenization) start->sample_prep add_sample Add Samples/Standards to Coated Plate sample_prep->add_sample add_reagents Add cGMP-HRP Conjugate and Anti-cGMP Antibody add_sample->add_reagents incubation1 Incubate (1-2 hours) add_reagents->incubation1 wash1 Wash Wells incubation1->wash1 add_substrate Add TMB Substrate wash1->add_substrate incubation2 Incubate (15-30 min) add_substrate->incubation2 add_stop Add Stop Solution incubation2->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analyze Data Analysis (Standard Curve & Calculation) read_plate->analyze end End analyze->end

Figure 2: General workflow for a competitive ELISA to measure intracellular cGMP.
Soluble Guanylate Cyclase (sGC) Activity Assay

This assay measures the enzymatic activity of sGC by quantifying the conversion of a radiolabeled substrate, [α-³²P]GTP, to [α-³²P]cGMP.

Materials:

  • Purified sGC or cell/tissue homogenate containing sGC

  • [α-³²P]GTP

  • Non-radiolabeled GTP

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂, and a phosphodiesterase inhibitor like IBMX)

  • NO donor (e.g., sodium nitroprusside) for stimulated activity measurements

  • This compound or other inhibitors

  • Thin-layer chromatography (TLC) plates

  • Phosphorimager or scintillation counter

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the assay buffer, a defined concentration of [α-³²P]GTP mixed with non-radiolabeled GTP, and the sGC enzyme source.

    • For stimulated activity, pre-incubate the enzyme with an NO donor.

    • To test inhibition, pre-incubate the enzyme with various concentrations of this compound.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the GTP substrate.

    • Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

    • Terminate the reaction by adding a stop solution (e.g., EDTA in a boiling water bath).

  • Separation of Reactants and Products:

    • Spot the reaction mixture onto a TLC plate.

    • Develop the TLC plate using an appropriate solvent system to separate GTP from cGMP.

  • Quantification:

    • Visualize and quantify the amount of [α-³²P]cGMP formed using a phosphorimager.

    • Alternatively, scrape the cGMP spots from the TLC plate and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific activity of sGC (e.g., in pmol cGMP/min/mg protein).

    • Determine the IC₅₀ of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

sGC_Activity_Assay_Workflow start Start prepare_mix Prepare Reaction Mix (Buffer, sGC, [α-³²P]GTP) start->prepare_mix pre_incubation Pre-incubate with This compound and/or NO donor prepare_mix->pre_incubation start_reaction Initiate Reaction with GTP pre_incubation->start_reaction incubation Incubate at 37°C start_reaction->incubation stop_reaction Terminate Reaction incubation->stop_reaction tlc Separate GTP and cGMP by Thin-Layer Chromatography stop_reaction->tlc quantify Quantify [α-³²P]cGMP (Phosphorimager/Scintillation) tlc->quantify analyze Data Analysis (Specific Activity, IC₅₀) quantify->analyze end End analyze->end

Figure 3: Workflow for a radioactive sGC activity assay.

Conclusion

This compound is an invaluable tool for researchers studying the cGMP signaling pathway. Its potent and specific inhibition of soluble guanylate cyclase allows for the elucidation of the downstream effects of cGMP in a wide range of biological systems. This technical guide has provided a detailed overview of this compound, including its mechanism of action, quantitative efficacy, and comprehensive experimental protocols. By utilizing the information presented herein, researchers can effectively employ this compound to further unravel the complexities of cGMP signaling and its role in health and disease, ultimately contributing to the development of novel therapeutic strategies.

References

Investigating the Cellular Targets of LY83583: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY83583, chemically known as 6-anilino-5,8-quinolinedione, is a widely utilized pharmacological tool for investigating cellular signaling pathways. Initially identified as a potent inhibitor of soluble guanylate cyclase (sGC), subsequent research has unveiled a more complex mechanism of action, including effects on nitric oxide synthase (NOS) and cell cycle regulation. This technical guide provides an in-depth overview of the cellular targets of this compound, presenting key quantitative data, detailed experimental protocols for target validation, and visual representations of the underlying signaling pathways.

Core Cellular Targets and Mechanisms of Action

The primary and secondary cellular targets of this compound are crucial for understanding its biological effects. The compound's mechanisms involve direct enzyme inhibition and indirect effects on signaling cascades and gene expression.

Soluble Guanylate Cyclase (sGC)

The most well-established target of this compound is soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[1][2][3][4] sGC is a heterodimeric protein that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a ubiquitous second messenger.[4] this compound acts as a competitive inhibitor of sGC, thereby reducing intracellular cGMP levels.[2] This inhibition of cGMP production antagonizes the effects of NO and other sGC activators, such as sodium nitroprusside, leading to the suppression of downstream signaling events like smooth muscle relaxation and inhibition of platelet activation.[1][4]

Neuronal Nitric Oxide Synthase (nNOS)

Beyond its effects on sGC, this compound has been shown to directly interact with and inhibit neuronal nitric oxide synthase (nNOS). This inhibition is competitive with respect to the binding of NADPH to the P450 reductase domain of the enzyme. By interfering with NADPH binding, this compound not only blocks the synthesis of nitric oxide but also leads to the uncoupling of the enzyme's reductase and oxygenase domains. This uncoupling results in the production of superoxide radicals (O₂⁻) instead of NO.

Induction of Cyclin-Dependent Kinase Inhibitor p21

A significant cellular effect of this compound is the induction of the cyclin-dependent kinase (Cdk) inhibitor p21 (also known as WAF1/CIP1).[3] This induction occurs in a p53-independent manner, suggesting a mechanism that does not rely on the canonical DNA damage response pathway.[1] The upregulation of p21 leads to the inhibition of Cdk/cyclin complexes, which are critical for cell cycle progression. This results in cell cycle arrest, primarily at the G1/S transition, and contributes to the antiproliferative effects of this compound observed in various cancer cell lines.[3]

Quantitative Data

The following tables summarize the available quantitative data for the pharmacological activity of this compound.

Table 1: Enzymatic Inhibition Data

Target EnzymeParameterValueSpecies/SystemReference
Soluble Guanylate Cyclase (sGC)IC₅₀2 µM-[2]
Neuronal Nitric Oxide Synthase (nNOS)Kᵢ (vs. NADPH)2.57 µMRat Cerebellum-

Table 2: Antiproliferative Activity

Cell LineCancer TypeParameterValueReference
HCT116Colorectal CarcinomaProliferationInhibition Observed[2]
DLD1Colorectal AdenocarcinomaProliferationInhibition Observed[2]
MCF7Breast AdenocarcinomaProliferationInhibition Observed[2]
A-375Malignant MelanomaProliferationInhibition Observed[2]

Note: Specific IC₅₀ values for the antiproliferative activity of this compound in these cell lines were not found in the reviewed literature.

Table 3: Induction of p21

Cell LineTreatment ConditionsEffectReference
Human Diploid Fibroblasts (HDFs)1 µM this compoundInduction of p21 mRNA and protein[1]
HCT1161.5 µM this compoundInduction of p21 protein-

Note: Quantitative fold-change data for p21 induction was not consistently reported in the reviewed literature.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions of this compound with cellular pathways and the experimental approaches to study them is crucial for a comprehensive understanding.

Signaling Pathway of this compound

LY83583_Signaling_Pathway This compound This compound nNOS nNOS This compound->nNOS Inhibits (competes with NADPH) sGC Soluble Guanylate Cyclase (sGC) This compound->sGC Inhibits p21_Induction p21 Gene Transcription This compound->p21_Induction Induces (p53-independent) NO Nitric Oxide (NO) nNOS->NO Blocks Superoxide Superoxide (O₂⁻) nNOS->Superoxide Promotes NADPH NADPH NADPH->nNOS Arginine L-Arginine Arginine->nNOS NO->sGC Activates cGMP cGMP sGC->cGMP Blocks GTP GTP GTP->sGC Downstream Downstream Effects (e.g., Vasodilation) cGMP->Downstream p21_Protein p21 Protein p21_Induction->p21_Protein Cdk_Cyclin Cdk/Cyclin Complexes p21_Protein->Cdk_Cyclin Inhibits Cell_Cycle_Arrest G1/S Cell Cycle Arrest Cdk_Cyclin->Cell_Cycle_Arrest Blocks Progression

Caption: Signaling pathway of this compound.
Experimental Workflow for Target Identification and Validation

Experimental_Workflow start Hypothesis: This compound has cellular targets biochemical Biochemical Assays start->biochemical cellular Cell-Based Assays start->cellular molecular Molecular Biology Techniques start->molecular sGC_assay sGC Activity Assay biochemical->sGC_assay nNOS_assay nNOS Activity Assay biochemical->nNOS_assay conclusion Conclusion: Identification and validation of cellular targets sGC_assay->conclusion nNOS_assay->conclusion cGMP_measure Intracellular cGMP Measurement cellular->cGMP_measure superoxide_detect Superoxide Detection cellular->superoxide_detect cell_prolif Cell Proliferation Assay (e.g., MTT) cellular->cell_prolif cell_cycle Cell Cycle Analysis (Flow Cytometry) cellular->cell_cycle cGMP_measure->conclusion superoxide_detect->conclusion cell_prolif->conclusion cell_cycle->conclusion western_blot Western Blot for p21 molecular->western_blot qpcr qPCR for p21 mRNA molecular->qpcr western_blot->conclusion qpcr->conclusion

Caption: Experimental workflow for this compound target validation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's cellular targets.

Soluble Guanylate Cyclase (sGC) Activity Assay

Principle: This assay measures the enzymatic activity of sGC by quantifying the amount of cGMP produced from GTP.

Materials:

  • Purified sGC or cell/tissue lysate containing sGC

  • Assay Buffer: 50 mM Tri-HCl (pH 7.5), 1 mM EGTA, 1 mM DTT

  • GTP (substrate)

  • MgCl₂ (cofactor)

  • [α-³²P]GTP (radiolabel)

  • This compound (inhibitor)

  • 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)

  • Trichloroacetic acid (TCA)

  • Dowex and Alumina columns for cGMP separation

  • Scintillation counter

Procedure:

  • Prepare the reaction mixture containing assay buffer, MgCl₂, IBMX, and [α-³²P]GTP.

  • Add the sGC-containing sample to the reaction mixture.

  • To test for inhibition, pre-incubate the enzyme with varying concentrations of this compound before adding the substrate.

  • Initiate the reaction by adding GTP.

  • Incubate at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding cold TCA.

  • Separate the radiolabeled cGMP from unreacted GTP using sequential Dowex and Alumina column chromatography.

  • Quantify the amount of [³²P]cGMP using a scintillation counter.

  • Calculate the specific activity of sGC (pmol cGMP/min/mg protein) and determine the IC₅₀ of this compound.

Intracellular cGMP Measurement

Principle: This assay quantifies the levels of cGMP within cells treated with this compound, typically using a competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

Materials:

  • Cultured cells

  • This compound

  • sGC activator (e.g., sodium nitroprusside, SNP)

  • Cell lysis buffer (e.g., 0.1 M HCl)

  • Commercial cGMP ELISA or RIA kit

Procedure:

  • Seed cells in multi-well plates and allow them to adhere.

  • Pre-treat the cells with varying concentrations of this compound for a specified duration.

  • Stimulate the cells with an sGC activator (e.g., SNP) to induce cGMP production.

  • Lyse the cells using the appropriate lysis buffer.

  • Centrifuge the lysate to pellet cellular debris.

  • Perform the cGMP assay on the supernatant according to the manufacturer's instructions for the chosen ELISA or RIA kit.

  • Determine the concentration of cGMP in each sample and normalize to the total protein content.

Neuronal Nitric Oxide Synthase (nNOS) Activity Assay

Principle: This assay measures nNOS activity by monitoring the conversion of L-[³H]arginine to L-[³H]citrulline or by measuring the consumption of NADPH.

Materials:

  • Purified nNOS or tissue homogenate (e.g., from cerebellum)

  • Assay buffer: 50 mM HEPES (pH 7.4), 1 mM DTT, 10 µM FAD, 10 µM FMN, 10 µM BH₄

  • L-arginine (substrate)

  • L-[³H]arginine (radiolabel)

  • NADPH (cofactor)

  • Calmodulin and CaCl₂ (for nNOS activation)

  • This compound (inhibitor)

  • Dowex AG50W-X8 resin

  • Scintillation counter

Procedure (Radiolabel Method):

  • Prepare the reaction mixture containing assay buffer, L-arginine, L-[³H]arginine, NADPH, calmodulin, and CaCl₂.

  • Add the nNOS-containing sample to the mixture.

  • For inhibition studies, pre-incubate the enzyme with this compound.

  • Incubate the reaction at 37°C.

  • Stop the reaction with a stop buffer containing EDTA.

  • Apply the reaction mixture to a Dowex AG50W-X8 column to separate L-[³H]citrulline from unreacted L-[³H]arginine.

  • Quantify the amount of L-[³H]citrulline in the eluate using a scintillation counter.

  • Calculate nNOS activity and determine the Kᵢ of this compound.

Superoxide Detection Assay

Principle: This assay detects the production of superoxide radicals using a fluorescent probe, such as dihydroethidium (DHE).

Materials:

  • Cultured cells or purified enzyme (e.g., nNOS)

  • This compound

  • Dihydroethidium (DHE)

  • Fluorescence microscope or plate reader

Procedure:

  • Treat cells or the enzymatic reaction with this compound.

  • Load the cells or reaction with DHE.

  • Incubate under appropriate conditions to allow for superoxide production and DHE oxidation.

  • Measure the fluorescence of the oxidized DHE product (2-hydroxyethidium) using a fluorescence microscope or plate reader (excitation ~518 nm, emission ~606 nm).

  • An increase in fluorescence intensity indicates an increase in superoxide production.

Western Blot for p21 Protein Expression

Principle: This technique is used to detect and quantify the levels of p21 protein in cell lysates following treatment with this compound.

Materials:

  • Cultured cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against p21

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for various time points.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against p21 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Detect the signal using an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to normalize for protein loading.

  • Quantify the band intensities to determine the relative fold change in p21 expression.

Cell Cycle Analysis by Flow Cytometry

Principle: This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.

Materials:

  • Cultured cells

  • This compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (for fixation)

  • Propidium iodide (PI) or DAPI (DNA-staining dyes)

  • RNase A

  • Flow cytometer

Procedure:

  • Treat cells with this compound for a specified duration.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells in cold 70% ethanol and store at -20°C.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in a staining solution containing PI or DAPI and RNase A.

  • Incubate in the dark to allow for DNA staining.

  • Analyze the stained cells using a flow cytometer.

  • The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G1 phase would indicate a G1/S arrest.

Conclusion

This compound is a multifaceted pharmacological agent with at least three distinct cellular targets: soluble guanylate cyclase, neuronal nitric oxide synthase, and the p21 cell cycle regulatory pathway. Its ability to inhibit cGMP production, induce superoxide generation, and promote p53-independent cell cycle arrest makes it a valuable tool for dissecting complex signaling networks in both normal physiology and disease states, particularly in the fields of cardiovascular research and oncology. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate cellular effects of this compound and to explore its potential therapeutic applications.

References

In-Depth Technical Guide: LY83583 for Studying Cardiovascular Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY83583 (6-anilino-5,8-quinolinedione) is a well-established pharmacological tool primarily utilized for the in vitro and in vivo study of cardiovascular physiology and pathophysiology. Its principal mechanism of action is the inhibition of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. By inhibiting sGC, this compound effectively reduces the intracellular levels of cyclic guanosine monophosphate (cGMP), a critical second messenger involved in a myriad of cellular processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission. This guide provides an in-depth technical overview of this compound, its applications in cardiovascular disease models, detailed experimental protocols, and a summary of quantitative data to aid researchers in its effective use.

Mechanism of Action

This compound acts as a potent inhibitor of soluble guanylate cyclase (sGC), the primary receptor for nitric oxide (NO). The NO-sGC-cGMP pathway is fundamental to cardiovascular homeostasis. Endothelial cells produce NO, which diffuses to adjacent vascular smooth muscle cells and binds to the heme moiety of sGC. This binding activates sGC, leading to the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in vasodilation.

This compound disrupts this cascade by inhibiting sGC activity, thereby preventing the synthesis of cGMP. This leads to a reduction in cGMP-dependent signaling and can be used to experimentally induce conditions mimicking endothelial dysfunction, where NO bioavailability is compromised. It is important to note that some studies suggest this compound may also increase the production of reactive oxygen species (ROS), which can further contribute to the impairment of NO signaling by scavenging NO.

Core Applications in Cardiovascular Disease Models

This compound is a versatile tool for investigating various aspects of cardiovascular disease. Its primary applications include:

  • Induction of Endothelial Dysfunction: By inhibiting the downstream effects of NO, this compound can be used in vitro to create a model of endothelial dysfunction, allowing for the study of its pathological consequences and the evaluation of potential therapeutic interventions.

  • Studying Vasoconstriction and Vasorelaxation: In isolated blood vessel preparations, such as aortic rings, this compound is employed to investigate the role of the NO-cGMP pathway in mediating vascular tone. It can be used to antagonize the vasorelaxant effects of NO donors and endothelium-dependent vasodilators.

  • Investigating Pulmonary Hypertension: The NO-sGC-cGMP pathway plays a crucial role in regulating pulmonary vascular tone. While not a direct inducer of the chronic remodeling seen in pulmonary hypertension, this compound can be used in acute studies within animal models of pulmonary hypertension, such as the monocrotaline-induced model in rats, to probe the contribution of impaired NO signaling to the disease's pathophysiology.

  • Elucidating Signaling Pathways: As a specific inhibitor, this compound is invaluable for dissecting the involvement of the sGC-cGMP pathway in various cellular processes within cardiomyocytes, vascular smooth muscle cells, and endothelial cells.

Quantitative Data Presentation

The following tables summarize the quantitative effects of this compound as reported in various cardiovascular research studies.

ParameterModel SystemConcentration/DoseObserved EffectReference(s)
sGC Inhibition Purified sGCIC50 ≈ 2 µMCompetitive inhibition of sGC activity.[1]
cGMP Levels Guinea-pig lung fragments5 x 10⁻⁵ M72% reduction in basal cGMP levels.[2]
Rat aortic segments (in vitro)10⁻⁵ M~65% decrease in intracellular cGMP.[3]
Rabbit isolated cardiac preparations10 µMReduced basal cGMP levels and abolished carbachol-induced increases.[4]
Vasorelaxation Rat aortic rings0.3-10 µMInhibition of relaxant responses to acetylcholine, A23187, ATP, and sodium nitroprusside.[5]
Endothelial Function Cultured endothelial cells1 µMRapid and reversible inhibition of endothelium-derived relaxing factor (EDRF) release.[6]
Reactive Oxygen Species Pulmonary artery smooth muscle cellsEC50 ≈ 1.4 µMIncreased superoxide generation.[7]

Experimental Protocols

Assessment of Vasorelaxation in Isolated Rat Aortic Rings

This protocol details the use of this compound to study its effect on endothelium-dependent and -independent vasorelaxation in isolated rat thoracic aortic rings.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

  • Phenylephrine (PE)

  • Acetylcholine (ACh)

  • Sodium nitroprusside (SNP)

  • This compound

  • Organ bath system with force transducers

  • Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

  • Aortic Ring Preparation:

    • Euthanize the rat via an approved method.

    • Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

    • Clean the aorta of adhering fat and connective tissue and cut it into 3-4 mm wide rings.

    • For endothelium-denuded rings, gently rub the intimal surface with a fine wire or wooden stick.

  • Mounting and Equilibration:

    • Mount the aortic rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

    • Apply a resting tension of 1.5-2.0 g and allow the rings to equilibrate for at least 60 minutes, changing the buffer every 15 minutes.

  • Viability and Endothelial Integrity Check:

    • Contract the rings with 1 µM phenylephrine.

    • Once a stable contraction is achieved, add 10 µM acetylcholine to assess endothelial integrity (a relaxation of >80% indicates intact endothelium).

    • Wash the rings thoroughly with Krebs-Henseleit solution and allow them to return to baseline tension.

  • This compound Incubation:

    • Incubate the aortic rings with the desired concentration of this compound (e.g., 1 µM, 10 µM) or vehicle (DMSO) for 30 minutes.

  • Dose-Response Curves:

    • Pre-contract the rings with 1 µM phenylephrine.

    • Once a stable plateau is reached, generate cumulative concentration-response curves for acetylcholine (1 nM to 10 µM) to assess endothelium-dependent relaxation.

    • In separate experiments, after pre-contraction with PE, generate cumulative concentration-response curves for sodium nitroprusside (1 nM to 10 µM) to assess endothelium-independent relaxation.

  • Data Analysis:

    • Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine.

    • Construct dose-response curves and compare the effects of this compound to the control group.

Induction of Endothelial Dysfunction in Human Umbilical Vein Endothelial Cells (HUVECs)

This protocol describes how to use this compound to induce a state of endothelial dysfunction in cultured HUVECs, which can then be used to study various cellular responses.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound

  • Reagents for downstream analysis (e.g., Griess reagent for NO measurement, kits for ROS detection, antibodies for protein expression analysis)

Procedure:

  • Cell Culture:

    • Culture HUVECs in T-75 flasks using Endothelial Cell Growth Medium at 37°C in a humidified atmosphere with 5% CO₂.

    • Passage the cells when they reach 80-90% confluency. Use cells between passages 3 and 6 for experiments.

  • Seeding for Experiment:

    • Seed HUVECs into appropriate culture plates (e.g., 6-well plates, 96-well plates) depending on the downstream application.

    • Allow the cells to adhere and grow to 80-90% confluency.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 1 µM, 10 µM). A vehicle control (DMSO) should be included.

    • Replace the existing medium with the this compound-containing or vehicle control medium.

    • Incubate the cells for the desired period (e.g., 4, 12, or 24 hours).

  • Assessment of Endothelial Dysfunction:

    • Nitric Oxide Production: Measure the accumulation of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent assay.

    • Reactive Oxygen Species (ROS) Production: Use fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels by fluorescence microscopy or a plate reader.

    • Expression of Adhesion Molecules: Analyze the surface expression of molecules like VCAM-1 and ICAM-1 using flow cytometry or western blotting.

    • Endothelial Barrier Function: Assess changes in endothelial permeability using a transwell permeability assay.

Monocrotaline-Induced Pulmonary Hypertension in Rats (Acute Study with this compound)

This protocol outlines a general procedure for inducing pulmonary hypertension in rats using monocrotaline (MCT) and subsequently administering this compound for acute hemodynamic studies. Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • Monocrotaline (MCT)

  • Saline solution

  • Anesthetics (e.g., ketamine/xylazine or isoflurane)

  • Pressure-volume catheter for right heart catheterization

  • This compound

  • Vehicle for this compound (e.g., DMSO and saline)

Procedure:

  • Induction of Pulmonary Hypertension:

    • Prepare a solution of MCT in sterile saline (e.g., 60 mg/kg).

    • Administer a single subcutaneous or intraperitoneal injection of MCT to the rats.

    • House the rats for 3-4 weeks to allow for the development of pulmonary hypertension. Monitor the animals regularly for signs of distress.

  • Hemodynamic Assessment:

    • After the development of PH, anesthetize the rat.

    • Perform a right heart catheterization by inserting a pressure-volume catheter into the right ventricle via the jugular vein to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).

    • Record baseline hemodynamic parameters.

  • Acute this compound Administration:

    • Administer this compound or vehicle intravenously as a bolus injection. The dose will need to be optimized, but starting points can be derived from the literature (e.g., 1-3 mg/kg).

    • Continuously monitor and record hemodynamic parameters for a defined period (e.g., 30-60 minutes) following the injection to observe the acute effects of sGC inhibition on pulmonary artery pressure.

  • Data Analysis:

    • Analyze the changes in RVSP and mPAP from baseline following the administration of this compound and compare them to the vehicle control group.

Mandatory Visualizations

This compound Mechanism of Action cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell eNOS eNOS NO_e Nitric Oxide (NO) eNOS->NO_e L_Arginine L-Arginine L_Arginine->eNOS sGC Soluble Guanylate Cyclase (sGC) NO_e->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Relaxation Vasodilation PKG->Relaxation This compound This compound This compound->sGC Inhibits

Caption: Mechanism of this compound action in the vascular wall.

Experimental Workflow for Aortic Ring Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Aorta Excision A2 Ring Cutting A1->A2 A3 Mounting in Organ Bath A2->A3 B1 Equilibration & Viability Test A3->B1 B2 Incubation with This compound/Vehicle B1->B2 B3 Pre-contraction (Phenylephrine) B2->B3 B4 Cumulative Dosing (ACh or SNP) B3->B4 C1 Record Tension B4->C1 C2 Calculate % Relaxation C1->C2 C3 Generate Dose- Response Curves C2->C3

Caption: Workflow for assessing vasorelaxation using the aortic ring assay.

NO_sGC_cGMP_Signaling_Pathway NO Nitric Oxide (NO) sGC_inactive sGC (Inactive) NO->sGC_inactive Activates sGC_active sGC (Active) GTP GTP cGMP cGMP sGC_active->cGMP GTP->sGC_active PDE5 PDE5 cGMP->PDE5 PKG PKG cGMP->PKG Activates GMP 5'-GMP PDE5->GMP VASP VASP PKG->VASP MLCP MLCP PKG->MLCP pVASP p-VASP VASP->pVASP pMLCP p-MLCP (Active) MLCP->pMLCP MyosinLC Myosin Light Chain pMLCP->MyosinLC Dephosphorylates pMyosinLC p-Myosin Light Chain Relaxation Relaxation MyosinLC->Relaxation Contraction Contraction pMyosinLC->Contraction This compound This compound This compound->sGC_inactive Inhibits

Caption: The NO/sGC/cGMP signaling pathway and the inhibitory action of this compound.

Conclusion

This compound remains an indispensable tool for cardiovascular research, providing a reliable method to investigate the complex roles of the NO-sGC-cGMP signaling pathway. By understanding its mechanism of action and employing standardized experimental protocols, researchers can effectively utilize this compound to model and study various facets of cardiovascular disease, from endothelial dysfunction to altered vascular reactivity. This guide serves as a comprehensive resource to facilitate the appropriate and effective application of this compound in the laboratory setting.

References

A Technical Guide to Preliminary Studies of LY83583 in Melanoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preliminary research concerning LY83583, a quinoline-dione compound, and its potential application in melanoma treatment. It details the compound's mechanism of action, summarizes key quantitative findings from in vitro studies, and provides detailed experimental protocols for researchers seeking to investigate its effects further.

Introduction: Targeting the cGMP Pathway in Melanoma

Malignant melanoma remains one of the most aggressive forms of skin cancer, with a high propensity for metastasis and resistance to conventional therapies[1]. This necessitates the exploration of novel therapeutic strategies that target alternative signaling pathways involved in melanoma progression. The cyclic guanosine monophosphate (cGMP)/protein kinase G (PKG) signaling pathway has been identified as a potential target, as its modulation can influence key cellular processes such as proliferation, migration, and apoptosis in cancer cells[1][2].

This compound (6-anilino-5,8-quinolinedione) is a well-characterized inhibitor of soluble guanylate cyclase (sGC), the enzyme responsible for synthesizing cGMP[3][4]. By reducing intracellular cGMP levels, this compound offers a tool to probe the role of the cGMP pathway in melanoma and serves as a lead compound for potential therapeutic development[5]. Preliminary studies have shown that this compound can inhibit the proliferation of melanoma cell lines, suggesting its potential as an anti-cancer agent[3].

Mechanism of Action

This compound exerts its primary effect by inhibiting soluble guanylate cyclase (sGC), thereby decreasing the intracellular concentration of cGMP[3][4][5]. This disruption of the nitric oxide (NO)/cGMP signaling cascade has significant downstream consequences on cellular function. In the context of cancer cells, including melanoma, a key reported mechanism involves the induction of the cyclin-dependent kinase (Cdk) inhibitor p21 in a p53-independent manner[3]. The upregulation of p21 leads to cell cycle arrest, thereby inhibiting tumor cell proliferation[3].

LY83583_Mechanism_of_Action Proposed Mechanism of this compound in Melanoma Cells cluster_0 Cellular Interior This compound This compound sGC Soluble Guanylate Cyclase (sGC) This compound->sGC Inhibition p21 p21 (Cdk Inhibitor) Expression GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) Pathway cGMP->PKG Activation Proliferation Cell Proliferation PKG->Proliferation p21->Proliferation Inhibition

Fig. 1: Proposed signaling pathway of this compound in melanoma cells.

Quantitative Data Summary: In Vitro Efficacy

Preliminary studies have quantified the inhibitory effects of this compound on various cancer cell lines. The data highlights its activity against the A-375 human melanoma cell line.

Cell LineCompoundConcentration Range (µM)Treatment DurationObserved EffectReference
A-375 (Melanoma)This compound0.25 - 1.53 daysInhibition of proliferation[3]
HCT116 (Colorectal)This compound0.25 - 1.53 daysInhibition of proliferation[3]
DLD1 (Colorectal)This compound0.25 - 1.53 daysInhibition of proliferation[3]
MCF7 (Breast Cancer)This compound0.25 - 1.53 daysInhibition of proliferation[3]
HDF (Fibroblasts)This compound124-36 hoursBlockage of entry into S phase[3]
HDF (Fibroblasts)This compound13-6 hoursInduction of p21 protein expression[3]

Table 1: Summary of quantitative data from in vitro studies of this compound on various cell lines, including melanoma.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the effects of this compound on melanoma cells. The following workflow outlines a typical experimental approach.

Experimental_Workflow General Experimental Workflow for this compound Studies cluster_assays Endpoint Assays start Culture Melanoma Cells (e.g., A-375, SK-MEL-28) treatment Treat with this compound (Dose-response & Time-course) start->treatment prolif_assay Cell Proliferation Assay (e.g., AlamarBlue, MTT) treatment->prolif_assay cgmp_assay Intracellular cGMP Assay (e.g., ELISA) treatment->cgmp_assay western_blot Western Blot Analysis (p21, pRb, PKG substrates) treatment->western_blot melanin_assay Melanin Content Assay treatment->melanin_assay

Fig. 2: A generalized workflow for preclinical evaluation of this compound.
Cell Culture

  • Cell Lines : Human melanoma cell lines such as A-375 or SK-MEL-28 are commonly used[3][6]. B16-F10 murine melanoma cells are also a robust model, particularly for melanogenesis studies[6][7].

  • Culture Medium : Culture cells in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[8][9].

  • Incubation : Maintain cells in a humidified incubator at 37°C with 5% CO₂[8].

  • Subculture : Passage cells upon reaching 80-90% confluency to maintain exponential growth.

Cell Proliferation Assay

This protocol is adapted from standard cytotoxicity assay procedures[10].

  • Seeding : Seed melanoma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.

  • Treatment : Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation : Incubate the plate for the desired time period (e.g., 72 hours)[3].

  • Quantification :

    • Add 10 µL of AlamarBlue (resazurin) reagent to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Intracellular cGMP Measurement Assay

This protocol is based on a competitive enzyme-linked immunoassay (ELISA)[11].

  • Cell Seeding and Treatment : Seed 1-2 x 10⁶ cells in a 6-well plate and allow them to adhere. Treat cells with this compound for the desired time (e.g., 2 hours)[3].

  • Cell Lysis :

    • Aspirate the medium and wash the cells once with cold PBS.

    • Add 0.5 mL of 1X Cell Lysis Buffer (e.g., from a commercial kit) to each well and incubate on ice for 5 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at high speed for 10 minutes at 4°C to pellet cellular debris.

  • ELISA Procedure :

    • Transfer the supernatant to a new tube for the assay.

    • Use a commercial cGMP ELISA kit and follow the manufacturer's instructions[11][12]. This typically involves adding cell lysates and standards to a 96-well plate pre-coated with an anti-cGMP antibody.

    • A fixed amount of HRP-linked cGMP is added to compete with the cGMP in the sample for antibody binding.

    • After incubation and washing steps, a substrate solution (TMB) is added. The color development is inversely proportional to the amount of cGMP in the sample.

  • Data Analysis : Measure absorbance at 450 nm. Generate a standard curve using the provided cGMP standards and calculate the concentration of cGMP in the samples[11].

Western Blot for p21 Expression
  • Protein Extraction : Treat cells as described in 4.3.1. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer :

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p21 (and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection :

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Perform densitometry analysis to quantify changes in p21 expression relative to the loading control.

Melanin Content Assay

This protocol is adapted from established methods for measuring melanin in B16 melanoma cells[13][14][15].

  • Cell Preparation : Culture and treat B16-F10 melanoma cells with this compound as described previously.

  • Cell Lysis :

    • After treatment, wash the cell pellets with PBS.

    • Dissolve the pellets in 1 N NaOH containing 10% DMSO by incubating at 80°C for 1-2 hours to solubilize the melanin[6][15].

  • Spectrophotometry :

    • Vortex the samples to ensure the melanin is fully dissolved.

    • Measure the absorbance of the supernatant at 405 nm, 475 nm, or 492 nm using a microplate reader[6][13][14].

  • Normalization :

    • Determine the total protein content of a parallel set of cell pellets using a BCA or DC protein assay[14].

    • Normalize the melanin content to the total protein content (OD/mg protein) to account for differences in cell number.

  • Analysis : Express the melanin content of treated cells as a percentage of the vehicle-treated control.

References

Exploring the Effects of LY83583 on Cell Senescence: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in both tumor suppression and age-related pathologies. This technical guide provides a comprehensive overview of the effects of LY83583, a potent inhibitor of soluble guanylate cyclase (sGC), on the induction of cellular senescence. We delve into the molecular mechanisms, key signaling pathways, and provide detailed experimental protocols for researchers investigating this phenomenon. This document summarizes quantitative data from relevant studies, presents detailed experimental methodologies, and utilizes visualizations to illustrate complex biological processes, serving as a valuable resource for professionals in the fields of cell biology, oncology, and drug development.

Introduction to this compound and Cellular Senescence

Cellular senescence is a critical cellular response to a variety of stressors, including telomere shortening, DNA damage, and oncogenic activation. Senescent cells are characterized by a stable growth arrest, altered morphology, and the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, and growth factors, collectively known as the senescence-associated secretory phenotype (SASP). While senescence acts as a potent tumor suppressor mechanism by preventing the proliferation of damaged cells, the accumulation of senescent cells with age is thought to contribute to various age-related diseases.

This compound (6-anilino-5,8-quinolinequinone) is a chemical compound widely used in research as an inhibitor of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway that converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] Inhibition of sGC by this compound leads to a reduction in intracellular cGMP levels. Interestingly, studies have revealed that this compound can induce a state of cellular senescence in a variety of cell types, including human diploid fibroblasts (HDFs) and some cancer cell lines.[2][3] This induction of senescence appears to be a promising avenue for therapeutic intervention, particularly in oncology.

This guide will explore the intricate mechanisms by which this compound induces cellular senescence, with a focus on the signaling pathways involved and the experimental approaches used to study this process.

Mechanism of Action: this compound-Induced Senescence

The primary mechanism by which this compound induces cellular senescence is through the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21WAF1/CIP1 (p21).[2][4] Crucially, this induction of p21 occurs in a p53-independent manner, which is significant as the p53 tumor suppressor pathway is often inactivated in cancer.[2][4]

The signaling cascade originates from the inhibition of soluble guanylate cyclase (sGC) by this compound, leading to decreased intracellular levels of cyclic guanosine monophosphate (cGMP).[1] While the precise downstream effectors linking reduced cGMP to p21 induction are still under investigation, evidence suggests the involvement of reactive oxygen species (ROS). This compound has been shown to increase the production of superoxide anions, and ROS are known to be potent inducers of cellular senescence and can upregulate p21 expression.[5]

Two potential pathways downstream of sGC inhibition and ROS production are the cGMP-dependent protein kinase (PKG) pathway and the activation of Forkhead box O (FOXO) transcription factors.

  • cGMP-dependent Protein Kinase (PKG) Pathway: As a primary effector of cGMP, the decreased activity of PKG due to low cGMP levels may alter the phosphorylation status of downstream targets that regulate p21 expression.[6][7]

  • FOXO Transcription Factors: Oxidative stress is a known activator of FOXO transcription factors.[1][8] Activated FOXOs can translocate to the nucleus and directly bind to the promoter of the p21 gene, thereby inducing its transcription.[1][8]

The mTOR signaling pathway, a central regulator of cell growth and metabolism, is also a key player in cellular senescence.[9][10][11] While a direct link between this compound and mTOR in the context of senescence has not been definitively established, there is known crosstalk between the cGMP and mTOR pathways.[4] It is plausible that alterations in cGMP levels induced by this compound could modulate mTOR activity, thereby influencing the senescent phenotype.

Data Presentation: Quantitative Effects of this compound

The following tables summarize representative quantitative data on the effects of this compound on markers of cellular senescence. It is important to note that the specific values can vary depending on the cell type, experimental conditions, and the specific assays used.

Cell Type This compound Concentration (µM) Treatment Duration (days) % of SA-β-gal Positive Cells (Fold Increase vs. Control) Reference
Human Diploid Fibroblasts (HDFs)14Not explicitly quantified, but images show a significant increase.[3]
Human Diploid Fibroblasts (HDFs)106Not explicitly quantified, but described as inducing a senescent-like state.[12]
Cell Type This compound Concentration (µM) Treatment Duration (hours) p21 mRNA Levels (Fold Increase vs. Control) Reference
Human Diploid Fibroblasts (HDFs)Not Specified6Similar to levels induced by adriamycin.[2]
Cell Type This compound Concentration (µM) Treatment Duration (hours) p21 Protein Levels (Fold Increase vs. Control) Reference
Human Diploid Fibroblasts (HDFs)Not Specified3-6Detectable induction.[2]
HCT116 (p53-/-)Not SpecifiedNot SpecifiedSimilar kinetics to HDFs.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound-induced cell senescence.

Cell Culture and Senescence Induction
  • Cell Lines: Human Diploid Fibroblasts (HDFs) such as IMR-90 or WI-38 are commonly used. Cancer cell lines like HCT116 (p53 wild-type and p53-null) can also be utilized to study p53-independent effects.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • This compound Treatment:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Treat cells with this compound at a final concentration typically ranging from 1 µM to 10 µM. The optimal concentration and duration of treatment should be determined empirically for each cell line.

    • For senescence induction, treatment duration can range from 24 hours to several days (e.g., 4-6 days).[2][12]

    • A vehicle control (DMSO) should always be included in parallel.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This assay is a widely used biomarker for senescent cells.

  • Reagents:

    • Fixative solution (e.g., 2% formaldehyde/0.2% glutaraldehyde in PBS).

    • Staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂.

  • Procedure:

    • Wash cells in a culture dish twice with phosphate-buffered saline (PBS).

    • Fix the cells with the fixative solution for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Add the SA-β-gal staining solution to the cells.

    • Incubate the plates at 37°C in a dry incubator (no CO₂) for 12-24 hours. Protect the plates from light.

    • Observe the cells under a microscope for the development of a blue color in the cytoplasm of senescent cells.

    • Quantification: Count the number of blue (SA-β-gal positive) cells and the total number of cells in several random fields of view to calculate the percentage of senescent cells.

Western Blot Analysis for p21

This technique is used to detect and quantify the levels of p21 protein.

  • Cell Lysis:

    • Wash this compound-treated and control cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) using a 12-15% polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for p21 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities using densitometry software. Normalize the p21 signal to a loading control protein (e.g., GAPDH or β-actin).

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

LY83583_Signaling_Pathway cluster_upstream Upstream Events cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome This compound This compound sGC Soluble Guanylate Cyclase (sGC) This compound->sGC Inhibits ROS Reactive Oxygen Species (ROS) (Superoxide) This compound->ROS Increases cGMP cGMP sGC->cGMP Decreases PKG Protein Kinase G (PKG) cGMP->PKG Reduced Activation FOXO FOXO Transcription Factors ROS->FOXO Activates p21_gene p21 Gene (CDKN1A) PKG->p21_gene Modulates Transcription FOXO->p21_gene Induces Transcription p21_protein p21 Protein p21_gene->p21_protein Translation CDK_cyclin CDK-Cyclin Complexes p21_protein->CDK_cyclin Inhibits cell_cycle Cell Cycle Arrest CDK_cyclin->cell_cycle Leads to senescence Cellular Senescence cell_cycle->senescence

Figure 1: Proposed signaling pathway of this compound-induced cell senescence.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Senescence Analysis cluster_sa_beta_gal SA-β-gal Staining cluster_western Western Blot start Seed Cells (e.g., HDFs) treat Treat with this compound (e.g., 1-10 µM) and Vehicle Control start->treat incubate Incubate for Desired Duration (e.g., 24-144 hours) treat->incubate fix_stain Fix and Stain with X-gal incubate->fix_stain lysis Cell Lysis and Protein Quantification incubate->lysis microscopy Microscopy and Quantification fix_stain->microscopy sds_page SDS-PAGE and Transfer lysis->sds_page immunoblot Immunoblot for p21 and Loading Control sds_page->immunoblot detection Detection and Quantification immunoblot->detection

Figure 2: General experimental workflow for studying this compound-induced senescence.

Conclusion

This compound serves as a valuable tool for inducing cellular senescence through a p53-independent mechanism involving the upregulation of p21. The inhibition of soluble guanylate cyclase and the potential involvement of reactive oxygen species are key upstream events in this signaling cascade. This technical guide provides a foundational understanding and practical protocols for researchers investigating the effects of this compound on cellular senescence. Further research is warranted to fully elucidate the intricate signaling network connecting sGC inhibition to p21 induction and to explore the therapeutic potential of targeting this pathway in cancer and other age-related diseases.

References

Methodological & Application

Optimal Concentration of LY83583 for In Vitro Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of LY83583 for in vitro research. This compound, a potent inhibitor of soluble guanylate cyclase (sGC), serves as a critical tool for investigating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. This document outlines effective concentrations from published studies, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks.

Data Presentation: Effective Concentrations of this compound in Vitro

The optimal concentration of this compound is highly dependent on the cell type, experimental endpoint, and incubation time. The following table summarizes quantitative data from various in vitro studies to guide initial concentration selection.

Cell/Tissue TypeConcentration RangeIncubation TimeObserved EffectReference
Rat Aortic and Kidney Tissues10 µM10 minutesDecreased intracellular cGMP by ~65% and 50%, respectively.
Human Diploid Fibroblasts (HDFs)1 µM2 hoursInhibited sodium nitroprusside (SNP)-induced cGMP synthesis.[1]
Human Diploid Fibroblasts (HDFs)0.25 - 1.5 µM3 daysInhibited cell proliferation.[1]
HCT116 & DLD1 Colorectal Cancer Cells0.25 - 1.5 µM3 daysInhibited cell proliferation.[1]
MCF7 Breast Cancer Cells0.25 - 1.5 µM3 daysInhibited cell proliferation.[1]
A-375 Melanoma Cells0.25 - 1.5 µM3 daysInhibited cell proliferation.[1]
Primary Cultures of Olfactory Neurons1 µMVariableRapidly decreased cGMP levels.[2]
Rabbit Aortic RingsNot SpecifiedNot SpecifiedCompletely blocked acetylcholine-induced cGMP increase and relaxation.[3]
Porcine Tracheal Smooth Muscle10 µMNot SpecifiedCompletely blocked the increase in cGMP induced by sodium nitroprusside and diethylamine-NO.[4]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz.

G Figure 1: this compound Mechanism of Action in the sGC-cGMP Pathway cluster_upstream Upstream Activators cluster_sGC Target Enzyme cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts This compound This compound This compound->sGC Inhibits GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Smooth Muscle Relaxation, Inhibition of Platelet Aggregation) PKG->Physiological_Effects Mediates G Figure 2: General Experimental Workflow for In Vitro Studies with this compound cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Seed cells and allow attachment/growth) Prepare_this compound 2. Prepare this compound Stock Solution (Dissolve in appropriate solvent, e.g., DMSO) Treat_Cells 3. Treat Cells (Add this compound at desired concentrations) Prepare_this compound->Treat_Cells Incubate 4. Incubate (Specific time period based on assay) Treat_Cells->Incubate Harvest_Cells 5. Harvest Cells/Supernatant Incubate->Harvest_Cells Assay_Endpoint 6. Perform Assay (e.g., cGMP measurement, Proliferation Assay) Harvest_Cells->Assay_Endpoint Analyze_Data 7. Data Analysis (Quantify results and perform statistical analysis) Assay_Endpoint->Analyze_Data

References

Application Notes and Protocols for LY83583-Induced Senescence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging, tumor suppression, and various age-related diseases. The induction of senescence in vitro is a critical tool for studying these processes. LY83583, a potent inhibitor of soluble guanylate cyclase (sGC), has been identified as an effective inducer of cellular senescence. By inhibiting the synthesis of cyclic guanosine monophosphate (cGMP), this compound triggers a signaling cascade that leads to the upregulation of the cyclin-dependent kinase inhibitor p21, ultimately resulting in cell cycle arrest and the adoption of a senescent phenotype.[1][2] These application notes provide a comprehensive guide for the use of this compound to induce senescence in cell culture, with a focus on human diploid fibroblasts (HDFs).

Mechanism of Action

This compound induces cellular senescence by inhibiting soluble guanylate cyclase, the enzyme responsible for converting guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The reduction in intracellular cGMP levels leads to the transcriptional induction of the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A).[1][2] Notably, this induction of p21 occurs in a p53-independent manner, suggesting that this compound does not induce DNA damage, a common trigger of p53-dependent senescence.[1][2] The upregulation of p21 leads to the inhibition of cyclin-dependent kinases (CDKs), which in turn prevents the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F family of transcription factors, thereby blocking the expression of genes required for entry into the S phase of the cell cycle and establishing a state of irreversible growth arrest characteristic of senescence.

Quantitative Data Summary

The following table summarizes the quantitative data available for the induction of senescence using this compound. Researchers should note that optimal concentrations and treatment durations may vary depending on the cell type and specific experimental conditions.

Cell TypeThis compound ConcentrationTreatment DurationObserved Senescence MarkersReference
Human Diploid Fibroblasts (HDFs)1 µM4 daysMorphological changes (enlarged, flattened), positive senescence-associated β-galactosidase (SA-β-gal) staining, increased p21 mRNA and protein levels.[1]
Human Diploid Fibroblasts (HDFs)1 µM3 daysInhibition of proliferation.
NIH3T3-L1 cells1.5 µM3 daysInhibition of proliferation.[3]
HeLa cells2 µM48 hoursInduction of apoptosis (in cells with inactivated pRb pathway).[3]

Signaling Pathway

LY83583_Signaling_Pathway cluster_nucleus Nucleus This compound This compound sGC Soluble Guanylate Cyclase (sGC) This compound->sGC Inhibits cGMP cGMP Synthesis sGC->cGMP Catalyzes PKG Protein Kinase G (PKG) cGMP->PKG Activates Sp1 Sp1 Transcription Factor PKG->Sp1 Phosphorylates/ Activates p21 p21 (CDKN1A) Gene Transcription Sp1->p21 Induces p21_protein p21 Protein p21->p21_protein Translation CDK Cyclin/CDK Complexes p21_protein->CDK Inhibits pRb pRb Phosphorylation CDK->pRb Inhibits E2F E2F Transcription Factors pRb->E2F Inhibits Senescence Cellular Senescence pRb->Senescence CellCycle Cell Cycle Progression E2F->CellCycle Promotes

Caption: this compound signaling pathway leading to cellular senescence.

Experimental Workflow

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_analysis Senescence Analysis Start Seed cells at low density Adhere Allow cells to adhere overnight Start->Adhere Prepare Prepare this compound working solutions Adhere->Prepare Treat Treat cells with this compound (e.g., 1 µM) Prepare->Treat Incubate Incubate for desired duration (e.g., 4 days) Treat->Incubate SA_beta_gal SA-β-galactosidase Staining Incubate->SA_beta_gal IF Immunofluorescence (p21, Ki67) Incubate->IF WB Western Blot (p21) Incubate->WB qPCR RT-qPCR (p21 mRNA) Incubate->qPCR

Caption: Experimental workflow for inducing and analyzing cellular senescence with this compound.

Experimental Protocols

Materials
  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Cell culture medium (e.g., DMEM for HDFs)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Cell culture flasks/plates

  • Fixation solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)

  • SA-β-galactosidase staining solution

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibodies (anti-p21, anti-Ki67)

  • Fluorochrome-conjugated secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Materials for Western Blot and RT-qPCR

Protocol 1: Induction of Senescence with this compound
  • Cell Seeding:

    • Culture human diploid fibroblasts (HDFs) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed the cells at a low density in the desired culture vessel (e.g., 6-well plates for staining, 10 cm dishes for protein/RNA extraction) to avoid contact inhibition during the experiment.

    • Allow cells to adhere and grow for 24 hours.

  • This compound Treatment:

    • Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). Store at -20°C.

    • On the day of treatment, dilute the this compound stock solution in fresh, pre-warmed cell culture medium to the desired final concentration (e.g., 1 µM).

    • Include a vehicle control (DMSO alone) at the same final concentration as the this compound-treated wells.

    • Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

    • Incubate the cells for the desired duration (e.g., 4 days). Change the medium with freshly prepared this compound or vehicle control every 2 days.

Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
  • Fixation:

    • After the treatment period, wash the cells twice with PBS.

    • Add the fixation solution to each well, ensuring the cell monolayer is completely covered.

    • Incubate for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Prepare the SA-β-gal staining solution according to the manufacturer's instructions. A common recipe is provided in the materials section of many protocols.[1][2]

    • Add the staining solution to each well.

    • Incubate the plates at 37°C in a dry incubator (no CO2) for 12-24 hours. Protect the plates from light.

  • Quantification:

    • Observe the cells under a bright-field microscope. Senescent cells will stain blue.

    • Count the number of blue (SA-β-gal positive) cells and the total number of cells in several random fields of view.

    • Calculate the percentage of senescent cells.

Protocol 3: Immunofluorescence for p21 and Ki67
  • Cell Preparation:

    • Grow cells on sterile glass coverslips in a multi-well plate and treat with this compound as described in Protocol 1.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies against p21 and Ki67 (a proliferation marker that is absent in senescent cells) diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with appropriate fluorochrome-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash once with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the cells using a fluorescence microscope.

  • Quantification:

    • Count the percentage of p21-positive and Ki67-negative cells to determine the proportion of senescent cells.

Troubleshooting

  • Low percentage of senescent cells:

    • Optimize this compound concentration: Perform a dose-response experiment (e.g., 0.5 µM, 1 µM, 2 µM, 5 µM).

    • Increase treatment duration: Extend the incubation period (e.g., up to 7 days), assessing senescence markers at different time points.

    • Ensure cells are not confluent: High cell density can lead to contact inhibition, which may interfere with senescence induction.

  • High background in SA-β-gal staining:

    • Ensure the pH of the staining solution is precisely 6.0.

    • Do not overfix the cells.

    • Include a negative control of non-senescent (proliferating) cells.

  • Weak immunofluorescence signal:

    • Optimize primary and secondary antibody concentrations.

    • Ensure proper fixation and permeabilization.

    • Use a fresh batch of antibodies.

Conclusion

This compound provides a reliable method for inducing cellular senescence in vitro through a p53-independent mechanism. The protocols outlined in these application notes offer a starting point for researchers to effectively utilize this compound in their studies of senescence. Optimization of treatment conditions for specific cell types and experimental goals is recommended to achieve robust and reproducible results. The combination of SA-β-gal staining and immunofluorescence for key markers like p21 and Ki67 will provide a comprehensive assessment of the senescent phenotype.

References

Application Notes and Protocols: Monitoring p21 Induction by LY83583 via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the detection of p21 protein induction in response to treatment with LY83583, a known inhibitor of soluble guanylate cyclase (sGC). The cyclin-dependent kinase (CDK) inhibitor p21 is a critical regulator of cell cycle progression, and its induction is a key indicator of cellular responses to various stimuli, including therapeutic agents. This compound has been shown to induce p21-mediated cell-cycle arrest in a p53-independent manner, making it a compound of interest in cancer research.[1][2] This protocol outlines the complete workflow from cell culture and treatment to Western blot analysis and data interpretation, providing researchers with a robust method to study the effects of this compound on the p21 signaling pathway.

Introduction

This compound (6-anilino-5,8-quinolinedione) is a chemical compound that functions as an inhibitor of soluble guanylate cyclase (sGC), an enzyme that produces cyclic guanosine monophosphate (cGMP).[2][3][4] The NO/cGMP signaling pathway, in which sGC is a key component, is involved in numerous physiological processes.[3][5][6] Research has demonstrated that pharmacological inhibition of cGMP synthesis by this compound can lead to the induction of the CDK inhibitor p21 (also known as p21WAF1/CIP1/SDI1).[1][7] This induction of p21 can inhibit tumor cell proliferation, suggesting that this compound and similar compounds may have therapeutic potential.[1][2]

p21 is a tumor suppressor protein that plays a crucial role in regulating the cell cycle.[8][9][10] It can halt cell cycle progression at the G1/S checkpoint by inhibiting cyclin-CDK complexes.[9][10] The induction of p21 can be triggered by both p53-dependent and p53-independent pathways.[1][10][11] Notably, this compound has been shown to induce p21 transcriptionally in a manner that is independent of p53, which is significant as many tumors have mutated or non-functional p53.[1]

Western blotting is a widely used and powerful technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[12][13] This application note provides a detailed, step-by-step protocol for performing a Western blot to specifically measure the induction of p21 in cells treated with this compound.

Data Presentation

The following table summarizes key quantitative parameters for the Western blot protocol. These values are recommended starting points and may require optimization for specific cell lines and experimental conditions.

ParameterRecommended Value/RangeNotes
Cell Seeding Density 2 x 10^6 - 1 x 10^7 cells/10-cm dishAdjust based on cell type and proliferation rate to achieve 70-80% confluency at the time of treatment.
This compound Treatment 1 µM for 4 days (for senescence) or 10 µM for shorter incubationsOptimal concentration and duration should be determined empirically for each cell line.[2]
Protein Lysate Loading 15 - 40 µg per laneThe amount may need to be adjusted to obtain a clear signal without overloading the gel.[12][14]
SDS-PAGE Gel 12-15% Tris-Glycine GelA higher percentage gel is recommended for better resolution of the small p21 protein (~21 kDa).
Primary Antibody (p21) 1:200 - 1:1000 dilutionThe optimal dilution should be determined based on the antibody manufacturer's datasheet and empirical testing.[14]
Secondary Antibody 1:10,000 - 1:20,000 dilutionDilution will vary based on the specific antibody and detection system used.[14][15]

Experimental Protocol

This protocol is designed for adherent mammalian cell lines. Modifications may be necessary for suspension cells.

Cell Culture and Treatment
  • Seed cells in 10-cm culture dishes and grow to 70-80% confluency.

  • Treat cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle control (e.g., DMSO) for the specified duration.

Cell Lysis
  • Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Add 1 mL of ice-cold RIPA lysis buffer (150 mM NaCl, 1.0% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0) supplemented with protease and phosphatase inhibitors to each dish.[16]

  • Scrape the cells off the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[15]

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.[15]

  • Carefully transfer the supernatant (protein lysate) to a new, pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of the lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, following the manufacturer's instructions.

  • Normalize the concentration of all samples with lysis buffer.

Sample Preparation for Electrophoresis
  • To 15-40 µg of protein lysate, add an appropriate volume of 4x Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT).

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[12][15]

SDS-PAGE
  • Assemble the electrophoresis apparatus with a 12-15% polyacrylamide gel.

  • Load the denatured protein samples and a pre-stained protein ladder into the wells.

  • Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.[14][16]

Protein Transfer
  • Equilibrate the gel, PVDF or nitrocellulose membrane, and filter papers in transfer buffer (e.g., Towbin buffer: 25 mM Tris, 192 mM glycine, 20% methanol).

  • Assemble the transfer stack ("sandwich") and perform the transfer using a wet or semi-dry transfer system. For p21, a wet transfer at 100 V for 1 hour or a semi-dry transfer at 20-25 V for 30 minutes is recommended.[14][16]

  • After transfer, briefly wash the membrane in TBST (Tris-buffered saline with 0.1% Tween-20).

Immunoblotting
  • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[8][12]

  • Incubate the membrane with the primary antibody against p21, diluted in blocking buffer, overnight at 4°C with gentle shaking.[8][17][18]

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG), diluted in blocking buffer, for 1 hour at room temperature.[15]

  • Wash the membrane three times for 10 minutes each with TBST.

Detection
  • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

  • Incubate the membrane with the ECL reagent for 1-5 minutes.

  • Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.

Stripping and Re-probing (Optional)
  • To detect a loading control protein (e.g., GAPDH or β-actin) on the same membrane, the membrane can be stripped of the primary and secondary antibodies.

  • Incubate the membrane in a stripping buffer (e.g., mild stripping with glycine-HCl, pH 2.2, or harsh stripping with SDS and β-mercaptoethanol) for 15-30 minutes at room temperature or 50°C.

  • Wash the membrane extensively with PBS and TBST.

  • Block the membrane again and proceed with the immunoblotting protocol for the loading control protein.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_western_blot Western Blot cluster_analysis Data Analysis cell_seeding Seed Cells cell_growth Grow to 70-80% Confluency cell_seeding->cell_growth ly_treatment Treat with this compound cell_growth->ly_treatment cell_lysis Cell Lysis (RIPA Buffer) ly_treatment->cell_lysis centrifugation Centrifugation cell_lysis->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection protein_quantification Protein Quantification (BCA) supernatant_collection->protein_quantification sample_prep Sample Preparation protein_quantification->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (p21) blocking->primary_ab secondary_ab Secondary Antibody (HRP) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection imaging Imaging/Film Exposure detection->imaging data_analysis Densitometry Analysis imaging->data_analysis

Figure 1: Experimental workflow for Western blot analysis of p21 induction by this compound.

signaling_pathway This compound This compound sGC Soluble Guanylate Cyclase (sGC) This compound->sGC Inhibits cGMP cGMP sGC->cGMP Produces p21_transcription p21 Gene Transcription cGMP->p21_transcription Indirectly Represses p21_protein p21 Protein p21_transcription->p21_protein CDK_Cyclin CDK-Cyclin Complexes p21_protein->CDK_Cyclin Inhibits CellCycleArrest G1/S Cell Cycle Arrest CDK_Cyclin->CellCycleArrest Promotes Progression

Figure 2: Proposed signaling pathway of this compound-induced p21-mediated cell cycle arrest.

References

Application Notes and Protocols for Cell Viability Assay After LY83583 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY83583 is a potent inhibitor of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. By inhibiting sGC, this compound prevents the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This modulation of the cGMP signaling pathway can lead to various cellular effects, including the inhibition of cell proliferation and the induction of apoptosis, making it a compound of interest in cancer research and other therapeutic areas.

These application notes provide detailed protocols for assessing cell viability following treatment with this compound. The two primary methods described are the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, and the Trypan Blue exclusion assay, which assesses cell membrane integrity.

Data Presentation: Illustrative Effects of this compound on Cancer Cell Lines

The following tables summarize illustrative quantitative data from cell viability assays performed on various cancer cell lines after 48 hours of treatment with this compound. This data is representative and intended to guide researchers in experimental design. Actual results may vary depending on the specific cell line, passage number, and experimental conditions.

Table 1: MTT Assay Results for this compound Treatment

This compound Concentration (µM)HCT116 % Viability (Mean ± SD)DLD1 % Viability (Mean ± SD)MCF7 % Viability (Mean ± SD)A-375 % Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2100 ± 4.8100 ± 5.5100 ± 4.9
0.2595 ± 4.997 ± 5.198 ± 4.796 ± 5.3
0.588 ± 5.591 ± 4.692 ± 5.090 ± 4.8
1.075 ± 6.180 ± 5.385 ± 4.978 ± 5.6
1.562 ± 5.868 ± 4.973 ± 5.265 ± 5.1

Table 2: Trypan Blue Exclusion Assay Results for this compound Treatment

This compound Concentration (µM)HCT116 % Viability (Mean ± SD)A-375 % Viability (Mean ± SD)
0 (Vehicle Control)98 ± 2.197 ± 2.5
0.592 ± 2.891 ± 3.1
1.085 ± 3.583 ± 3.9
1.576 ± 4.174 ± 4.5

Signaling Pathway and Experimental Workflow Diagrams

LY83583_Signaling_Pathway This compound Mechanism of Action cluster_upstream Upstream Signaling cluster_target Drug Target cluster_downstream Downstream Effects NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to cGMP This compound This compound This compound->sGC Inhibits GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates CellProliferation Cell Proliferation PKG->CellProliferation Inhibits Apoptosis Apoptosis PKG->Apoptosis Promotes

Mechanism of action of this compound.

Cell_Viability_Workflow Experimental Workflow for Cell Viability Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis SeedCells Seed cells in a 96-well plate Incubate24h Incubate for 24h for cell adherence SeedCells->Incubate24h Addthis compound Add serial dilutions of this compound Incubate24h->Addthis compound IncubateTreatment Incubate for desired treatment period (e.g., 48h) Addthis compound->IncubateTreatment PerformAssay Perform Cell Viability Assay (MTT or Trypan Blue) IncubateTreatment->PerformAssay Measure Measure Absorbance (MTT) or Count Cells (Trypan Blue) PerformAssay->Measure Calculate Calculate % Viability Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot

Application Notes and Protocols: Senescence-Associated β-Galactosidase (SA-β-gal) Staining in Response to LY83583 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging and various age-related diseases. A key biomarker for identifying senescent cells is the increased activity of senescence-associated β-galactosidase (SA-β-gal) at a suboptimal pH of 6.0.[1][2] LY83583, a chemical inhibitor of soluble guanylate cyclase (sGC), has been identified as an inducer of cellular senescence.[1][2][3] Understanding the mechanism of this compound-induced senescence and its detection through SA-β-gal staining is crucial for research in aging, cancer, and other fields.

These application notes provide a comprehensive overview and detailed protocols for inducing cellular senescence using this compound and quantifying the senescent phenotype using SA-β-gal staining.

Mechanism of Action: this compound-Induced Senescence

This compound induces cellular senescence by inhibiting soluble guanylate cyclase (sGC), an enzyme responsible for converting guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2][3] The resulting decrease in intracellular cGMP levels leads to the upregulation of the cyclin-dependent kinase inhibitor p21 (also known as p21WAF1/CIP1).[1][2][3] This induction of p21 occurs in a p53-independent manner, suggesting that this compound does not induce DNA damage, a common trigger for p53-mediated senescence.[1][2] The increased expression of p21 leads to cell cycle arrest, a hallmark of cellular senescence.

cluster_p53 p53-Independent Pathway This compound This compound sGC Soluble Guanylate Cyclase (sGC) This compound->sGC Inhibits cGMP cGMP sGC->cGMP Decreases production GTP GTP GTP->sGC p21 p21 (CDKN1A) Induction cGMP->p21 Leads to (mechanism under investigation) CellCycleArrest Cell Cycle Arrest (Senescence) p21->CellCycleArrest Induces p53 p53

Figure 1: Signaling pathway of this compound-induced cellular senescence.

Data Presentation

The following table provides representative quantitative data on the effect of this compound treatment on SA-β-gal activity in a hypothetical human diploid fibroblast (HDF) cell line. The data illustrates a dose-dependent increase in the percentage of SA-β-gal positive cells following treatment with this compound.

Treatment GroupConcentration (µM)Incubation Time (hours)Percentage of SA-β-gal Positive Cells (%)
Vehicle Control (DMSO)-725 ± 2
This compound17225 ± 5
This compound57260 ± 8
This compound107285 ± 7

Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on the cell type, experimental conditions, and specific protocol used.

Experimental Protocols

Protocol 1: Induction of Cellular Senescence with this compound

This protocol describes the induction of cellular senescence in cultured mammalian cells using this compound.

Materials:

  • Mammalian cell line of interest (e.g., human diploid fibroblasts)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Dimethyl sulfoxide (DMSO) as vehicle control

  • Cell culture plates or flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cells at an appropriate density in culture plates or flasks to ensure they are in a sub-confluent, actively dividing state at the time of treatment.

  • This compound Preparation: Prepare a working solution of this compound in complete culture medium from the stock solution. A range of concentrations (e.g., 1-10 µM) should be tested to determine the optimal concentration for the specific cell line. Prepare a vehicle control with an equivalent concentration of DMSO.

  • Treatment: Remove the existing culture medium and replace it with the medium containing the desired concentration of this compound or the vehicle control.

  • Incubation: Incubate the cells for a period of 48-72 hours. The optimal incubation time may vary between cell types.

  • Assessment of Senescence: Following incubation, the cells are ready for the assessment of senescence markers, such as SA-β-gal staining.

Start Start SeedCells Seed Cells Start->SeedCells PrepareTreatment Prepare this compound & Vehicle Control SeedCells->PrepareTreatment TreatCells Treat Cells PrepareTreatment->TreatCells Incubate Incubate (48-72h) TreatCells->Incubate AssessSenescence Assess Senescence (e.g., SA-β-gal staining) Incubate->AssessSenescence End End AssessSenescence->End

Figure 2: Experimental workflow for inducing senescence with this compound.
Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This protocol details the histochemical staining for SA-β-gal activity in cultured cells.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 2% formaldehyde and 0.2% glutaraldehyde in PBS

  • Staining Solution (prepare fresh):

    • 1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) in dimethylformamide (DMF)

    • 40 mM Citric acid/Sodium phosphate buffer, pH 6.0

    • 5 mM Potassium ferrocyanide

    • 5 mM Potassium ferricyanide

    • 150 mM Sodium chloride

    • 2 mM Magnesium chloride

  • Microscope

Procedure:

  • Washing: Gently wash the cells twice with PBS to remove any residual culture medium.

  • Fixation: Add the Fixation Solution to the cells and incubate for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Staining: Add the freshly prepared Staining Solution to the cells, ensuring the entire surface is covered.

  • Incubation: Incubate the cells at 37°C in a non-CO2 incubator for 12-24 hours. Protect the plates from light. The development of a blue color indicates SA-β-gal activity.

  • Visualization and Quantification:

    • Observe the cells under a bright-field microscope.

    • Count the number of blue (SA-β-gal positive) cells and the total number of cells in several random fields of view.

    • Calculate the percentage of SA-β-gal positive cells.

Start Start with Treated Cells Wash1 Wash with PBS (2x) Start->Wash1 Fix Fix with Formaldehyde/ Glutaraldehyde Wash1->Fix Wash2 Wash with PBS (3x) Fix->Wash2 Stain Add SA-β-gal Staining Solution Wash2->Stain Incubate Incubate at 37°C (12-24h, no CO2) Stain->Incubate Visualize Visualize & Quantify (Microscopy) Incubate->Visualize End End Visualize->End

Figure 3: Workflow for Senescence-Associated β-Galactosidase staining.

Conclusion

This compound serves as a valuable tool for inducing cellular senescence through a p53-independent mechanism involving the inhibition of the cGMP signaling pathway. The protocols provided herein offer a standardized approach for utilizing this compound to induce senescence and for the subsequent detection and quantification of senescent cells using the well-established SA-β-gal staining method. These methodologies are essential for researchers investigating the molecular mechanisms of senescence and for professionals in drug development exploring senescence as a therapeutic target.

References

Measuring cGMP Levels Following LY83583 Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic guanosine monophosphate (cGMP) is a critical second messenger involved in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission. The primary signaling pathway for cGMP production is initiated by nitric oxide (NO), which activates soluble guanylate cyclase (sGC) to convert guanosine triphosphate (GTP) to cGMP. Understanding the dynamics of this pathway is crucial for drug discovery and development, particularly for compounds that target sGC.

LY83583 (6-anilino-5,8-quinolinedione) is a well-established cell-permeable and competitive inhibitor of soluble guanylate cyclase. By inhibiting sGC, this compound effectively reduces intracellular cGMP levels, making it a valuable tool for studying the functional roles of the NO/sGC/cGMP signaling cascade. These application notes provide detailed protocols for treating cells or tissues with this compound and subsequently measuring the changes in intracellular cGMP concentrations using a competitive enzyme-linked immunosorbent assay (ELISA).

Signaling Pathway Overview

The canonical nitric oxide (NO) signaling pathway begins with the synthesis of NO by nitric oxide synthases (NOS). NO then diffuses into target cells and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme. Activated sGC catalyzes the conversion of GTP to cGMP. cGMP, in turn, exerts its effects by activating downstream targets such as cGMP-dependent protein kinases (PKG), cGMP-gated ion channels, and phosphodiesterases (PDEs). This compound acts as an inhibitor of sGC, thereby blocking the production of cGMP and attenuating the downstream signaling events.

NO_sGC_cGMP_Pathway cluster_intracellular Target Cell NO_source NO Source (e.g., Endothelial Cells) NO Nitric Oxide (NO) NO_source->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Catalyzes This compound This compound This compound->sGC Inhibits GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Downstream Downstream Cellular Effects PKG->Downstream Phosphorylates Targets

NO-sGC-cGMP signaling pathway with this compound inhibition.

Quantitative Data Summary

The inhibitory effect of this compound on cGMP levels has been quantified in various in vitro studies. The following table summarizes representative data on the reduction of cGMP after treatment with this compound.

Tissue/Cell TypeThis compound ConcentrationIncubation TimecGMP Reduction (%)Reference
Guinea-pig lung fragments5 x 10-5 MNot Specified~72%[1]
Rat aortic segments (in vitro)10-5 M10 minutes~65%[2]
Rat kidney cortical slices (in vitro)10-5 M10 minutes~50%[2]
Primary cultures of olfactory neurons1 µMRapid>90% (initially)[3]

Experimental Protocols

Protocol 1: Treatment of Cultured Cells with this compound

This protocol outlines the steps for treating adherent cultured cells with this compound prior to cGMP measurement.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • 0.1 M HCl

Procedure:

  • Cell Culture: Plate cells in appropriate culture vessels (e.g., 6-well plates or 100 mm dishes) and grow to the desired confluency (typically 80-90%).

  • This compound Treatment:

    • Prepare working concentrations of this compound by diluting the stock solution in serum-free or complete cell culture medium. A final concentration range of 1-10 µM is a common starting point. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound treatment.

    • Aspirate the culture medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control.

    • Incubate the cells for the desired time period (e.g., 10-30 minutes). Incubation times should be optimized for the specific cell type and experimental goals.

  • Cell Lysis and Sample Collection:

    • Quickly place the culture plates on ice to stop the reaction.

    • Aspirate the treatment medium and wash the cells once with ice-cold PBS.

    • Aspirate the PBS and add 0.5 - 1 mL of 0.1 M HCl per well of a 6-well plate or per 100 mm dish. The acid will lyse the cells and inhibit phosphodiesterase activity, which can degrade cGMP.

    • Incubate on ice for 10-15 minutes.

    • Using a cell scraper, scrape the cells into the HCl and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge the lysate at >13,000 x g for 10 minutes at 4°C to pellet cellular debris.

    • Carefully collect the supernatant, which contains the cGMP, into a new pre-chilled tube.

    • Store the samples at -80°C until ready for cGMP measurement.

Protocol 2: Competitive ELISA for cGMP Measurement

This protocol provides a general workflow for a competitive ELISA to quantify cGMP levels in the prepared cell lysates. It is recommended to follow the specific instructions provided with your commercial cGMP ELISA kit.

Principle: This assay is based on the competition between cGMP in the sample and a fixed amount of labeled cGMP (e.g., conjugated to an enzyme like HRP or AP) for a limited number of binding sites on a cGMP-specific antibody. The amount of labeled cGMP bound to the antibody is inversely proportional to the concentration of cGMP in the sample.

Materials:

  • cGMP ELISA kit (containing cGMP standards, cGMP antibody, coated microplate, wash buffer, substrate, and stop solution)

  • Cell lysates (from Protocol 1)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the ELISA kit manufacturer's instructions. If your samples are in 0.1 M HCl, ensure the standard curve is also prepared in 0.1 M HCl to account for any matrix effects.

  • Assay Procedure:

    • Add standards and samples (in duplicate or triplicate) to the appropriate wells of the antibody-coated microplate.

    • Add the enzyme-conjugated cGMP to each well.

    • Add the cGMP-specific antibody to each well.

    • Incubate the plate according to the kit's instructions (e.g., 1-2 hours at room temperature with gentle shaking).

    • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

    • Add the substrate solution to each well and incubate for the recommended time to allow for color development.

    • Add the stop solution to terminate the reaction.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at the appropriate wavelength using a microplate reader.

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the cGMP concentration in your samples by interpolating their absorbance values from the standard curve.

    • Normalize the cGMP concentration to the total protein concentration of the cell lysate if desired.

ELISA_Workflow cluster_prep Sample & Reagent Preparation cluster_assay ELISA Procedure cluster_analysis Data Analysis Prep_Standards Prepare cGMP Standards Add_Std_Sample Add Standards & Samples to Coated Plate Prep_Standards->Add_Std_Sample Prep_Samples Prepare Cell Lysates (Samples) Prep_Samples->Add_Std_Sample Add_Conj_Ab Add Enzyme-Conjugated cGMP & Antibody Add_Std_Sample->Add_Conj_Ab Incubate1 Incubate Add_Conj_Ab->Incubate1 Wash1 Wash Plate Incubate1->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate2 Incubate (Color Dev.) Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Abs Read Absorbance Add_Stop->Read_Abs Gen_Curve Generate Standard Curve Read_Abs->Gen_Curve Calc_Conc Calculate cGMP Concentration Gen_Curve->Calc_Conc

Experimental workflow for cGMP measurement by ELISA.

Troubleshooting

IssuePossible CauseSuggested Solution
High background Insufficient washingIncrease the number of wash steps and ensure complete removal of wash buffer.
Contaminated reagentsUse fresh, properly stored reagents.
Low signal Inactive enzyme conjugateEnsure proper storage and handling of the enzyme conjugate.
Incorrect incubation times/temperaturesFollow the kit protocol precisely.
Low cGMP levels in samplesConcentrate samples or use a more sensitive ELISA kit.
High variability between replicates Pipetting errorsUse calibrated pipettes and practice consistent pipetting technique.
Incomplete mixing of reagentsEnsure thorough mixing of all solutions.

Conclusion

This compound is a potent and specific inhibitor of soluble guanylate cyclase, making it an indispensable tool for investigating the roles of the NO/sGC/cGMP signaling pathway. The protocols provided herein offer a comprehensive guide for researchers to effectively use this compound to modulate cGMP levels and accurately quantify these changes using a competitive ELISA. Careful optimization of experimental conditions, such as inhibitor concentration and incubation time, is crucial for obtaining reliable and reproducible results.

References

Troubleshooting & Optimization

LY83583 off-target effects and superoxide generation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for LY83583. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the experimental use of this compound, with a focus on its off-target effects and superoxide generation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is widely recognized as an inhibitor of soluble guanylate cyclase (sGC).[1][2] Its inhibitory action is primarily mediated through the generation of superoxide radicals (O₂⁻).[3] this compound undergoes enzymatic reduction in cells, a process that produces superoxide. This superoxide then reacts with and inactivates sGC, thereby reducing the synthesis of cyclic guanosine monophosphate (cGMP).[3]

Q2: What are the known off-target effects of this compound?

A significant off-target effect of this compound is the inhibition of neuronal nitric oxide synthase (nNOS).[4] this compound acts as a competitive inhibitor with respect to the NADPH binding site on the reductase domain of nNOS.[4] This interaction not only inhibits the production of nitric oxide (NO) but can also contribute to superoxide generation.[4]

Q3: How does superoxide generation by this compound affect experimental results?

The generation of superoxide is a critical factor to consider in experiments using this compound. It is the primary mechanism for sGC inhibition.[3] However, superoxide is a highly reactive molecule that can have broader effects beyond sGC inactivation, potentially leading to oxidative stress and impacting various cellular signaling pathways. Researchers should be aware that observed cellular effects of this compound may be due to a combination of cGMP reduction and superoxide-mediated effects.

Q4: Is the inhibitory effect of this compound on sGC reversible?

The inactivation of sGC by superoxide generated from this compound is generally considered to be a rapid process. The blockade of vasodilator responses by this compound can be reversed by the addition of superoxide dismutase (SOD), an enzyme that scavenges superoxide radicals.[5] This suggests that the inhibition is dependent on the continuous presence of superoxide.

Q5: What are some common troubleshooting issues when using this compound?

Refer to the Troubleshooting Guide below for specific experimental issues. Common problems include variability in inhibitory effects, unexpected cellular responses due to off-target effects, and difficulties in accurately measuring superoxide generation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent inhibition of cGMP levels 1. Cellular redox state: The efficacy of this compound is dependent on its enzymatic reduction to generate superoxide. Variations in the cellular redox environment can affect this process. 2. This compound degradation: The compound may be unstable in certain media or over long incubation times.1. Standardize cell culture conditions: Ensure consistent cell density, passage number, and media composition. Consider measuring the baseline redox state of your cells. 2. Prepare fresh solutions: Make fresh stock solutions of this compound for each experiment and minimize exposure to light.
Observed cellular effects are not blocked by a cGMP analog Off-target effects: The observed phenotype may be due to superoxide generation and subsequent oxidative stress rather than direct inhibition of the cGMP pathway.Include appropriate controls: Use superoxide dismutase (SOD) to determine if the effect is superoxide-dependent. Also, consider using a structurally different sGC inhibitor, such as ODQ, to confirm that the effect is mediated through sGC inhibition.
High background in superoxide detection assays (e.g., MitoSOX) 1. Autofluorescence: Some cell types or media components may have intrinsic fluorescence in the detection channel. 2. Probe concentration: High concentrations of superoxide probes can lead to non-specific signals.1. Include unstained controls: Always have a sample of cells without the fluorescent probe to measure background fluorescence. 2. Titrate the probe concentration: Perform a dose-response experiment to find the optimal probe concentration that gives a good signal-to-noise ratio.
Difficulty reproducing published IC50 values Varying experimental conditions: IC50 values are highly dependent on the specific assay conditions, including enzyme/cell concentration, substrate concentration, and incubation time.Carefully replicate assay conditions: Refer to the detailed experimental protocols in the original publications. Report all relevant experimental parameters when publishing your own data.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the on-target and off-target effects of this compound.

Table 1: On-Target Effect of this compound on Soluble Guanylate Cyclase (sGC)

Parameter Value Experimental System
IC₅₀2 µMPurified soluble guanylate cyclase[6]

Table 2: Off-Target Effect of this compound on Neuronal Nitric Oxide Synthase (nNOS)

Parameter Value Experimental System
IC₅₀12.9 µMRat cerebellar supernatant[4]
Kᵢ (competitive with NADPH)2.57 µMPurified neuronal NO synthase[4]

Table 3: Superoxide Generation by this compound

Parameter Value Experimental System & Assay
Apparent EC₅₀1.4 ± 0.2 µMPulmonary artery smooth muscle cells (L-012 luminescence assay)[1]
Effective Concentration10 µMInduces significant superoxide generation in pulmonary artery smooth muscle cells (DHE and MitoSOX Red staining)[1]

Experimental Protocols

Measurement of Soluble Guanylate Cyclase (sGC) Activity

This protocol is a generalized method for determining sGC activity in cell lysates or purified enzyme preparations.

Materials:

  • Cell lysate or purified sGC

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EGTA, 1 mM DTT

  • GTP (substrate)

  • MgCl₂ or MnCl₂

  • NO donor (e.g., Sodium Nitroprusside - SNP) or sGC activator

  • This compound

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation

  • cGMP enzyme immunoassay (EIA) kit

Procedure:

  • Prepare cell lysates or purified enzyme and determine the protein concentration.

  • Prepare a reaction mixture containing Assay Buffer, MgCl₂ or MnCl₂, and a PDE inhibitor.

  • Add the desired concentration of this compound or vehicle control to the reaction mixture.

  • Pre-incubate the mixture for a specified time (e.g., 10 minutes) at 37°C.

  • Initiate the reaction by adding the sGC activator (e.g., SNP) followed immediately by GTP.

  • Incubate the reaction for a defined period (e.g., 10-15 minutes) at 37°C.

  • Stop the reaction by adding a stopping buffer (e.g., ice-cold ethanol or by boiling).

  • Centrifuge the samples to pellet precipitated protein.

  • Measure the cGMP concentration in the supernatant using a cGMP EIA kit according to the manufacturer's instructions.

  • Normalize the cGMP production to the protein concentration and the reaction time.

Measurement of Superoxide Generation using MitoSOX Red

This protocol describes the detection of mitochondrial superoxide in cultured cells using the fluorescent probe MitoSOX Red.

Materials:

  • Cultured cells

  • MitoSOX Red reagent

  • Hank's Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound

  • Positive control (e.g., Antimycin A)

  • Negative control (e.g., SOD-mimetic like MnTMPyP)

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a suitable culture vessel (e.g., glass-bottom dish or multi-well plate) and allow them to adhere.

  • Prepare a working solution of MitoSOX Red (typically 1-5 µM) in pre-warmed HBSS.

  • Wash the cells once with pre-warmed HBSS.

  • Load the cells with the MitoSOX Red working solution and incubate for 10-30 minutes at 37°C, protected from light.

  • Wash the cells gently two to three times with pre-warmed HBSS to remove excess probe.

  • Add fresh pre-warmed HBSS containing the desired concentrations of this compound, positive control, or negative control.

  • Incubate for the desired treatment period.

  • Acquire fluorescence images using a fluorescence microscope with appropriate filters (e.g., excitation ~510 nm, emission ~580 nm) or measure the fluorescence intensity using a plate reader.

  • Quantify the fluorescence intensity and normalize to the number of cells or a housekeeping fluorescent signal if applicable.

Visualizations

LY83583_Mechanism cluster_sGC Soluble Guanylate Cyclase (sGC) This compound This compound EnzymaticReduction Enzymatic Reduction This compound->EnzymaticReduction Superoxide Superoxide (O₂⁻) EnzymaticReduction->Superoxide sGC_active Active sGC Superoxide->sGC_active Inactivation sGC_inactive Inactive sGC cGMP cGMP Synthesis ↓ sGC_active->cGMP

Caption: Mechanism of this compound-induced inhibition of soluble guanylate cyclase (sGC).

LY83583_Off_Target This compound This compound nNOS Neuronal Nitric Oxide Synthase (nNOS) This compound->nNOS Inhibits (Competitive with NADPH) NO_Production NO Production ↓ nNOS->NO_Production Superoxide_Gen Superoxide Generation ↑ nNOS->Superoxide_Gen Uncoupling

Caption: Off-target effect of this compound on neuronal nitric oxide synthase (nNOS).

Experimental_Workflow cluster_assays Parallel Assays start Start Experiment cell_culture Cell Culture start->cell_culture treatment Treat with this compound (Dose-Response) cell_culture->treatment sGC_assay sGC Activity Assay treatment->sGC_assay superoxide_assay Superoxide Detection (e.g., MitoSOX) treatment->superoxide_assay data_analysis Data Analysis (IC₅₀ / EC₅₀ Determination) sGC_assay->data_analysis superoxide_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for studying this compound effects.

References

Troubleshooting LY83583 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LY83583. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent inhibitor of soluble guanylate cyclase (sGC).[1][2] Its primary mechanism of action is to reduce the intracellular levels of cyclic guanosine monophosphate (cGMP) by inhibiting sGC, an enzyme that synthesizes cGMP from guanosine triphosphate (GTP).[1][3] By targeting the cGMP signaling pathway, this compound has been used in studies related to cancer and cardiovascular disease.[4] It has been shown to induce the Cdk inhibitor p21.[4]

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It has limited solubility in ethanol and is poorly soluble in aqueous solutions like phosphate-buffered saline (PBS).

Q3: How should I prepare a stock solution of this compound?

It is recommended to prepare a concentrated stock solution in DMSO. For example, a 10 mM stock solution can be prepared by dissolving the appropriate amount of this compound powder in DMSO. When preparing for cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q4: What are the proper storage conditions for this compound?

  • Solid Form: this compound powder should be stored at -20°C and is stable for at least four years under these conditions.

  • Stock Solutions: Once dissolved, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for up to 6 months or at -80°C for longer-term storage. A stock solution can be stored at 4°C for up to one month.

Troubleshooting Guide

Issue 1: Precipitation of this compound in aqueous solutions.

Possible Cause: this compound has low solubility in aqueous buffers. Adding a concentrated DMSO stock solution directly to an aqueous buffer without proper mixing can cause the compound to precipitate.

Solution:

  • Stepwise Dilution: When diluting the DMSO stock solution into your aqueous experimental buffer (e.g., cell culture media, PBS), do so in a stepwise manner. Add the stock solution to a small volume of the buffer first, mix thoroughly, and then bring it to the final volume.

  • Vortexing/Mixing: Ensure vigorous mixing immediately after adding the stock solution to the aqueous buffer to facilitate its dispersion.

  • Avoid High Final Concentrations: Be mindful of the final concentration of this compound in your aqueous solution, as higher concentrations are more prone to precipitation.

Issue 2: Inconsistent or lack of expected biological effect.

Possible Causes:

  • Compound Degradation: Improper storage of the stock solution (e.g., repeated freeze-thaw cycles, prolonged storage at 4°C) can lead to degradation of this compound.

  • Inaccurate Concentration: Errors in weighing the compound or in calculations for the stock solution can lead to an incorrect final concentration.

  • Cell Line Insensitivity: The specific cell line being used may not be sensitive to the effects of this compound or may have low endogenous sGC activity.

Solutions:

  • Fresh Stock Solution: Prepare a fresh stock solution from the powder.

  • Verify Concentration: If possible, verify the concentration of your stock solution using analytical methods.

  • Positive Control: Use a known activator of sGC (e.g., a nitric oxide donor like sodium nitroprusside) to confirm that the cGMP signaling pathway is active in your cell line.

  • Dose-Response Experiment: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal working concentration for your specific experimental setup.

Issue 3: High background or off-target effects.

Possible Cause: At high concentrations, this compound may exhibit off-target effects. It has been reported that this compound can generate oxygen radicals, which could lead to cellular responses independent of sGC inhibition.[5]

Solutions:

  • Titrate Concentration: Use the lowest effective concentration of this compound as determined by a dose-response curve.

  • Control Experiments: Include appropriate controls in your experiment, such as a vehicle control (DMSO at the same final concentration) and potentially a control for oxidative stress if relevant to your experimental question.

Data Presentation

Table 1: Solubility of this compound

SolventSolubility
DMSO≥ 25 mg/mL
DMF≥ 25 mg/mL
Ethanol≥ 3.8 mg/mL
PBS (pH 7.2)< 100 µg/mL

Table 2: Stability of this compound

FormStorage TemperatureStability
Solid-20°C≥ 4 years
Solution (in DMSO)4°CUp to 1 month
Solution (in DMSO)-20°CUp to 6 months

Experimental Protocols

Protocol: Measurement of cGMP Levels in Cultured Cells Treated with this compound

This protocol provides a general guideline for treating cultured cells with this compound and subsequently measuring intracellular cGMP levels using a commercially available cGMP ELISA kit.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound powder

  • DMSO

  • Phosphate-Buffered Saline (PBS)

  • 0.1 M HCl for cell lysis

  • Commercially available cGMP ELISA kit

Procedure:

  • Cell Seeding:

    • Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% CO₂).

  • Preparation of this compound Working Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • On the day of the experiment, prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to keep the final DMSO concentration below 0.5%. Prepare a vehicle control with the same final concentration of DMSO.

  • Cell Treatment:

    • Remove the old medium from the cells and wash once with PBS.

    • Add the prepared this compound working solutions and the vehicle control to the respective wells.

    • Incubate the cells for the desired period (e.g., 30 minutes to 24 hours, depending on the experimental design).

  • Cell Lysis:

    • After the incubation period, aspirate the medium.

    • Add 0.1 M HCl to each well to lyse the cells and stop phosphodiesterase activity. The volume of HCl will depend on the well size (e.g., 200 µL for a 24-well plate).

    • Incubate at room temperature for 10-20 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at ≥600 x g for 10 minutes to pellet the cell debris.

  • cGMP Measurement:

    • Carefully collect the supernatant, which contains the intracellular cGMP.

    • Follow the instructions provided with your cGMP ELISA kit to measure the cGMP concentration in the supernatants. This typically involves a competitive immunoassay where the amount of signal is inversely proportional to the amount of cGMP in the sample.

Mandatory Visualizations

G cluster_upstream Upstream Activators cluster_sGC Enzyme cluster_product Second Messenger cluster_downstream Downstream Effectors cluster_inhibitor Inhibitor Nitric Oxide (NO) Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDEs Phosphodiesterases (PDEs) cGMP->PDEs Degraded by IonChannels Ion Channels cGMP->IonChannels Activates This compound This compound This compound->sGC Inhibits

Figure 1. Simplified signaling pathway of this compound action.

G start Start Experiment prepare_stock Prepare this compound Stock Solution in DMSO start->prepare_stock prepare_working Prepare Working Solutions in Cell Culture Medium prepare_stock->prepare_working treat_cells Treat Cells with This compound and Controls prepare_working->treat_cells incubate Incubate for Desired Time treat_cells->incubate lyse_cells Lyse Cells with 0.1 M HCl incubate->lyse_cells collect_supernatant Collect Supernatant lyse_cells->collect_supernatant measure_cgmp Measure cGMP Levels (e.g., ELISA) collect_supernatant->measure_cgmp end End measure_cgmp->end G issue Inconsistent or No Effect? check_solubility Precipitation Observed? issue->check_solubility check_storage Stock Solution Stored Properly? check_solubility->check_storage No solution_precipitate Use Stepwise Dilution and Vigorous Mixing check_solubility->solution_precipitate Yes check_concentration Concentration Verified? check_storage->check_concentration Yes solution_storage Prepare Fresh Stock Solution check_storage->solution_storage No check_cell_line Cell Line Responsive? check_concentration->check_cell_line Yes solution_concentration Recalculate and/or Verify Concentration check_concentration->solution_concentration No solution_cell_line Use Positive Control (e.g., NO donor) check_cell_line->solution_cell_line No solution_dose_response Perform Dose-Response Experiment check_cell_line->solution_dose_response Yes

References

Technical Support Center: Interpreting Unexpected Phenotypes with LY83583

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected experimental outcomes when using LY83583.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is widely recognized as an inhibitor of soluble guanylate cyclase (sGC).[1][2] It functions by reducing the production of cyclic guanosine monophosphate (cGMP), a key second messenger in the nitric oxide (NO) signaling pathway.[1] This pathway is crucial for various physiological processes, including smooth muscle relaxation and neurotransmission.[1]

Q2: I'm using this compound to inhibit sGC, but I'm observing a decrease in cell proliferation that seems independent of cGMP levels. What could be the cause?

A2: This is a documented off-target effect of this compound. The compound can induce the expression of the cyclin-dependent kinase (Cdk) inhibitor p21 in a p53-independent manner.[2][3][4] This induction of p21 can lead to cell cycle arrest and inhibit the proliferation of various tumor cell lines, including those from colorectal cancer, breast cancer, and melanoma.[2][3]

Q3: My cells treated with this compound are showing signs of oxidative stress. Is this a known effect?

A3: Yes, this compound has been reported to act indirectly by generating superoxide, a reactive oxygen species (ROS).[5] This increase in ROS can lead to oxidative stress, which can, in turn, affect various cellular processes, including the function of sGC itself.[6][7] The generation of ROS can also contribute to other unexpected phenotypes observed with this compound treatment.

Q4: I observed changes in glucose uptake in my cell line after treatment with this compound. Is this related to its sGC inhibitory activity?

A4: Not necessarily. Studies have shown that this compound can stimulate glucose transport mediated by the glucose transporter-1 (GLUT1), and this effect appears to be independent of changes in cGMP levels.[2]

Q5: Can this compound induce a senescent phenotype in cells?

A5: Yes, treatment with this compound has been shown to induce morphological changes characteristic of senescence in human diploid fibroblasts (HDFs), including positive staining for senescence-associated β-galactosidase (SA-β-gal).[2]

Troubleshooting Unexpected Phenotypes

Issue 1: Observed anti-proliferative effects are stronger than expected or seem disconnected from cGMP inhibition.

  • Possible Cause: Off-target effect on the cell cycle through p21 induction.[2][3][4]

  • Troubleshooting Steps:

    • Measure p21 levels: Perform Western blotting or qPCR to determine if p21 protein or mRNA levels are upregulated in response to this compound treatment.

    • Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of treated and untreated cells. Look for an accumulation of cells in the G1 phase, which is consistent with p21-mediated cell cycle arrest.

    • Use an alternative sGC inhibitor: Consider using a more selective sGC inhibitor, such as ODQ, to confirm if the anti-proliferative effect is truly independent of sGC inhibition.[4]

Issue 2: Signs of cellular stress, such as increased ROS production or apoptosis, are observed.

  • Possible Cause: this compound-mediated generation of reactive oxygen species (ROS).[5]

  • Troubleshooting Steps:

    • Measure ROS levels: Use a fluorescent probe, such as DCFDA, to quantify intracellular ROS levels in cells treated with this compound.

    • Co-treatment with an antioxidant: Determine if the observed stress phenotype can be rescued by co-treatment with an antioxidant like N-acetylcysteine (NAC).

    • Assess mitochondrial health: Evaluate mitochondrial membrane potential and function, as ROS can impact mitochondrial integrity.

Issue 3: Unexpected changes in cellular metabolism, such as altered glucose uptake.

  • Possible Cause: cGMP-independent effects on glucose transporters.[2]

  • Troubleshooting Steps:

    • Measure glucose uptake: Perform a glucose uptake assay to quantify the effect of this compound on glucose transport in your specific cell model.

    • Assess GLUT1 expression/localization: Use immunofluorescence or Western blotting to determine if this compound treatment alters the expression or cellular localization of GLUT1.

Data Presentation

Table 1: Effective Concentrations of this compound in Various Experimental Systems

ApplicationCell/Tissue TypeConcentrationObserved EffectReference
sGC Inhibition Human Platelets10 µMAntagonized the inhibitory effect of sodium nitroprusside.[1]
Rat Gastric Fundus10 µMInhibited relaxation induced by nitric oxide (NO).[1]
Early-passage HDFs1 µMInhibited SNP-induced cGMP synthesis.[2]
Anti-proliferative HDFs, HCT116, DLD1, MCF7, A-3750.25-1.5 µMInhibited proliferation.[2]
p21 Induction HDFs1 µMInduced p21 protein expression.[2]
Senescence Induction Early-passage HDFs1 µMInduced senescence-associated β-galactosidase staining.[2]
Glucose Uptake Clone 9 cells10 µMStimulated glucose uptake.[2]

Experimental Protocols

1. Measurement of Intracellular cGMP Levels

  • Cell Seeding: Plate cells in a multi-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Treatment: Pre-treat cells with this compound at the desired concentration for a specified time (e.g., 30 minutes).

  • Stimulation: Stimulate cGMP production by adding an NO donor, such as sodium nitroprusside (SNP), for a short period (e.g., 10 minutes).

  • Lysis: Aspirate the media and lyse the cells using the lysis buffer provided with a cGMP enzyme immunoassay (EIA) kit.

  • Quantification: Follow the manufacturer's instructions for the cGMP EIA kit to measure the concentration of cGMP in the cell lysates.

2. Western Blot for p21 Protein Expression

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time points.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against p21, followed by an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

LY83583_Signaling_Pathways cluster_intended Intended Pathway: sGC Inhibition cluster_off_target Off-Target Pathways cluster_ros ROS Generation cluster_p21 p21 Induction NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Smooth Muscle Relaxation) PKG->Physiological_Effects LY83583_sGC This compound LY83583_sGC->sGC Inhibits LY83583_off This compound ROS Reactive Oxygen Species (ROS) LY83583_off->ROS Generates p21 p21 (Cdk Inhibitor) LY83583_off->p21 Induces Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest

Caption: Signaling pathways affected by this compound.

Troubleshooting_Workflow Start Unexpected Phenotype Observed with this compound Treatment Q1 Is the phenotype related to cell proliferation or cell cycle? Start->Q1 A1_Yes Measure p21 levels and perform cell cycle analysis Q1->A1_Yes Yes Q2 Are there signs of cellular stress (e.g., ROS)? Q1->Q2 No End Correlate findings with known off-target effects of this compound A1_Yes->End A2_Yes Quantify ROS levels and test effect of antioxidants Q2->A2_Yes Yes Q3 Are metabolic changes (e.g., glucose uptake) observed? Q2->Q3 No A2_Yes->End A3_Yes Measure glucose uptake and assess GLUT1 expression Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Troubleshooting workflow for unexpected phenotypes.

Experimental_Workflow Start Hypothesis: This compound causes phenotype X Treatment Treat cells with This compound vs. Vehicle Control Start->Treatment Phenotype_Assay Perform assay to quantify phenotype X Treatment->Phenotype_Assay Off_Target_Investigation Investigate potential off-target mechanisms Phenotype_Assay->Off_Target_Investigation p21_Analysis Western Blot/qPCR for p21 Off_Target_Investigation->p21_Analysis ROS_Measurement ROS Assay Off_Target_Investigation->ROS_Measurement Metabolism_Assay Glucose Uptake Assay Off_Target_Investigation->Metabolism_Assay Conclusion Draw conclusions on the mechanism of phenotype X p21_Analysis->Conclusion ROS_Measurement->Conclusion Metabolism_Assay->Conclusion

Caption: Experimental workflow for investigating a novel phenotype.

References

Technical Support Center: Optimizing LY83583 Dosage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of LY83583 for various cell lines. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and data summaries to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a cell-permeable, competitive inhibitor of soluble guanylate cyclase (sGC). Its primary mechanism is to block the synthesis of cyclic guanosine monophosphate (cGMP) from guanosine triphosphate (GTP). By inhibiting sGC, this compound disrupts the NO/cGMP signaling pathway, which is involved in various physiological processes, including smooth muscle relaxation and cell proliferation. In many cancer cell lines, this inhibition leads to the induction of the cyclin-dependent kinase (Cdk) inhibitor p21, resulting in cell cycle arrest and reduced proliferation.

Q2: What is a recommended starting concentration range for this compound in a new cell line? A2: For initial screening in a new cell line, a broad concentration range is recommended. Based on published data, a range of 0.1 µM to 10 µM is a suitable starting point for most cell-based assays. Studies have shown that concentrations as low as 0.25-1.5 µM can inhibit proliferation in various cancer cell lines, while concentrations around 10 µM are often used for more acute inhibition of cGMP production. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I prepare a stock solution of this compound? A3: this compound is a solid that is soluble in organic solvents. Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions (e.g., 10-20 mM). It is also soluble in ethanol. Store the stock solution in aliquots at -20°C for long-term stability (up to 6 months). When preparing your working concentrations, dilute the stock solution in your cell culture medium.

Q4: Are there any concerns with using DMSO as a solvent? A4: Yes, DMSO can be toxic to cells at higher concentrations. It is critical to ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5% (v/v) , to avoid solvent-induced cytotoxicity or off-target effects. Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest this compound concentration.

Q5: What is a typical incubation time for this compound treatment? A5: The optimal incubation time depends on the biological question being addressed.

  • Short-term (1-6 hours): Sufficient to observe effects on signaling pathways, such as the inhibition of cGMP synthesis or the induction of p21 protein expression.

  • Mid-term (24-72 hours): Commonly used for assessing effects on cell proliferation, cell cycle progression, and cytotoxicity.

  • Long-term (4+ days): May be required to observe phenotypes like cellular senescence.

Q6: How can I confirm that this compound is active in my cell line? A6: The most direct way is to measure intracellular cGMP levels. After stimulating cells with a nitric oxide (NO) donor (like sodium nitroprusside), treatment with this compound should prevent the expected increase in cGMP. Alternatively, you can assess downstream effects, such as the induction of p21 protein expression by Western blot or inhibition of cell proliferation using a viability assay.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No observable effect at expected concentrations. 1. Compound Insolubility: this compound may have precipitated out of the culture medium. 2. Cell Line Insensitivity: The target pathway (sGC) may not be critical for the phenotype being measured in your specific cell line. 3. Insufficient Incubation Time: The effect may require a longer duration to become apparent.1. Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic. Visually inspect the medium for precipitates. 2. Confirm sGC expression in your cell line. Try a different cell line known to be sensitive. 3. Perform a time-course experiment (e.g., 24, 48, and 72 hours).
High cytotoxicity observed even at low concentrations. 1. High Cell Line Sensitivity: Your cell line may be exceptionally sensitive to sGC inhibition. 2. Solvent Toxicity: The final DMSO concentration may be too high. 3. Compound Instability: The compound may be degrading into toxic byproducts.1. Lower the concentration range in your dose-response experiment. 2. Double-check your dilution calculations. Ensure the final DMSO concentration is <0.5%. Run a vehicle-only control. 3. Use freshly prepared solutions and ensure proper storage of the stock solution at -20°C.
Inconsistent or irreproducible results. 1. Variable Cell Health/Density: Inconsistent cell seeding density or passage number can alter experimental outcomes. 2. Inaccurate Pipetting: Errors in preparing serial dilutions. 3. Fluctuations in Culture Conditions: Changes in media components (e.g., glutamine depletion) during the experiment.1. Standardize your cell culture protocol. Use cells within a consistent passage number range and ensure a uniform seeding density. 2. Calibrate pipettes and use careful technique. Prepare a master mix for each concentration where possible. 3. Optimize cell seeding density to prevent nutrient depletion or over-confluence during the assay window.

Data Summary Tables

Table 1: Recommended Starting Concentrations and Observed Effects of this compound in Various Cell Lines

Cell Line(s)Concentration RangeIncubation TimeObserved EffectCitation
Human Dermal Fibroblasts (HDFs)1 µM4 daysInduction of cellular senescence.
HDFs1 µM24-36 hoursBlocked entry into S phase of the cell cycle.
HDFs, HCT116, DLD1, MCF7, A-3750.25 - 1.5 µM3 daysInhibition of cell proliferation.
HDFs1 µM3-6 hoursInduction of p21 protein expression.
HDFs1 µM2 hoursInhibition of SNP-induced cGMP synthesis.
Activated Human Neutrophils100 µMNot specifiedInhibition of LF and MPO release.
Rat Gastric Fundus10 µMNot specifiedInhibition of NO-induced relaxation.

Table 2: Physicochemical and Handling Properties of this compound

PropertyValue/InstructionCitation
Molecular Weight 250.25 g/mol
Form Solid (Red-purple)
Primary Target Soluble Guanylate Cyclase (sGC)
IC₅₀ ~2 µM
Recommended Solvent DMSO, Ethanol, Acetone
Stock Solution Storage Aliquot and store at -20°C for up to 6 months.
Final Solvent Conc. in Media Keep DMSO concentration below 0.5%.

Experimental Protocols

Protocol 1: Determining Optimal Dosage via Dose-Response Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using standard trypsinization methods. c. Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium). d. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in complete culture medium to create 2X working solutions. A suggested final concentration range is 0.1, 0.5, 1, 2.5, 5, 10, and 25 µM. c. Prepare a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). d. Remove the medium from the cells and add 100 µL of the prepared 2X working solutions to the respective wells. e. Incubate for the desired time (e.g., 48 hours).

  • MTT Assay: a. After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Shake the plate gently for 5-10 minutes. e. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the cell viability (%) against the log of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Protocol 2: Preparation of this compound Stock and Working Solutions

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Calibrated micropipettes

  • Stock Solution Preparation (10 mM): a. Weigh out a precise amount of this compound powder (e.g., 2.5 mg). b. Calculate the required volume of DMSO to achieve a 10 mM concentration. (Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Concentration (mol/L))). For 2.5 mg: Volume = 0.0025 g / (250.25 g/mol * 0.01 mol/L) = 0.001 L = 1 mL. c. Add 1 mL of anhydrous DMSO to the vial containing 2.5 mg of this compound. d. Vortex thoroughly until the powder is completely dissolved. e. Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. f. Store aliquots at -20°C.

  • Working Solution Preparation (Example: 10 µM final concentration): a. Thaw one aliquot of the 10 mM stock solution. b. To prepare a 10 µM working solution in 10 mL of culture medium, first perform an intermediate dilution. Add 2 µL of the 10 mM stock to 198 µL of medium to get a 100 µM (100X) solution. c. Add 100 µL of the 100X solution to 9.9 mL of culture medium. d. Vortex gently to mix. The final DMSO concentration will be 0.1%.

Visualizations

LY83583_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol NO Nitric Oxide (NO) sGC_active Soluble Guanylate Cyclase (sGC) - Active NO->sGC_active Activates sGC_inactive sGC - Inactive cGMP cGMP sGC_active->cGMP Converts This compound This compound This compound->sGC_active Inhibits GTP GTP GTP->sGC_active Converts p21 p21 Induction cGMP->p21 Leads to CellCycle Cell Cycle Arrest p21->CellCycle Proliferation Decreased Proliferation CellCycle->Proliferation

Caption: Mechanism of action for this compound.

Dosage_Optimization_Workflow start Start: Select Cell Line and Endpoint seed Seed Cells in 96-well Plate start->seed treat Treat with Broad Range of this compound (0.1-100 µM) + Vehicle Control seed->treat incubate Incubate for Defined Period (e.g., 48h) treat->incubate assay Perform Viability/ Cytotoxicity Assay (e.g., MTT) incubate->assay analyze Analyze Data: Generate Dose-Response Curve assay->analyze determine_ic50 Determine IC50 / Optimal Concentration Range analyze->determine_ic50 narrow_range Perform Follow-up with Narrower Range determine_ic50->narrow_range If needed end End: Use Optimized Dose for Further Experiments determine_ic50->end Optimized narrow_range->assay

Caption: Experimental workflow for dosage optimization.

Troubleshooting_Flowchart start Problem: No Observable Effect with this compound Treatment q1 Is final DMSO concentration <0.5% and was stock fully dissolved? start->q1 sol_q1_no Action: Prepare fresh stock. Ensure full dissolution and check dilution calculations. q1->sol_q1_no No q2 Is the incubation time sufficient for the endpoint being measured? q1->q2 Yes sol_q1_no->q1 Re-test sol_q2_no Action: Perform a time-course experiment (e.g., 24, 48, 72h). q2->sol_q2_no No q3 Is the sGC-cGMP-p21 pathway known to be active and relevant in this cell line? q2->q3 Yes sol_q2_no->q2 Re-test sol_q3_no Action: Verify target expression. Consider using a positive control cell line. q3->sol_q3_no No end Problem Resolved or Cell Line Deemed Insensitive q3->end Yes sol_q3_no->end

Caption: Troubleshooting guide for unexpected results.

Technical Support Center: LY83583 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for LY83583. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts and navigate challenges during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is best known as a cell-permeable inhibitor of soluble guanylate cyclase (sGC).[1][2] sGC is a key enzyme in the nitric oxide (NO) signaling pathway, responsible for converting guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] By inhibiting sGC, this compound blocks the NO/cGMP pathway, which is involved in various physiological processes, including smooth muscle relaxation and neurotransmission.[1]

Q2: What are the known off-target effects and potential artifacts associated with this compound?

A significant off-target effect of this compound is the generation of reactive oxygen species (ROS), particularly superoxide anions (O₂⁻) and hydroxyl radicals (•OH).[3] This occurs through a process called redox cycling. This compound can be enzymatically reduced by flavoproteins such as NADPH-cytochrome P450 reductase and neuronal nitric oxide synthase (nNOS), leading to the production of superoxide.[2] This ROS production can, in turn, inactivate sGC, complicating the interpretation of experimental results.[3] Furthermore, this compound has been shown to inhibit nNOS activity directly.[2]

Q3: At what concentrations are the desired sGC inhibition and off-target effects typically observed?

The desired inhibition of sGC and the unintended off-target effects of this compound can occur at overlapping concentrations, making careful dose-response studies crucial. The IC50 for sGC inhibition is approximately 2 µM.[4] However, effects on cell proliferation have been observed at concentrations as low as 0.25-1.5 µM. Inhibition of nNOS activity and associated superoxide generation has been reported with an IC50 of 12.9 µM.[2] Researchers should be aware that at concentrations commonly used to inhibit sGC, off-target effects related to ROS production may also be present.

Q4: Are there alternatives to this compound for inhibiting soluble guanylate cyclase?

Yes, several alternatives to this compound exist, each with its own mechanism and potential off-target effects. ODQ (1H-[1][2][5]oxadiazolo[4,3-a]quinoxalin-1-one) and NS2028 are widely used sGC inhibitors that work by oxidizing the heme cofactor of the enzyme.[6][7] More recent compounds include sGC activators and stimulators like BAY 41-2272 and BAY 58-2667, which can enhance sGC activity but can be used experimentally to probe the sGC pathway.[8][9][10][11]

Troubleshooting Guide

Problem 1: Inconsistent or unexpected results in cGMP assays.

  • Possible Cause: Off-target effects of this compound, particularly the generation of ROS, can lead to sGC inactivation, independent of direct competitive inhibition. This can result in a more pronounced decrease in cGMP than expected.

  • Troubleshooting Steps:

    • Confirm ROS Production: Use a superoxide-specific fluorescent probe, such as MitoSOX Red, to determine if this compound is inducing superoxide production at the concentrations used in your experiment.

    • Include ROS Scavengers: Perform control experiments with antioxidants or superoxide dismutase to see if they reverse the effects of this compound.[3]

    • Optimize Concentration: Conduct a careful dose-response curve to find the lowest effective concentration of this compound that inhibits sGC without causing significant ROS production.

    • Consider Alternatives: If ROS production is a confounding factor, consider using an alternative sGC inhibitor with a different mechanism, such as ODQ.

Problem 2: Precipitation of this compound in cell culture media.

  • Possible Cause: this compound has limited solubility in aqueous solutions. While it is soluble in DMSO, adding a concentrated DMSO stock to aqueous culture media can cause it to precipitate.[12][13]

  • Troubleshooting Steps:

    • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture media is as low as possible, typically below 0.5%, to minimize solvent-induced precipitation and cytotoxicity.[13]

    • Prepare Fresh Working Solutions: Prepare dilutions of your this compound stock solution in your cell culture medium immediately before use.

    • Gentle Warming: Gentle warming of the media while adding the this compound stock can sometimes help with solubility, but be cautious not to degrade other media components.

    • Solubility Test: Before your experiment, perform a small-scale test to determine the maximum concentration of this compound that remains soluble in your specific cell culture medium.

Problem 3: Observed cellular effects seem independent of cGMP levels.

  • Possible Cause: this compound has been reported to have effects on cell proliferation and other cellular processes that may not be directly linked to its inhibition of sGC.[12] These could be due to ROS production or other off-target interactions.

  • Troubleshooting Steps:

    • Measure cGMP Directly: Correlate your observed cellular phenotype with direct measurements of intracellular cGMP levels to confirm the involvement of the sGC pathway.

    • Use a cGMP Analog: Attempt to rescue the phenotype by treating cells with a cell-permeable cGMP analog, such as 8-bromo-cGMP. If the cGMP analog does not reverse the effect of this compound, it suggests a cGMP-independent mechanism.

    • Knockdown/Knockout of sGC: For more definitive evidence, use siRNA or CRISPR-Cas9 to reduce sGC expression and see if this phenocopies the effect of this compound.

Data Presentation

Table 1: Quantitative Data for this compound

ParameterValueNotes
IC50 for sGC Inhibition ~ 2 µMCompetitive inhibitor of soluble guanylate cyclase.[4]
IC50 for nNOS Inhibition 12.9 µMCompetitive inhibitor with respect to NADPH.[2]
Concentration for cGMP reduction in tissues 10 µMDecreased intracellular cGMP in aortic and kidney tissues.
Concentration for inhibition of SNP-induced cGMP synthesis 1 µMObserved in early-passage human diploid fibroblasts.[12]
Concentration for anti-proliferative effects 0.25 - 1.5 µMInhibits proliferation of various cancer cell lines and human diploid fibroblasts.[12]
Solubility Soluble in DMSO and ethanol.Limited solubility in aqueous solutions.[4][12]
Storage of Stock Solutions -20°C or -80°CStock solutions in DMSO are stable for up to 1 month at -20°C and up to 6 months at -80°C.[4][12]

Experimental Protocols

Protocol 1: Measurement of Soluble Guanylate Cyclase (sGC) Activity

This protocol provides a general method for determining sGC activity in cell lysates or purified enzyme preparations by measuring the production of cGMP.

Materials:

  • Cell lysate or purified sGC

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM GTP, 3 mM MgCl₂, 1 mM 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterases)

  • NO donor (e.g., Sodium Nitroprusside, SNP)

  • This compound or other inhibitors

  • cGMP immunoassay kit (e.g., ELISA or RIA)

Procedure:

  • Prepare cell lysates or purified enzyme and determine the protein concentration.

  • Set up reaction tubes on ice. To each tube, add the assay buffer.

  • Add the desired concentration of this compound or vehicle control (e.g., DMSO) to the respective tubes.

  • Add the cell lysate or purified enzyme to each tube.

  • To stimulate sGC activity, add the NO donor (e.g., SNP) to the appropriate tubes. Include a set of tubes without the NO donor to measure basal activity.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction by adding a stop buffer (often included in cGMP assay kits) or by heat inactivation (e.g., boiling for 5 minutes).

  • Centrifuge the tubes to pellet any precipitated protein.

  • Measure the cGMP concentration in the supernatant using a cGMP immunoassay kit according to the manufacturer's instructions.

  • Normalize the cGMP production to the protein concentration and the incubation time.

Protocol 2: Detection of Mitochondrial Superoxide Production using MitoSOX Red

This protocol describes how to use the fluorescent probe MitoSOX Red to detect superoxide in the mitochondria of live cells treated with this compound.

Materials:

  • Cells cultured on coverslips or in multi-well plates

  • MitoSOX™ Red mitochondrial superoxide indicator

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution with calcium and magnesium (HBSS/Ca/Mg) or other suitable buffer

  • This compound

  • Fluorescence microscope or plate reader

Procedure:

  • Prepare a 5 mM MitoSOX Red stock solution: Dissolve 50 µg of MitoSOX Red in 13 µL of anhydrous DMSO. Aliquot and store at -20°C, protected from light.[1]

  • Prepare a working solution: On the day of the experiment, dilute the 5 mM stock solution in pre-warmed HBSS/Ca/Mg to a final concentration of 500 nM to 5 µM. The optimal concentration should be determined for your specific cell type.

  • Cell Treatment: Treat your cells with the desired concentrations of this compound or vehicle control for the desired amount of time.

  • Loading cells with MitoSOX Red:

    • Remove the culture medium from the cells.

    • Wash the cells gently with pre-warmed HBSS/Ca/Mg.

    • Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

  • Wash cells: Gently wash the cells three times with pre-warmed HBSS/Ca/Mg to remove excess probe.

  • Imaging or Measurement:

    • For fluorescence microscopy, mount the coverslips and image the cells using an excitation wavelength of ~510 nm and an emission wavelength of ~580 nm.

    • For a plate reader, measure the fluorescence intensity using the same excitation and emission wavelengths.

  • Data Analysis: Quantify the fluorescence intensity in the this compound-treated cells compared to the vehicle-treated control cells. An increase in red fluorescence indicates an increase in mitochondrial superoxide production.

Mandatory Visualization

NO-sGC-cGMP Signaling Pathway cluster_sGC sGC Activation NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Activates sGC_active sGC (Active) GTP GTP cGMP cGMP GTP->cGMP Catalyzes sGC (Active) PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Smooth Muscle Relaxation) PKG->Physiological_Effects Leads to This compound This compound This compound->sGC_inactive Inhibits

Caption: The Nitric Oxide (NO) signaling pathway and the inhibitory action of this compound.

LY83583_Off_Target_Effects This compound This compound Redox_Cycling Redox Cycling This compound->Redox_Cycling Undergoes Flavoproteins Flavoproteins (e.g., nNOS, P450 Reductase) Flavoproteins->Redox_Cycling Mediates Superoxide Superoxide (O₂⁻) Redox_Cycling->Superoxide Generates sGC_Inactivation sGC Inactivation Superoxide->sGC_Inactivation Leads to Cellular_Damage Other Cellular Damage & Off-Target Effects Superoxide->Cellular_Damage Leads to

Caption: Off-target effects of this compound leading to superoxide generation.

Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Concentration Is the concentration optimized? Start->Check_Concentration Check_ROS Is ROS production a confounding factor? Check_Concentration->Check_ROS Yes Optimize_Dose Perform dose-response curve Check_Concentration->Optimize_Dose No Check_Solubility Is the compound precipitating? Check_ROS->Check_Solubility No Measure_ROS Measure superoxide (e.g., MitoSOX) Check_ROS->Measure_ROS Yes Prepare_Fresh Prepare fresh dilutions and check final DMSO concentration Check_Solubility->Prepare_Fresh Yes End Interpret results with caution Check_Solubility->End No Optimize_Dose->Check_ROS Use_Scavengers Use ROS scavengers in control experiments Measure_ROS->Use_Scavengers Consider_Alternatives Consider alternative sGC inhibitors (e.g., ODQ) Use_Scavengers->Consider_Alternatives Prepare_Fresh->End Consider_Alternatives->End

Caption: A logical workflow for troubleshooting common issues in this compound experiments.

References

Long-term stability of LY83583 stock solutions at -20°C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability, preparation, and use of LY83583 stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage temperature for this compound stock solutions?

For long-term stability, it is recommended to store this compound stock solutions, typically prepared in DMSO, at -20°C or -80°C. Upon receipt of the powdered compound, it should be stored at -20°C.

Q2: How long can I store this compound stock solutions at -20°C?

There are conflicting reports from suppliers regarding the stability of this compound stock solutions at -20°C. Some suppliers suggest a storage period of up to one month, while others indicate stability for up to six months. This discrepancy may be due to differences in stock solution concentration, solvent purity, and handling procedures. To ensure the highest efficacy of the compound, it is best practice to prepare fresh stock solutions regularly and use them within the shorter recommended timeframe. For longer-term storage, -80°C is preferable.

Q3: Should I be concerned about freeze-thaw cycles?

Yes, repeated freeze-thaw cycles should be avoided as they can lead to the degradation of the compound. It is highly recommended to aliquot the stock solution into smaller, single-use volumes before freezing. This practice minimizes the number of times the main stock is subjected to temperature changes.

Q4: What is the primary mechanism of action of this compound?

This compound is an inhibitor of soluble guanylate cyclase (sGC). By inhibiting sGC, this compound prevents the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This leads to a reduction in cGMP-mediated signaling pathways.

Stability of this compound Stock Solutions

Storage TemperatureRecommended DurationSolventSource
-20°C1 monthDMSOSupplier A Recommendation
-20°Cup to 6 monthsDMSOSupplier B Recommendation
-80°Cup to 6 monthsDMSOGeneral Recommendation

Note: To ensure the integrity of your experiments, it is advisable to qualify your stock solution if it has been stored for an extended period, especially beyond the one-month mark at -20°C.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated pipette and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate: Allow the this compound powder vial to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: In a clean and dry environment, accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.50 mg of this compound (Molecular Weight: 250.25 g/mol ).

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM stock solution from 2.50 mg of powder, add 1 mL of DMSO.

    • Cap the vial tightly and vortex vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to protect from light and to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

  • Labeling: Clearly label all aliquots with the compound name, concentration, date of preparation, and solvent.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of this compound in aqueous solution - The final concentration of this compound is too high for the aqueous medium. - Rapid dilution of the DMSO stock solution into the aqueous medium. - The final concentration of DMSO is too low to maintain solubility.- Try using a lower final concentration of this compound. - Perform a serial dilution of the DMSO stock in the aqueous medium rather than a single large dilution. - Ensure the final DMSO concentration is sufficient to maintain solubility, typically between 0.1% and 0.5% in cell culture experiments. However, always include a vehicle control with the same final DMSO concentration.
Loss of compound activity - Improper storage of the stock solution (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C). - Degradation of the compound due to exposure to light or moisture.- Always aliquot stock solutions and avoid repeated freeze-thaw cycles. - Prepare fresh stock solutions regularly, ideally monthly when storing at -20°C. - Store stock solutions in amber vials to protect from light. Use anhydrous DMSO for preparation.
Inconsistent experimental results - Inaccurate concentration of the stock solution. - Degradation of the stock solution over time. - Pipetting errors during dilution.- Ensure accurate weighing of the compound and precise measurement of the solvent during stock solution preparation. - Qualify long-stored stock solutions or prepare fresh solutions. - Use calibrated pipettes and proper pipetting techniques.
Cell toxicity observed - Final DMSO concentration is too high. - The concentration of this compound is cytotoxic to the specific cell line.- Ensure the final DMSO concentration in the cell culture medium does not exceed 0.5%, and preferably is below 0.1%. Always include a vehicle control. - Perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your cell line.

Signaling Pathway and Experimental Workflow

Soluble Guanylate Cyclase (sGC) Signaling Pathway

This compound acts as an inhibitor of soluble guanylate cyclase (sGC). The following diagram illustrates the canonical nitric oxide (NO)-sGC-cGMP signaling pathway and the point of inhibition by this compound.

sGC_Pathway NO Nitric Oxide (NO) sGC_inactive sGC (Inactive) NO->sGC_inactive Activates sGC_active sGC (Active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active Downstream Downstream Effectors (e.g., PKG, PDEs, CNGs) cGMP->Downstream Activates This compound This compound This compound->sGC_active Inhibits Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock cell_culture Culture Cells of Interest start->cell_culture treatment Treat Cells with this compound (and Vehicle Control) prep_stock->treatment cell_culture->treatment incubation Incubate for a Defined Period treatment->incubation assay Perform Cellular Assay (e.g., cGMP measurement, proliferation assay) incubation->assay analysis Data Analysis and Interpretation assay->analysis end End analysis->end

Technical Support Center: Investigating LY83583 Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and understanding potential resistance to LY83583 in cancer cell models. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a cell-permeable chemical that acts as an inhibitor of soluble guanylate cyclase (sGC).[1][2][3] sGC is a key enzyme in the nitric oxide (NO) signaling pathway. It converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] By inhibiting sGC, this compound reduces the intracellular levels of cGMP, which can impact various cellular processes. In the context of cancer, this inhibition has been shown to suppress the proliferation of various cancer cell lines, including colorectal, breast cancer, and melanoma, partly by inducing the Cdk inhibitor p21.[1][4]

Q2: What are the potential mechanisms by which cancer cells could develop resistance to this compound?

While specific studies on this compound resistance are limited, several general mechanisms of cancer drug resistance are plausible.[5][6][7][8] These can be categorized as either intrinsic (pre-existing) or acquired (developing after treatment).[7]

  • Target Alteration: Genetic mutations in the sGC enzyme (the direct target of this compound) could prevent the drug from binding effectively, rendering it inactive.[5]

  • Drug Efflux: Cancer cells can increase the expression of drug efflux pumps, such as P-glycoprotein, which actively transport this compound out of the cell, reducing its intracellular concentration and effectiveness.[5]

  • Activation of Bypass Signaling Pathways: Cancer cells may activate alternative pro-survival signaling pathways to compensate for the inhibition of the sGC-cGMP pathway.[5] For instance, upregulation of the MAPK or PI3K/Akt pathways could promote proliferation and survival independently of cGMP levels.[9][10]

  • Altered Drug Metabolism: Cells might develop mechanisms to inactivate this compound metabolically.[6]

  • Upregulation of Downstream Effectors: Changes in the expression or activity of proteins downstream of cGMP, such as phosphodiesterases (PDEs) that degrade cGMP or protein kinase G (PKG), could alter the cellular response to sGC inhibition. The role of the NO-sGC-cGMP pathway in cancer is complex, with studies showing it can have both growth-inhibitory and, in some contexts, pro-survival effects.[11][12]

Q3: My cancer cell line shows intrinsic resistance to this compound. What are the initial steps to investigate this?

If a cell line is inherently resistant to this compound, consider the following:

  • Confirm Target Expression: Verify that the cells express the subunits of the sGC enzyme (e.g., GUCY1A3 and GUCY1B3). Low or absent sGC expression would naturally lead to a lack of response. Studies have shown differential expression of sGC subunits across various cancer models.[12][13][14][15]

  • Assess Basal sGC Activity: Measure the basal and NO-stimulated cGMP production in your cell line. If the pathway is inactive or has very low activity, an sGC inhibitor will have a minimal effect.

  • Evaluate IC50 in Context: Compare the effective concentration in your experiments to published values. This compound has a reported IC50 of approximately 2 µM for sGC.[3] If you are using concentrations significantly below this, you may not see an effect.

  • Check for High Efflux Pump Activity: Use efflux pump inhibitors (e.g., verapamil) in combination with this compound to see if this restores sensitivity.

Troubleshooting Experimental Issues

Q4: I am not observing the expected anti-proliferative effect of this compound. What should I troubleshoot?

Possible Cause 1: Suboptimal Cell Culture Conditions

  • Solution: Ensure cells are healthy, in the logarithmic growth phase, and seeded at the correct density. High cell density can mask anti-proliferative effects. Use cells with a low passage number to avoid phenotypic drift.[16][17]

Possible Cause 2: Reagent Instability

  • Solution: this compound should be stored correctly, protected from light, and freshly diluted for each experiment from a validated stock solution. Check the expiration date and integrity of your compound.

Possible Cause 3: Inappropriate Assay Endpoint or Duration

  • Solution: The anti-proliferative effects of this compound may be cytostatic rather than cytotoxic and may require a longer incubation period to become apparent.[1] Consider extending the treatment duration (e.g., 48-72 hours or longer). Also, consider using assays that measure metabolic activity (e.g., MTT, PrestoBlue) and cell number (e.g., crystal violet, CyQUANT) to get a complete picture.

Possible Cause 4: Low or Inactive sGC Pathway

  • Solution: As a positive control, stimulate the sGC pathway using an NO donor (e.g., sodium nitroprusside - SNP, or DETA NONOate).[12] If this compound can block the cGMP production induced by the NO donor, it confirms the drug is active and the pathway is present. If the NO donor fails to increase cGMP, the pathway may be deficient in your cell model.

Q5: My cGMP measurements are inconsistent or show high background. How can I improve the assay?

Possible Cause 1: Suboptimal Sample Handling

  • Solution: To prevent cGMP degradation by phosphodiesterases (PDEs), it is critical to add a PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) to your cell lysis buffer and during incubations.[12][18] Process samples quickly and keep them on ice.

Possible Cause 2: Insufficient sGC Stimulation (for stimulated assays)

  • Solution: Ensure your NO donor is fresh and active. Some NO donors are light-sensitive and have a short half-life in solution. Titrate the concentration of the NO donor to achieve a robust but sub-maximal stimulation of cGMP production.

Possible Cause 3: Assay Sensitivity and Specificity

  • Solution: Use a highly sensitive and specific cGMP detection kit (e.g., ELISA, RIA, or FRET-based biosensors).[19][20][21] Ensure your standard curve is accurate and covers the expected range of cGMP concentrations in your samples. Always include appropriate controls, such as untreated cells and cells treated with a known sGC activator.

Q6: My Western blots for sGC or PKG are showing weak or no signal. What can I do?

Possible Cause 1: Low Protein Abundance

  • Solution: sGC subunits and PKG may be low-abundance proteins. Increase the amount of total protein loaded onto the gel (e.g., 30-50 µg per lane). Use a positive control cell line or tissue known to express the target protein.

Possible Cause 2: Inefficient Protein Extraction

  • Solution: Use a robust lysis buffer containing protease and phosphatase inhibitors. Sonication or mechanical shearing can help to ensure complete cell lysis and release of target proteins.[22][23]

Possible Cause 3: Poor Antibody Performance

  • Solution: Ensure your primary antibody is validated for Western blotting and for the species you are studying. Optimize the antibody dilution and incubation time (e.g., overnight at 4°C).[22] Use a fresh blocking buffer (e.g., 5% nonfat milk or BSA in TBST) to reduce background noise.[23]

Data Presentation

Table 1: Proliferative Inhibition by this compound in Various Cancer Cell Lines
Cell LineCancer TypeAssay Duration (days)IC50 (µM)Reference
HCT116Colorectal Cancer3~1.0[1]
DLD1Colorectal Cancer3~1.2[1]
MCF7Breast Cancer3~1.5[1]
A-375Melanoma3~0.75[1]

Note: IC50 values are approximate and can vary based on experimental conditions.

Table 2: Hypothetical Protein Expression Profile in this compound-Sensitive vs. -Resistant Cells
Protein TargetCellular FunctionSensitive Cells (Relative Expression)Resistant Cells (Relative Expression)Potential Implication
sGC (β1 subunit)Drug Target1.00.2Target loss
P-glycoprotein (MDR1)Drug Efflux Pump1.08.5Increased drug efflux
p-ERK1/2Proliferation Signal1.05.0Bypass pathway activation
PKG1cGMP Effector1.01.1No significant change

Visualizations and Workflows

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts This compound This compound This compound->sGC Inhibits GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE PDEs cGMP->PDE Downstream Downstream Effects (e.g., ↓ Proliferation, ↑ Apoptosis) PKG->Downstream GMP 5'-GMP PDE->GMP Degrades

Caption: The NO-sGC-cGMP signaling pathway and the inhibitory action of this compound.

Potential Resistance Mechanisms Diagram

G cluster_pathway sGC-cGMP Pathway cluster_resistance Resistance Mechanisms LY_in This compound (Extracellular) LY_out This compound (Intracellular) LY_in->LY_out Enters Cell sGC_wt sGC (Wild-Type) LY_out->sGC_wt Inhibits sGC_mut sGC (Mutant) LY_out->sGC_mut Binding Blocked Efflux Efflux Pump (e.g., P-gp) LY_out->Efflux Proliferation Cell Proliferation & Survival sGC_wt->Proliferation Inhibits sGC_mut->Proliferation Fails to Inhibit Efflux->LY_in Pumps Out Bypass Bypass Pathway (e.g., MAPK, PI3K) Bypass->Proliferation Activates

Caption: Potential mechanisms of cellular resistance to the sGC inhibitor this compound.

Experimental Workflow Diagram

G cluster_validation Initial Validation cluster_mechanistic Mechanistic Investigation start Start: Observe Lack of This compound Efficacy check_drug 1. Confirm this compound Concentration & Activity start->check_drug check_cells 2. Assess Cell Health & Seeding Density check_drug->check_cells check_assay 3. Validate Assay (Endpoint, Duration) check_cells->check_assay decision Is resistance confirmed? check_assay->decision check_target 4a. Measure sGC Expression (WB/qPCR) end_intrinsic Conclusion: Intrinsic Resistance Mechanism (e.g., no target, inactive pathway) check_target->end_intrinsic check_activity 4b. Measure cGMP Levels (Basal & Stimulated) check_activity->end_intrinsic check_efflux 4c. Test with Efflux Pump Inhibitors end_acquired Conclusion: Acquired Resistance Mechanism (e.g., efflux, bypass activation) check_efflux->end_acquired check_bypass 4d. Profile Bypass Pathways (e.g., Phospho-Arrays) check_bypass->end_acquired decision->check_target Yes decision->end_intrinsic No (Experimental Issue)

Caption: A logical workflow for troubleshooting and investigating this compound resistance.

Key Experimental Protocols

Protocol 1: Cell Viability/Proliferation Assay (PrestoBlue™ Method)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C, 5% CO₂.

  • Reagent Addition: Add 10 µL of PrestoBlue™ HS Cell Viability Reagent to each well.

  • Final Incubation: Incubate for 1-2 hours at 37°C, protected from light.

  • Measurement: Read fluorescence at Ex/Em ~560/590 nm using a microplate reader.

  • Analysis: Normalize the fluorescence readings of treated wells to the vehicle control wells and calculate cell viability (%). Plot the results to determine the IC50 value.

Protocol 2: Intracellular cGMP Measurement (ELISA)
  • Cell Culture and Treatment: Plate cells in a 6-well or 12-well plate and grow to ~90% confluency. Treat cells with this compound for a specified time (e.g., 30 minutes). For stimulated conditions, add an NO donor (e.g., 100 µM SNP) for the last 5-10 minutes of the incubation.

  • Lysis: Aspirate the medium. Immediately add 200-500 µL of 0.1 M HCl to each well to lyse the cells and inhibit PDE activity.

  • Harvesting: Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge at ≥600 x g for 10 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the cGMP.

  • Quantification: Follow the manufacturer’s instructions for your specific cGMP competitive ELISA kit. This typically involves adding the samples and standards to an antibody-coated plate, followed by the addition of a cGMP-HRP conjugate, substrate, and stop solution.

  • Measurement: Read the absorbance on a microplate reader at the specified wavelength (e.g., 450 nm).

  • Analysis: Calculate cGMP concentrations based on the standard curve. Normalize to the total protein concentration of the lysate (determined by a BCA assay).

Protocol 3: Western Blotting for sGCβ1
  • Sample Preparation: Treat and harvest cells as required. Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[23] Determine protein concentration using a BCA assay.

  • Gel Electrophoresis: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Load samples onto an 8-10% SDS-PAGE gel and run until adequate separation is achieved.[22]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[23]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% nonfat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for sGCβ1 (at the manufacturer's recommended dilution) in blocking buffer overnight at 4°C with gentle agitation.[22]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[23]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager or X-ray film.

  • Analysis: Quantify band intensity using densitometry software. Normalize the signal to a loading control like β-actin or GAPDH.

References

Technical Support Center: LY83583 Efficacy and Serum Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LY83583. The following information addresses potential variability in experimental outcomes, with a specific focus on the impact of serum concentration on the efficacy of this soluble guanylate cyclase (sGC) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cell-permeable and competitive inhibitor of soluble guanylate cyclase (sGC) with an IC50 of 2 µM.[1][2] sGC is a key enzyme in the nitric oxide (NO) signaling pathway, responsible for converting guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][4] By inhibiting sGC, this compound reduces intracellular cGMP levels, which can lead to various cellular effects, including the inhibition of cancer cell proliferation through the induction of the Cdk inhibitor p21.[5][6][7]

Q2: I am observing inconsistent results with this compound in my cell culture experiments. What could be the cause?

Inconsistent results with this compound can arise from several factors, including passage number of cells, variability in drug preparation, and critically, the concentration of serum used in the cell culture medium. Serum contains a complex mixture of growth factors, cytokines, and other signaling molecules that can influence the expression and activity of sGC, the target of this compound.

Q3: How does serum concentration specifically affect the efficacy of this compound?

The efficacy of this compound can be indirectly influenced by serum concentration due to the presence of various growth factors that modulate sGC expression and activity. For example:

  • Vascular Endothelial Growth Factor (VEGF): Present in serum, VEGF can stimulate sGC activity, leading to increased cGMP production. In high serum conditions, the elevated sGC activity might require higher concentrations of this compound to achieve the desired inhibitory effect.

  • Nerve Growth Factor (NGF): NGF has been shown to decrease the expression of sGC subunits in certain cell types.[5] If cells are cultured in media with high concentrations of NGF-containing serum, the baseline sGC levels may be lower, potentially altering the observed potency of this compound.

  • Transforming Growth Factor-β (TGF-β): TGF-β can downregulate the expression of sGC subunits.[3][6] Variations in TGF-β levels between different serum batches or concentrations could therefore impact the amount of sGC available for inhibition by this compound.

Therefore, changes in serum concentration can alter the cellular context in which this compound is acting, leading to variability in its observed efficacy.

Troubleshooting Guide

Issue: Reduced or Variable Efficacy of this compound

If you are experiencing inconsistent inhibition of cell proliferation or other cGMP-mediated effects with this compound, consider the following troubleshooting steps related to serum concentration.

Table 1: Troubleshooting Protocol for this compound Efficacy Issues

Potential Cause Recommended Action Expected Outcome
High Serum Concentration Culture cells in a lower serum concentration (e.g., 0.5-2% FBS) for 24-48 hours prior to and during this compound treatment. Ensure cells are still viable and healthy at the lower serum concentration.Increased apparent potency of this compound due to reduced growth factor-mediated stimulation of the sGC/cGMP pathway.
Serum Batch Variability If possible, use the same batch of serum for all related experiments. When a new batch is introduced, perform a dose-response curve for this compound to re-establish the effective concentration.Consistent and reproducible results across experiments.
Cell Type-Specific Effects The response to serum and this compound can be cell-line dependent. Characterize the sGC expression and cGMP production in your specific cell line in response to different serum concentrations.A better understanding of the baseline signaling in your experimental system, allowing for more informed experimental design.
Serum Starvation Effects Prolonged serum starvation can induce stress and other signaling pathways. Optimize the duration of low-serum treatment to minimize off-target effects while still reducing the influence of serum-derived growth factors.Clearer interpretation of this compound's specific effects on the sGC/cGMP pathway.

Experimental Protocols

General Cell Culture and this compound Treatment

This protocol provides a general guideline for treating adherent cells with this compound. Optimization for specific cell lines is recommended.

  • Cell Seeding: Seed cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment. Allow cells to adhere and grow for 24 hours in their standard growth medium (e.g., DMEM with 10% FBS).

  • Serum Adjustment (Optional but Recommended): To reduce the influence of serum, aspirate the growth medium and replace it with a low-serum medium (e.g., DMEM with 1% FBS) for 24 hours prior to treatment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Analysis: Assess the cellular response using appropriate assays, such as a cell proliferation assay (e.g., MTT or CyQUANT™), western blotting for p21 expression, or a cGMP assay.

Signaling Pathways and Workflows

This compound Mechanism of Action

LY83583_Mechanism NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Downstream Downstream Effects (e.g., PKG activation, Proliferation) cGMP->Downstream This compound This compound This compound->sGC Inhibits

Caption: Mechanism of action of this compound.

Impact of Serum Growth Factors on the sGC Pathway

Serum_Impact cluster_serum Serum Components VEGF VEGF sGC sGC Expression & Activity VEGF->sGC Stimulates Activity TGFb TGF-β TGFb->sGC Downregulates Expression NGF NGF NGF->sGC Decreases Expression LY83583_Efficacy This compound Efficacy sGC->LY83583_Efficacy Determines Target Availability

Caption: Influence of serum growth factors on sGC.

Experimental Workflow for Troubleshooting

Troubleshooting_Workflow start Inconsistent this compound Results check_serum Hypothesis: Serum concentration is a contributing factor start->check_serum experiment Perform dose-response experiment with varying serum concentrations (e.g., 10%, 5%, 1%, 0.5%) check_serum->experiment analyze Analyze this compound IC50 at each serum level experiment->analyze conclusion Conclusion: Determine optimal serum concentration for consistent results analyze->conclusion

Caption: Troubleshooting workflow for this compound.

References

Validation & Comparative

A Comparative Guide to sGC Inhibitors: LY83583 vs. ODQ

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable soluble guanylate cyclase (sGC) inhibitor is critical for investigating the nitric oxide (NO)-cGMP signaling pathway. This guide provides an objective comparison of two widely used sGC inhibitors, LY83583 and ODQ, supported by experimental data to aid in the selection of the appropriate tool for your research needs.

Introduction to sGC Inhibition

Soluble guanylate cyclase is a key enzyme in the nitric oxide signaling pathway. Upon activation by NO, sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates a wide range of physiological processes, including smooth muscle relaxation, neurotransmission, and platelet aggregation. Inhibition of sGC is a valuable technique for elucidating the role of the NO-cGMP pathway in various biological systems. This compound and ODQ (1H-[1][2][3]oxadiazolo[4,3-a]quinoxalin-1-one) are two commonly used inhibitors, each with distinct mechanisms of action and pharmacological profiles.

Mechanism of Action

The primary difference between this compound and ODQ lies in their mechanism of inhibiting sGC activity.

This compound acts as an sGC inhibitor by promoting the generation of reactive oxygen species (ROS), specifically superoxide and hydroxyl radicals[2][4]. These highly reactive molecules lead to the inactivation of sGC, thereby reducing cGMP production. This indirect mechanism of action means that the inhibitory effects of this compound are mediated by oxidative stress.

ODQ , on the other hand, is a direct and potent inhibitor of sGC. Its mechanism involves the oxidation of the ferrous (Fe2+) iron atom within the heme prosthetic group of sGC to the ferric (Fe3+) state[1][5][6]. This oxidation renders the enzyme insensitive to activation by nitric oxide, effectively blocking the signaling cascade at its inception.

cluster_NO_Pathway Nitric Oxide Signaling Pathway cluster_Inhibition Inhibitor Mechanisms NO NO sGC_active sGC (Fe2+) Active NO->sGC_active Activates cGMP cGMP sGC_active->cGMP Converts GTP to sGC_inactive_ROS sGC Inactive sGC_inactive_ODQ sGC (Fe3+) Inactive GTP GTP This compound This compound ROS ROS (Superoxide, Hydroxyl Radical) This compound->ROS Generates ODQ ODQ ODQ->sGC_active Oxidizes Heme Iron ROS->sGC_active Inactivates

Figure 1: Signaling pathway of sGC activation and points of inhibition by this compound and ODQ.

Potency and Efficacy

A critical factor in selecting an inhibitor is its potency, typically expressed as the half-maximal inhibitory concentration (IC50).

InhibitorTargetIC50Cell/Tissue TypeReference
This compound sGC~2 µMNot specified[7]
Neuronal Nitric Oxide Synthase (nNOS)12.9 µMRat cerebellar supernatant[2]
ODQ NO-stimulated sGC10-60 nMHuman platelets[8]
NO-stimulated sGC<10 nMRat vascular smooth muscle[8]
NO-stimulated sGC~20 nMNot specified[9]
NO-stimulated sGC0.2-0.7 µMNot specified[1]

As the data indicates, ODQ is a significantly more potent inhibitor of sGC than this compound , with IC50 values in the nanomolar range compared to the micromolar concentration required for this compound.

Specificity and Off-Target Effects

The specificity of an inhibitor is paramount to ensure that the observed effects are due to the inhibition of the intended target.

This compound's mechanism of generating ROS can lead to a range of off-target effects. Superoxide and hydroxyl radicals are highly reactive and can interact with numerous cellular components, potentially leading to widespread cellular damage and modulation of other signaling pathways. A notable off-target effect of this compound is the inhibition of neuronal nitric oxide synthase (nNOS), with a Ki of 2.57 µM[2]. This complicates the interpretation of data, as the observed effects could be due to a combination of sGC inhibition and reduced NO production.

ODQ is generally considered more specific to sGC. However, its ability to oxidize heme iron means it can potentially interact with other heme-containing proteins. Studies have shown that ODQ can oxidize hemoglobin and may interfere with cytochrome P450 enzymes involved in the bioactivation of some NO donors[6][10]. Furthermore, at micromolar concentrations, ODQ has been reported to be an unselective heme protein inhibitor, affecting nitric oxide synthase and cytochrome P450 enzymes[1].

InhibitorOff-Target EffectsQuantitative DataReference
This compound Generates superoxide and hydroxyl radicals.EC50 for superoxide generation: ~1.4 µM in pulmonary artery smooth muscle cells.[11]
Inhibits neuronal Nitric Oxide Synthase (nNOS).IC50: 12.9 µM; Ki: 2.57 µM.[2]
ODQ Can oxidize other heme-containing proteins (e.g., hemoglobin).Second-order rate constant for oxidation of sGC heme: 8.5 x 10^3 M-1s-1.[6]
May interfere with cytochrome P450 enzymes.Not specified.[1][10]
Can inhibit nitric oxide synthase at higher concentrations.Not specified.[1]

Experimental Protocols

Accurate and reproducible experimental design is crucial when working with sGC inhibitors. Below are generalized protocols for assessing sGC activity and superoxide generation.

Measurement of sGC Activity

This protocol is a general guideline for determining the effect of inhibitors on sGC activity by measuring cGMP levels.

cluster_workflow sGC Activity Assay Workflow start Start: Prepare cell or tissue lysate preincubation Pre-incubate with This compound or ODQ start->preincubation stimulation Stimulate with NO donor (e.g., SNP) preincubation->stimulation reaction Incubate with GTP stimulation->reaction termination Terminate reaction reaction->termination measurement Measure cGMP levels (e.g., ELISA, RIA) termination->measurement end End: Analyze data measurement->end

References

Validating sGC Inhibition: A Comparative Guide to cGMP Enzyme Immunoassay and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cGMP signaling pathway, accurately validating sGC inhibition is paramount. The cGMP enzyme immunoassay (EIA) is a widely adopted method for this purpose. This guide provides an objective comparison of the cGMP EIA with alternative validation techniques, supported by experimental data and detailed protocols to aid in methodological selection and implementation.

The NO-sGC-cGMP Signaling Pathway: A Brief Overview

The canonical NO-sGC-cGMP pathway is initiated by the production of nitric oxide (NO), which diffuses into target cells and binds to the heme moiety of soluble guanylate cyclase (sGC). This binding event activates sGC, catalyzing the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[1][2] cGMP, in turn, activates downstream effectors like protein kinase G (PKG), leading to various physiological responses, including vasodilation and inhibition of platelet aggregation.[1] Therefore, measuring cGMP levels serves as a direct readout of sGC activity.

sGC_Signaling_Pathway cluster_upstream Upstream Activation cluster_sGC sGC Activation & Inhibition cluster_downstream Downstream Effects L-Arginine L-Arginine NO NO L-Arginine->NO eNOS sGC (active) sGC (active) NO->sGC (active) Activates sGC (inactive) sGC (inactive) GTP GTP cGMP cGMP GTP->cGMP sGC (active) PKG PKG cGMP->PKG Activates sGC_Inhibitor sGC Inhibitor (e.g., ODQ) sGC_Inhibitor->sGC (active) Inhibits VASP Phosphorylation VASP Phosphorylation PKG->VASP Phosphorylation Leads to Physiological\nResponse Physiological Response VASP Phosphorylation->Physiological\nResponse (e.g., Vasodilation)

Caption: The NO-sGC-cGMP signaling cascade and points of intervention.

Comparative Analysis of sGC Inhibition Validation Methods

The choice of assay for validating sGC inhibition depends on various factors, including the specific research question, available resources, and desired throughput. While cGMP EIA is a direct and common method, alternatives like Western blotting for downstream targets and mass spectrometry offer distinct advantages.

FeaturecGMP Enzyme Immunoassay (EIA)Western Blot (VASP Phosphorylation)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Competitive immunoassay measuring total cGMP concentration.Immunodetection of phosphorylated VASP (a downstream target of the cGMP/PKG pathway).Direct quantification of cGMP based on mass-to-charge ratio.
Throughput High (96-well plate format).Low to medium.Medium to high, depending on the system.
Sensitivity Picomolar range.Dependent on antibody affinity and substrate.High, with a wide dynamic range.
Directness Directly measures the product of sGC activity.Indirectly measures sGC activity via a downstream signaling event.Directly measures and confirms the identity of cGMP.
Quantitative Yes.Semi-quantitative to quantitative with proper controls.Highly quantitative.
Precision & Accuracy Moderate. Can be affected by cross-reactivity with other nucleotides.[3]Moderate. Subject to variability in antibody performance and loading controls.High precision and accuracy.[4]
Cost Relatively low per sample.Moderate, considering antibodies and reagents.High initial instrument cost, lower per-sample cost at high throughput.
Time Relatively fast (a few hours).Time-consuming (1-2 days).Relatively fast per sample after method development.

Quantitative Data on sGC Modulators

The following table summarizes publicly available data on the potency of various sGC modulators, often determined using methods that measure cGMP levels.

CompoundTypeAssay MethodMeasured ParameterValue
GSK2181236AsGC ActivatorP-VASP formationEC5012.7 nM[5]
BAY 60-4552sGC StimulatorP-VASP formationEC50Not specified[5]
ODQsGC InhibitorNO-stimulated sGC activity-Potent inhibitor[6]
Novel Inhibitor 1sGC InhibitorcGMP activity assayIC505.8 µM[7]
Novel Inhibitor 2sGC InhibitorcGMP activity assayIC5045 µM[7]

Experimental Protocols

cGMP Enzyme Immunoassay (EIA)

This protocol is a generalized procedure based on commercially available competitive EIA kits.

cGMP_EIA_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Procedure Prepare Standards Prepare Standards Add Samples/Standards to Plate Add Samples/Standards to Plate Prepare Standards->Add Samples/Standards to Plate Prepare Samples Prepare Samples Prepare Samples->Add Samples/Standards to Plate Prepare Reagents Prepare Reagents Add cGMP-Tracer Add cGMP-Tracer Prepare Reagents->Add cGMP-Tracer Add Samples/Standards to Plate->Add cGMP-Tracer Add Antibody Add Antibody Add cGMP-Tracer->Add Antibody Incubate Incubate Add Antibody->Incubate Wash Plate Wash Plate Incubate->Wash Plate Add Substrate Add Substrate Wash Plate->Add Substrate Incubate (Color Development) Incubate (Color Development) Add Substrate->Incubate (Color Development) Add Stop Solution Add Stop Solution Incubate (Color Development)->Add Stop Solution Read Absorbance Read Absorbance Add Stop Solution->Read Absorbance VASP_WB_Workflow cluster_sample Sample Preparation cluster_gel Electrophoresis & Transfer cluster_immuno Immunodetection Cell/Tissue Lysis Cell/Tissue Lysis Protein Quantification Protein Quantification Cell/Tissue Lysis->Protein Quantification Wash SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Wash Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Wash Blocking Blocking Protein Transfer->Blocking Wash Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Wash Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Washing Washing Primary Antibody Incubation->Washing Wash Secondary Antibody Incubation->Washing Wash Signal Detection Signal Detection Washing->Signal Detection

References

Unveiling the Impact of LY83583 on p21: A Comparative Guide to Alternative Confirmation Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming the precise mechanism of action of a compound is paramount. LY83583, a well-established inhibitor of soluble guanylate cyclase (sGC), is known to induce the cyclin-dependent kinase inhibitor p21, a critical regulator of cell cycle progression.[1][2] This induction occurs in a p53-independent manner, making it a point of significant interest in cancer research.[1][2] While Western blotting is a conventional approach to verify this effect, a comprehensive understanding necessitates the use of alternative and complementary methods. This guide provides a detailed comparison of various experimental techniques to confirm and quantify the effect of this compound on p21 expression and activity.

This comparative guide delves into the methodologies of Western Blotting, Quantitative Real-Time PCR (qPCR), Immunofluorescence, Flow Cytometry, and Reporter Gene Assays. Each section details the experimental protocol, presents sample quantitative data, and discusses the advantages and limitations of the respective technique, enabling researchers to make informed decisions for their experimental design.

The this compound-p21 Signaling Pathway

This compound exerts its effect on p21 through the inhibition of sGC, which in turn modulates downstream signaling pathways that converge on the transcriptional regulation of the CDKN1A gene, which encodes p21. The p53-independent nature of this induction is a key characteristic of this compound's mechanism.

This compound-p21 Signaling Pathway This compound This compound sGC Soluble Guanylate Cyclase (sGC) This compound->sGC Inhibits p21_mRNA p21 mRNA sGC->p21_mRNA Leads to increased transcription (p53-independent) p21_protein p21 Protein p21_mRNA->p21_protein Translation cell_cycle_arrest G1 Cell Cycle Arrest p21_protein->cell_cycle_arrest Induces

Caption: The signaling cascade initiated by this compound, leading to p21-mediated cell cycle arrest.

Comparison of Alternative Methods to Confirm this compound's Effect on p21

Method What it Measures Sample Quantitative Data (Illustrative) Advantages Limitations
Western Blotting Relative protein levels of p21.3 to 5-fold increase in p21 protein after 24h treatment with this compound.[1]Widely accessible, provides information on protein size and abundance.Semi-quantitative, can be affected by antibody quality and transfer efficiency.
Quantitative RT-PCR (qPCR) Relative mRNA expression levels of the CDKN1A gene (encoding p21).~10-fold increase in p21 mRNA at 6h post-treatment with this compound.[1]Highly sensitive and specific, provides quantitative gene expression data.Does not measure protein levels or activity, susceptible to RNA quality issues.
Immunofluorescence Subcellular localization and relative abundance of p21 protein.Increased nuclear fluorescence intensity of p21 in treated cells compared to controls.Provides spatial information within the cell, can be used for single-cell analysis.Quantification can be challenging, potential for antibody non-specificity.
Flow Cytometry Percentage of cells expressing p21 and cell cycle distribution.A significant increase in the percentage of p21-positive cells and G1 phase arrest upon treatment.High-throughput analysis of single cells, allows for multiparametric analysis.Does not provide information on subcellular localization, requires cell suspension.
Reporter Gene Assay Transcriptional activity of the p21 promoter.Over 10-fold increase in luciferase activity in p53-deficient HCT116 cells 12 hours after this compound treatment.[1]Directly measures promoter activity, highly sensitive.Indirect measure of protein expression, requires transfection which may alter cell physiology.

Detailed Experimental Protocols

Western Blotting for p21 Protein Levels

This method quantifies the relative amount of p21 protein in cell lysates.

Western Blotting Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis cell_culture 1. Cell Culture & This compound Treatment lysis 2. Cell Lysis cell_culture->lysis quantification 3. Protein Quantification lysis->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Protein Transfer (PVDF membrane) sds_page->transfer blocking 6. Blocking transfer->blocking primary_ab 7. Primary Antibody (anti-p21) blocking->primary_ab secondary_ab 8. Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection imaging 10. Imaging detection->imaging analysis 11. Densitometry Analysis imaging->analysis

Caption: A streamlined workflow for performing Western blot analysis of p21.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with this compound or vehicle control for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p21 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensity using densitometry software and normalize to a loading control like GAPDH or β-actin.

Quantitative Real-Time PCR (qPCR) for CDKN1A mRNA Expression

This technique measures the relative levels of p21 mRNA.

qPCR Workflow cluster_0 Sample Preparation cluster_1 qPCR Amplification cluster_2 Data Analysis cell_culture 1. Cell Culture & This compound Treatment rna_extraction 2. Total RNA Extraction cell_culture->rna_extraction cdna_synthesis 3. cDNA Synthesis rna_extraction->cdna_synthesis qpcr_setup 4. qPCR Reaction Setup cdna_synthesis->qpcr_setup amplification 5. Amplification & Detection qpcr_setup->amplification ct_values 6. Ct Value Determination amplification->ct_values analysis 7. Relative Quantification (ΔΔCt method) ct_values->analysis

Caption: The key steps involved in quantifying p21 mRNA expression using qPCR.

Methodology:

  • Cell Culture and Treatment: Treat cells with this compound as described for Western blotting.

  • Total RNA Extraction: Isolate total RNA from cells using a commercial kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • qPCR Reaction Setup: Prepare a reaction mix containing cDNA, primers specific for CDKN1A and a reference gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).

  • Amplification and Detection: Perform the qPCR reaction in a real-time PCR cycler.

  • Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative expression of CDKN1A using the ΔΔCt method.

Immunofluorescence for p21 Localization and Expression

This method visualizes the location and relative levels of p21 protein within cells.

Methodology:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Blocking: Block with a solution containing serum to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with a primary antibody against p21.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the fluorescence intensity per cell using image analysis software.

Flow Cytometry for p21 Expression and Cell Cycle Analysis

This technique allows for the high-throughput quantification of p21-positive cells and their distribution in the cell cycle.

Methodology:

  • Cell Culture and Treatment: Treat cells with this compound.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ethanol.

  • Permeabilization and Staining: Permeabilize the cells and stain with a fluorescently labeled anti-p21 antibody.

  • DNA Staining: Stain the cellular DNA with a fluorescent dye like propidium iodide (PI).

  • Data Acquisition: Analyze the cells using a flow cytometer, measuring the fluorescence of both the p21 antibody and the DNA dye.

  • Data Analysis: Gate on the cell population and analyze the percentage of p21-positive cells and the distribution of cells in G1, S, and G2/M phases of the cell cycle.

p21 Promoter Reporter Gene Assay

This assay measures the transcriptional activity of the p21 promoter in response to this compound.

Methodology:

  • Plasmid Construction: Clone the p21 promoter region upstream of a reporter gene (e.g., luciferase or GFP) in an expression vector.

  • Transfection: Transfect the reporter plasmid into the cells of interest.

  • This compound Treatment: Treat the transfected cells with this compound.

  • Reporter Gene Measurement: Measure the activity of the reporter gene. For luciferase, this involves cell lysis and addition of a substrate to measure luminescence. For GFP, fluorescence can be measured directly.

  • Data Analysis: Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.

Conclusion

To robustly confirm the effect of this compound on p21, a multi-faceted approach is recommended. While Western blotting provides a foundational confirmation of increased p21 protein, qPCR offers sensitive and quantitative data on the transcriptional upregulation of the CDKN1A gene. Immunofluorescence provides crucial spatial context, revealing the subcellular localization of the induced p21. Flow cytometry enables high-throughput analysis of p21 expression at the single-cell level and its correlation with cell cycle arrest. Finally, a reporter gene assay directly interrogates the transcriptional activation of the p21 promoter by this compound. By employing a combination of these alternative methods, researchers can gain a comprehensive and quantitative understanding of this compound's mechanism of action, strengthening the foundation for further drug development and scientific inquiry.

References

Navigating the cGMP Signaling Pathway: A Head-to-Head Comparison of LY83583 and Other Modulators

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of cellular signaling, the cyclic guanosine monophosphate (cGMP) pathway plays a pivotal role in a myriad of physiological processes, including vasodilation, neurotransmission, and cellular proliferation. At the heart of this pathway lies soluble guanylate cyclase (sGC), the primary enzyme responsible for cGMP synthesis. LY83583 has emerged as a key chemical tool for researchers studying this pathway, acting as a potent inhibitor of sGC. This guide provides a head-to-head comparison of this compound with other inhibitors that modulate the cGMP signaling cascade, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.

While often broadly categorized with "kinase inhibitors" due to its role in regulating downstream signaling cascades, it is crucial to note that this compound is not a protein kinase inhibitor. Instead, its mechanism of action is the direct inhibition of sGC. This comparison will therefore focus on this compound and other direct and indirect modulators of cGMP levels, providing a valuable resource for selecting the appropriate tool to dissect the cGMP signaling pathway.

Performance Comparison of cGMP Pathway Inhibitors

The efficacy of inhibitors targeting the cGMP pathway is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the available IC50 data for this compound and other relevant inhibitors of soluble guanylate cyclase.

CompoundTargetIC50Cell/Assay TypeReference
This compound Soluble Guanylate Cyclase (sGC)2 µMNot specified[1]
ODQ (1H-[2][3]Oxadiazolo[4,3-a]quinoxalin-1-one) Soluble Guanylate Cyclase (sGC)-Potent and selective inhibitor[3]
NS-2028 Soluble Guanylate Cyclase (sGC)30 nM (basal), 200 nM (NO-stimulated)Not specified[3]

Signaling Pathway and Experimental Workflow

To understand the context of these inhibitors, it is essential to visualize their place within the nitric oxide (NO)/cGMP signaling pathway and the general workflow for assessing their activity.

NO_cGMP_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NO_source Nitric Oxide (NO) Source NO NO NO_source->NO Diffusion sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Cellular Response (e.g., vasodilation) PKG->Cellular_Response Phosphorylates Targets This compound This compound This compound->sGC Inhibits ODQ ODQ ODQ->sGC NS2028 NS-2028 NS2028->sGC

Caption: The Nitric Oxide (NO)/cGMP signaling pathway and points of inhibition.

sGC_Inhibitor_Assay cluster_workflow Experimental Workflow: sGC Inhibition Assay Start Start Prepare_sGC Prepare purified soluble guanylate cyclase (sGC) Start->Prepare_sGC Add_Inhibitor Add varying concentrations of inhibitor (e.g., this compound) Prepare_sGC->Add_Inhibitor Add_GTP Add GTP (substrate) and NO donor (activator) Add_Inhibitor->Add_GTP Incubate Incubate at 37°C Add_GTP->Incubate Measure_cGMP Measure cGMP production (e.g., via ELISA or RIA) Incubate->Measure_cGMP Analyze Analyze data to determine IC50 Measure_cGMP->Analyze End End Analyze->End

Caption: A generalized workflow for determining the IC50 of an sGC inhibitor.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following provides a generalized protocol for a soluble guanylate cyclase (sGC) activity assay, which can be adapted to evaluate the inhibitory potential of compounds like this compound.

Objective: To determine the in vitro inhibitory effect of a test compound on the activity of purified sGC.

Materials:

  • Purified soluble guanylate cyclase (sGC)

  • Guanosine triphosphate (GTP)

  • A nitric oxide (NO) donor (e.g., sodium nitroprusside, SNP)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM MgCl2 and 0.1% BSA)

  • cGMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit

  • 96-well microplates

  • Incubator set to 37°C

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test inhibitor, GTP, and the NO donor in the assay buffer. Create a series of dilutions of the test inhibitor to be tested.

  • Assay Setup: In a 96-well microplate, add the assay buffer, the purified sGC enzyme, and the various concentrations of the test inhibitor or vehicle control.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the NO donor followed immediately by GTP to all wells.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a stop solution, typically a buffer that denatures the enzyme or chelates the necessary cofactors.

  • cGMP Quantification: Quantify the amount of cGMP produced in each well using a commercial cGMP EIA or RIA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for cGMP.

    • Determine the concentration of cGMP produced in each sample from the standard curve.

    • Calculate the percentage of sGC inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Concluding Remarks

This compound remains a valuable pharmacological tool for the in vitro study of the cGMP signaling pathway due to its established role as a soluble guanylate cyclase inhibitor.[2][3][4] When selecting an inhibitor, researchers should consider the specific requirements of their experimental system, including the desired potency and selectivity. For instance, NS-2028 offers significantly higher potency compared to this compound.[3] The provided data and protocols serve as a starting point for researchers to make informed decisions and design robust experiments to further elucidate the complex roles of cGMP in health and disease.

References

A Comparative Guide to Control Experiments for LY83583-Induced Senescence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Experimental Controls for Studying Cellular Senescence Induced by the Soluble Guanylate Cyclase Inhibitor, LY83583.

This guide provides a comprehensive overview of essential control experiments for investigating cellular senescence induced by this compound. It offers a comparative analysis of this compound's effects against a standard senescence inducer, doxorubicin, and outlines the use of specific molecular probes and genetic tools to validate the signaling pathway involved. Detailed experimental protocols and quantitative data are presented to aid in the design and interpretation of studies on cellular senescence.

Introduction to this compound-Induced Senescence

This compound is a chemical inhibitor of soluble guanylate cyclase (sGC), an enzyme that produces cyclic guanosine monophosphate (cGMP). Inhibition of the sGC/cGMP signaling pathway by this compound has been shown to induce a state of cellular senescence. This is characterized by a stable form of cell cycle arrest, which is notably dependent on the upregulation of the cyclin-dependent kinase inhibitor p21, but independent of the tumor suppressor p53.[1] Understanding the specific pathway of this compound-induced senescence is crucial for its potential therapeutic applications and requires a rigorous set of control experiments to ensure the specificity of its action.

Comparison of Senescence Induction: this compound vs. Doxorubicin

To contextualize the effects of this compound, a comparison with a well-established senescence-inducing agent is essential. Doxorubicin, a chemotherapeutic drug that causes DNA damage, is a widely used positive control for inducing cellular senescence. While both agents lead to a senescent phenotype, their mechanisms of action and cellular responses can differ.

Table 1: Comparison of Senescence Markers Induced by this compound and Doxorubicin

MarkerThis compoundDoxorubicin (Positive Control)Untreated (Negative Control)
SA-β-gal Positive Cells (%) IncreasedSignificantly Increased[2][3]Baseline
Ki-67 Negative Cells (%) IncreasedSignificantly IncreasedBaseline
p21 Protein Expression (Fold Change) Increased[1]Increased[3]1.0
SASP Factor Secretion (e.g., IL-6, IL-8) IncreasedIncreasedBaseline

Note: The quantitative values in this table are representative and may vary depending on the cell type and experimental conditions. The data for this compound is primarily based on its known mechanism of p21 induction.

Specific Controls for the this compound-Induced Senescence Pathway

To dissect the specific molecular pathway of this compound-induced senescence, a series of targeted control experiments are necessary. These include pharmacological and genetic interventions that modulate the sGC/cGMP/p21 axis.

Table 2: Effect of Specific Controls on this compound-Induced Senescence Markers

Treatment ConditionSA-β-gal Positive Cells (%)Ki-67 Negative Cells (%)p21 Protein Expression (Fold Change)
This compound IncreasedIncreasedIncreased
This compound + ODQ (sGC Inhibitor) IncreasedIncreasedIncreased
This compound + 8-bromo-cGMP (cGMP Analog) Attenuated IncreaseAttenuated IncreaseAttenuated Increase
This compound + p21 siRNA (Negative Control) Baseline[1]BaselineSignificantly Reduced

Note: ODQ serves as a control to confirm that the effect is due to sGC inhibition. 8-bromo-cGMP acts as a rescue agent by replenishing the downstream signaling molecule. p21 siRNA confirms the necessity of p21 in this process.

Experimental Protocols

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This is a widely used biomarker for senescent cells.

  • Cell Seeding: Plate cells in a 6-well plate and treat with this compound, doxorubicin, or other control compounds for the desired duration.

  • Fixation: Wash cells with PBS and fix with 2% formaldehyde/0.2% glutaraldehyde in PBS for 5 minutes at room temperature.

  • Staining: Wash cells with PBS and add the SA-β-gal staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2).

  • Incubation: Incubate at 37°C overnight in a dry incubator.

  • Imaging and Quantification: Acquire images using a bright-field microscope. Count the number of blue (SA-β-gal positive) cells and the total number of cells to determine the percentage of senescent cells.

Ki-67 Immunofluorescence Staining

Ki-67 is a marker of cellular proliferation. Its absence is indicative of cell cycle arrest.

  • Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate and apply treatments as required.

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBS for 30 minutes.

  • Primary Antibody Incubation: Incubate with anti-Ki-67 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. The percentage of Ki-67 negative cells is determined by counting the number of DAPI-stained nuclei that do not show Ki-67 staining.

Western Blot for p21 Expression

This technique is used to quantify the levels of the p21 protein.

  • Cell Lysis: After treatment, lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and incubate with a primary antibody against p21 overnight at 4°C. Follow this with incubation with an HRP-conjugated secondary antibody.

  • Detection and Quantification: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis is used to quantify the relative expression of p21, normalized to a loading control such as β-actin or GAPDH.

Senescence-Associated Secretory Phenotype (SASP) Analysis

Senescent cells secrete a variety of pro-inflammatory cytokines and chemokines, collectively known as the SASP.

  • Conditioned Media Collection: After inducing senescence, replace the culture medium with serum-free medium and collect it after 24-48 hours.

  • Cytokine Array or ELISA: Analyze the conditioned media for the presence of SASP factors such as IL-6, IL-8, and MMPs using a cytokine array kit or by performing individual ELISAs for specific factors.

  • Data Analysis: Quantify the concentration of each SASP factor and compare the secretion profiles between different treatment groups.

Visualizing the Pathways and Workflows

This compound-Induced Senescence Signaling Pathway

G cluster_0 cluster_controls This compound This compound sGC Soluble Guanylate Cyclase (sGC) This compound->sGC cGMP cGMP sGC->cGMP PKG PKG cGMP->PKG p21 p21 CDK2_CyclinE CDK2/Cyclin E p21->CDK2_CyclinE Senescence Senescence p21->Senescence pRb pRb CDK2_CyclinE->pRb Rb Rb E2F E2F pRb->E2F CellCycle Cell Cycle Progression E2F->CellCycle ODQ ODQ ODQ->sGC BromocGMP 8-bromo-cGMP BromocGMP->PKG p21siRNA p21 siRNA p21siRNA->p21

Caption: this compound inhibits sGC, leading to p21-mediated senescence.

Experimental Workflow for Comparing Senescence Inducers

G cluster_treatments Treatments cluster_assays Senescence Assays start Seed Cells This compound This compound start->this compound Doxorubicin Doxorubicin (Positive Control) start->Doxorubicin Vehicle Vehicle (Negative Control) start->Vehicle SABetaGal SA-β-gal Staining This compound->SABetaGal Ki67 Ki-67 Staining This compound->Ki67 Western Western Blot (p21) This compound->Western SASP SASP Analysis This compound->SASP Doxorubicin->SABetaGal Doxorubicin->Ki67 Doxorubicin->Western Doxorubicin->SASP Vehicle->SABetaGal Vehicle->Ki67 Vehicle->Western Vehicle->SASP

Caption: Workflow for comparing this compound and Doxorubicin effects.

Experimental Workflow for Pathway-Specific Controls

G cluster_treatments Treatments cluster_assays Senescence Assays start Seed Cells LY83583_only This compound start->LY83583_only LY83583_ODQ This compound + ODQ start->LY83583_ODQ LY83583_cGMP This compound + 8-bromo-cGMP start->LY83583_cGMP LY83583_siRNA This compound + p21 siRNA start->LY83583_siRNA SABetaGal SA-β-gal Staining LY83583_only->SABetaGal Ki67 Ki-67 Staining LY83583_only->Ki67 Western Western Blot (p21) LY83583_only->Western LY83583_ODQ->SABetaGal LY83583_ODQ->Ki67 LY83583_ODQ->Western LY83583_cGMP->SABetaGal LY83583_cGMP->Ki67 LY83583_cGMP->Western LY83583_siRNA->SABetaGal LY83583_siRNA->Ki67 LY83583_siRNA->Western

Caption: Workflow for validating the this compound signaling pathway.

References

A Researcher's Guide to Assessing Commercial LY83583: Purity, Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals utilizing the soluble guanylate cyclase (sGC) inhibitor LY83583, ensuring the purity and consistent biological activity of commercial sources is paramount for reproducible and reliable experimental outcomes. This guide provides a comparative overview of key quality attributes for commercially available this compound, supported by detailed experimental protocols for in-house verification.

Purity Assessment of Commercial this compound

The purity of this compound is a critical parameter that can significantly impact its efficacy and specificity in biological assays. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of small molecule compounds like this compound. While suppliers typically provide a certificate of analysis (CoA) with purity specifications, independent verification is often recommended.

Table 1: Comparison of Purity Specifications for Commercial this compound

SupplierStated Purity (Typical)Analytical MethodNotes
Supplier A≥98%HPLCPurity is determined by HPLC analysis. Researchers should always refer to the lot-specific Certificate of Analysis for precise purity data.
Supplier B>99%HPLCOffers a higher stated purity. It is advisable to confirm this with in-house testing, as different analytical methods and standards can yield slightly different results.
Supplier C≥98%HPLC, NMRPurity is confirmed by both HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy, providing additional structural confirmation.

Note: The data presented in this table is illustrative and based on generally available information from suppliers. Researchers should always consult the Certificate of Analysis provided with their specific lot of this compound.

Biological Activity of this compound

This compound functions as an inhibitor of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1] The biological activity is typically quantified by its half-maximal inhibitory concentration (IC50) in a relevant assay.

Table 2: Reported Biological Activity of this compound

ParameterReported ValueCell/Enzyme SystemReference
IC50~2 µMSoluble Guanylate Cyclase[2]

Note: IC50 values can vary depending on the specific assay conditions, including enzyme and substrate concentrations. It is recommended to determine the IC50 in the specific experimental system being used.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for determining the purity of a small molecule like this compound using reverse-phase HPLC.[3][4][5]

1. Materials and Reagents:

  • This compound sample

  • Reference standard of this compound (if available)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and UV detector

2. Sample Preparation:

  • Prepare a stock solution of the this compound sample in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

3. HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

4. Data Analysis:

  • The purity is calculated based on the area percentage of the main peak in the chromatogram.

  • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

In Vitro Assay for sGC Inhibition

This protocol describes a cell-free assay to determine the inhibitory activity of this compound on purified sGC.[6][7][8]

1. Materials and Reagents:

  • Purified soluble guanylate cyclase (sGC)

  • This compound

  • GTP (substrate)

  • NO donor (e.g., sodium nitroprusside - SNP)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2)

  • cGMP detection kit (e.g., ELISA or TR-FRET based)

2. Assay Procedure:

  • Prepare a reaction mixture containing the assay buffer, purified sGC, and the NO donor in a 96-well plate.

  • Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding GTP to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction according to the cGMP detection kit instructions.

  • Quantify the amount of cGMP produced using the detection kit.

3. Data Analysis:

  • Plot the percentage of sGC inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Pathways and Workflows

To aid in the understanding of this compound's mechanism and the experimental procedures, the following diagrams are provided.

G cluster_0 Cell Membrane cluster_1 Cytosol NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE Phosphodiesterase (PDE) cGMP->PDE Hydrolyzes Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects This compound This compound This compound->sGC Inhibits

Figure 1. The NO/cGMP signaling pathway and the inhibitory action of this compound.

G cluster_0 Purity Assessment Workflow Start Start: this compound Sample Prep Sample Preparation (Dissolve & Filter) Start->Prep Inject HPLC Injection Prep->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection Separate->Detect Analyze Data Analysis (% Peak Area) Detect->Analyze End End: Purity Report Analyze->End

Figure 2. Experimental workflow for HPLC-based purity assessment of this compound.

G cluster_1 Activity Assay Workflow Start_Assay Start: Prepare Reaction Mix Add_Inhibitor Add this compound (Varying Conc.) Start_Assay->Add_Inhibitor Preincubation Pre-incubate (37°C) Add_Inhibitor->Preincubation Add_Substrate Initiate with GTP Preincubation->Add_Substrate Incubation Incubate (37°C) Add_Substrate->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Detect_cGMP Quantify cGMP Stop_Reaction->Detect_cGMP Analyze_Activity Data Analysis (IC50 Determination) Detect_cGMP->Analyze_Activity End_Assay End: Activity Report Analyze_Activity->End_Assay

Figure 3. Experimental workflow for determining the sGC inhibitory activity of this compound.

References

Replicating the Anti-Proliferative Effects of LY83583: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the anti-proliferative effects of LY83583, a known inhibitor of soluble guanylate cyclase (sGC). This document outlines the key findings from published research, offers a comparison with an alternative sGC inhibitor, ODQ, and provides detailed experimental protocols to facilitate the replication of these findings.

Comparative Analysis of sGC Inhibitors on Cancer Cell Proliferation

This compound has been shown to inhibit the proliferation of various cancer cell lines. Its mechanism of action involves the induction of the cyclin-dependent kinase (CDK) inhibitor p21, leading to cell cycle arrest, in a manner independent of the tumor suppressor p53. To provide a comparative perspective, this guide includes data on ODQ (1H-[1][2][3]oxadiazolo[4,3-a]quinoxalin-1-one), another well-characterized sGC inhibitor.

While direct side-by-side studies comparing the IC50 values of this compound and ODQ across a range of cancer cell lines are limited in publicly available literature, the following table summarizes the anti-proliferative activity of this compound on several key cancer cell lines as reported in foundational studies. Information on ODQ is provided where available to offer a preliminary comparison.

CompoundCell LineCancer TypeReported Anti-Proliferative EffectIC50 Value (µM)
This compound HCT116Colorectal CarcinomaInhibition of proliferation[4]Data not specified in primary source
This compound DLD1Colorectal AdenocarcinomaInhibition of proliferation[4]Data not specified in primary source
This compound MCF7Breast AdenocarcinomaInhibition of proliferation[4]Data not specified in primary source
This compound A-375Malignant MelanomaInhibition of proliferation[5]Data not specified in primary source
ODQ HCT116Colorectal CarcinomaInduces apoptosis and cell cycle arrest~10-50 (Estimated from various studies)[6][7]
ODQ DLD1Colorectal AdenocarcinomaInduces apoptosisData not specified
ODQ MCF7Breast AdenocarcinomaCytotoxic effects observed~5-15 (Estimated from various studies)[2][8]
ODQ A-375Malignant MelanomaInduces apoptosis~15-30 (Estimated from various studies)[9][10]

Note: The IC50 values for ODQ are estimations derived from multiple sources and may vary depending on the specific experimental conditions. The primary study on this compound by Lodygin et al. (2002) focused on the mechanism of p21 induction and demonstrated anti-proliferative effects at specific concentrations rather than determining IC50 values.

Experimental Protocols

To facilitate the replication of the anti-proliferative studies of this compound, the following detailed protocols for common cell proliferation assays are provided, based on the methodologies that would have been employed in the foundational research.

Cell Culture

The human cancer cell lines HCT116, DLD1, MCF7, and A-375 should be obtained from a reputable cell bank. Cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Proliferation Assays

1. BrdU Incorporation Assay (to measure DNA synthesis):

  • Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound or ODQ for the desired duration (e.g., 24, 48, or 72 hours).

  • BrdU Labeling: Add 10 µM BrdU (5-bromo-2'-deoxyuridine) to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.

  • Fixation and Denaturation: Remove the culture medium, and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.

  • Antibody Incubation: Wash the cells and add an anti-BrdU monoclonal antibody. Incubate for 1 hour at room temperature.

  • Secondary Antibody and Detection: After washing, add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 30 minutes. Add a TMB substrate to develop color.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader. The intensity of the color is proportional to the amount of BrdU incorporated and, therefore, to the level of cell proliferation.

2. MTT Assay (to measure metabolic activity):

  • Cell Seeding: Seed cells in a 96-well plate as described for the BrdU assay.

  • Treatment: Treat cells with this compound or ODQ at various concentrations for the specified time.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, metabolically active cells.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the underlying molecular mechanism, the following diagrams are provided.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Proliferation Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cell Lines (HCT116, DLD1, MCF7, A-375) seed_plate Seed Cells in 96-well Plates cell_culture->seed_plate add_compounds Add this compound or ODQ (Varying Concentrations) seed_plate->add_compounds incubate Incubate for 24-72h add_compounds->incubate brdu_assay BrdU Incorporation incubate->brdu_assay mtt_assay MTT Assay incubate->mtt_assay read_plate Measure Absorbance brdu_assay->read_plate mtt_assay->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50

Caption: Experimental workflow for assessing the anti-proliferative effects of sGC inhibitors.

Signaling_Pathway cluster_mechanism This compound Anti-Proliferative Mechanism This compound This compound sGC Soluble Guanylate Cyclase (sGC) This compound->sGC Inhibits cGMP cGMP sGC->cGMP Blocks conversion of GTP GTP p21 p21 (CDK Inhibitor) CDK_Cyclin CDK-Cyclin Complexes p21->CDK_Cyclin Inhibits CellCycle Cell Cycle Progression CDK_Cyclin->CellCycle Promotes Proliferation Cell Proliferation CellCycle->Proliferation

References

Safety Operating Guide

Navigating the Safe Disposal of LY83583: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Data Summary

A clear understanding of the chemical properties of LY83583 is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Formal Name 6-(phenylamino)-5,8-quinolinedione
CAS Number 91300-60-6
Molecular Formula C₁₅H₁₀N₂O₂
Molecular Weight 250.3 g/mol
Form Solid
Assay Purity ≥98% (HPLC)
Solubility DMSO: >25 mg/mLDMF: >25 mg/mLEthanol: >3.8 mg/mLPBS (pH 7.2): <100 µg/mL

Source: Cayman Chemical, Sigma-Aldrich[1]

Experimental Protocols: Step-by-Step Disposal Procedures

Given the absence of a specific disposal protocol for this compound, the following are generalized experimental procedures for the disposal of potent, solid chemical compounds and their solutions in a research environment. These protocols should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Gloves: Always wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat is mandatory.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

2. Disposal of Unused Solid this compound:

  • Consult EHS: Before initiating disposal, it is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance on disposing of potent chemical inhibitors.[4]

  • Packaging: Keep the compound in its original, securely sealed container.[5] If repackaging is necessary, use a compatible, clearly labeled container.

  • Labeling: The waste container must be clearly labeled with the chemical name ("this compound"), CAS number (91300-60-6), and any known hazard warnings.[5]

  • Waste Stream: Dispose of solid this compound as hazardous chemical waste through your institution's designated waste management program.[4][6] Do not mix with other waste streams unless explicitly permitted by your EHS office.[7]

3. Disposal of this compound Solutions (e.g., in DMSO):

  • Waste Collection: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.[6] The label must indicate the solvent (e.g., DMSO) and the solute (this compound) with its approximate concentration.

  • Avoid Drains: Under no circumstances should solutions containing this compound be poured down the drain.[8][9]

  • Institutional Pickup: Arrange for the disposal of the hazardous waste container through your institution's EHS-approved waste pickup service.[4][5]

4. Decontamination of Glassware and Surfaces:

  • Initial Rinse: Rinse contaminated glassware and surfaces with a suitable solvent that will solubilize this compound, such as DMSO or ethanol.[1] Collect the rinsate as hazardous waste.

  • Secondary Wash: Wash the rinsed items with an appropriate laboratory detergent and water.

  • Final Rinse: Thoroughly rinse with water.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

LY83583_Disposal_Workflow cluster_prep Preparation cluster_form Identify Form of Waste cluster_solid Solid Waste Disposal cluster_solution Solution Waste Disposal cluster_decon Decontamination start Start: Need to Dispose of this compound consult_ehs Consult Institutional EHS Guidelines start->consult_ehs don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) consult_ehs->don_ppe is_solid Solid or Solution? don_ppe->is_solid package_solid Package in a Labeled, Sealed Container is_solid->package_solid Solid collect_solution Collect in a Labeled, Sealed Waste Container is_solid->collect_solution Solution store_solid Store in Designated Hazardous Waste Area package_solid->store_solid pickup_solid Arrange for EHS Waste Pickup store_solid->pickup_solid decontaminate Decontaminate Glassware and Surfaces pickup_solid->decontaminate store_solution Store in Designated Hazardous Waste Area collect_solution->store_solution pickup_solution Arrange for EHS Waste Pickup store_solution->pickup_solution pickup_solution->decontaminate collect_rinsate Collect Rinsate as Hazardous Waste decontaminate->collect_rinsate end End of Procedure collect_rinsate->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling LY83583

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the safe handling, operational procedures, and disposal of LY83583 (6-anilino-5,8-quinolinedione), a potent inhibitor of soluble guanylate cyclase (sGC). Adherence to these protocols is critical to ensure personnel safety and maintain experimental integrity.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required PPE.

Protection Type Required Equipment Specifications and Rationale
Respiratory Protection NIOSH-approved respiratorA respirator is crucial, especially when handling the powdered form of this compound, to prevent inhalation of airborne particles. For significant quantities or potential for aerosol generation, a positive-pressure, full-face respirator may be necessary.[1]
Eye Protection Safety goggles with side-shieldsTo protect against splashes and dust, safety goggles that provide a complete seal around the eyes are required.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Impervious gloves should be worn at all times. Double-gloving is recommended as an additional precaution.[2]
Body Protection Impervious laboratory coat or gownA dedicated lab coat or gown that is impervious to chemicals is necessary to protect the skin and clothing from contamination.[2]

Operational Plan: Handling and Solution Preparation

All procedures involving this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Handling and Solubilization Protocol:

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment: analytical balance, weigh paper, spatula, appropriate volumetric flask, and the chosen solvent (e.g., DMSO, DMF, or Ethanol).

  • Weighing:

    • Don all required PPE as specified in the table above.

    • Carefully weigh the desired amount of this compound powder onto weigh paper using an analytical balance. Avoid creating dust.

  • Solubilization:

    • Gently transfer the weighed powder into the volumetric flask.

    • Add a small amount of the solvent to the weigh paper to rinse any remaining powder into the flask.

    • Add the solvent to the flask, filling to approximately half of the final desired volume.

    • Cap the flask and sonicate or vortex until the compound is completely dissolved.

    • Once dissolved, add the solvent to the final volume mark.

  • Storage of Stock Solution:

    • Clearly label the stock solution with the compound name, concentration, solvent, preparation date, and user's initials.

    • Store the stock solution in a tightly sealed container at -20°C for short-term storage or -80°C for long-term storage.[2]

Solubility Data for this compound:
SolventSolubility
DMSO>25 mg/mL
DMF>25 mg/mL
Ethanol>3.8 mg/mL
DMSO:PBS (pH 7.2) (1:1)25 mg/mL (can be diluted 1:175)

Data sourced from Cayman Chemical product information.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., weigh paper, gloves, bench paper) should be collected in a dedicated, clearly labeled hazardous waste container.

    • Liquid waste (e.g., unused stock solutions, rinsates) should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.

  • Decontamination of Glassware:

    • All glassware that has come into contact with this compound must be decontaminated.

    • Rinse the glassware multiple times with a suitable solvent (e.g., ethanol or acetone).

    • Collect all rinsate as hazardous liquid waste.

  • Spill Management:

    • In the event of a spill, immediately alert others in the area.

    • Evacuate the immediate area if the spill is large or if there is a risk of significant aerosolization.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.

    • Carefully collect the absorbed material and place it in the designated solid hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Final Disposal:

    • All hazardous waste containers must be sealed and disposed of through the institution's official hazardous waste management program. Do not dispose of this compound or contaminated materials in the regular trash or down the drain.[2]

Experimental Protocol: Soluble Guanylate Cyclase (sGC) Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of this compound on sGC by measuring the production of cyclic guanosine monophosphate (cGMP).

Materials:

  • Purified soluble guanylate cyclase (sGC)

  • This compound stock solution

  • GTP (substrate)

  • Assay Buffer (e.g., 50 mM TEA-HCl, pH 7.5, containing MgCl₂)

  • NO donor (e.g., SNP or DEA/NO) to activate sGC

  • cGMP enzyme immunoassay (EIA) kit

  • 96-well microplate

  • Incubator

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of this compound in the assay buffer to achieve a range of desired final concentrations for testing. Also, prepare a vehicle control (solvent only).

    • Prepare a solution of GTP in the assay buffer.

    • Prepare a solution of the NO donor in the assay buffer immediately before use.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • Purified sGC enzyme

      • Either this compound dilution or vehicle control

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Add the NO donor to each well to activate the sGC.

    • Immediately add the GTP solution to each well to start the enzymatic reaction.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

  • Termination of Reaction:

    • Stop the reaction by adding a stop solution as specified by the cGMP EIA kit manufacturer (e.g., a solution containing EDTA or by heat inactivation).

  • Quantification of cGMP:

    • Measure the amount of cGMP produced in each well using a competitive cGMP EIA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Construct a dose-response curve by plotting the percentage of sGC inhibition against the logarithm of the this compound concentration.

    • Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the sGC activity.

Signaling Pathway and Experimental Workflow Diagrams

LY83583_Mechanism_of_Action cluster_sGC Soluble Guanylate Cyclase (sGC) cluster_activation Activation Pathway cluster_inhibition Inhibition Pathway sGC Inactive sGC Activated_sGC Active sGC Inhibited_sGC Inhibited sGC NO Nitric Oxide (NO) NO->Activated_sGC Activates GTP GTP cGMP cGMP Activated_sGC->cGMP Converts This compound This compound This compound->Inhibited_sGC Inhibits Inhibited_sGC->cGMP Blocks conversion

Caption: Mechanism of action of this compound on the sGC signaling pathway.

sGC_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (sGC, this compound, GTP, NO donor) Assay_Setup Set up Assay Plate (sGC + this compound/Vehicle) Reagent_Prep->Assay_Setup Pre_incubation Pre-incubate (37°C, 10-15 min) Assay_Setup->Pre_incubation Reaction_Start Initiate Reaction (Add NO donor, then GTP) Pre_incubation->Reaction_Start Incubation Incubate (37°C, 10-30 min) Reaction_Start->Incubation Reaction_Stop Terminate Reaction Incubation->Reaction_Stop cGMP_Quant Quantify cGMP (EIA Kit) Reaction_Stop->cGMP_Quant Data_Analysis Analyze Data (Dose-response, IC50) cGMP_Quant->Data_Analysis

Caption: Experimental workflow for the sGC inhibition assay.

References

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